ASP7663
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVZUIGCNAAMIC-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC=C2F)C(=CC(=O)O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C2=C(C=CC=C2F)/C(=C\C(=O)O)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336557 | |
| Record name | ASP-7663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190217-35-6 | |
| Record name | ASP-7663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of ASP7663: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP7663 is an orally active and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Its mechanism of action centers on the activation of TRPA1 channels, which are highly expressed on enterochromaffin (EC) cells within the gastrointestinal mucosa.[4][5] This activation elicits a cascade of downstream effects, culminating in both pro-motility (anti-constipation) and analgesic effects on visceral pain. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms of this compound, detailing the experimental evidence and protocols that elucidate its function.
Core Mechanism of Action
This compound selectively binds to and activates the TRPA1 ion channel, a non-selective cation channel.[6][7] In the context of its gastrointestinal effects, the primary site of action is the TRPA1 channels expressed on enterochromaffin (EC) cells.[4][5] Activation of these channels leads to an influx of calcium ions (Ca²⁺) into the EC cells.[1][3] The rise in intracellular Ca²⁺ concentration triggers the release of serotonin (5-hydroxytryptamine, 5-HT) from these cells.[1][3][4] The released 5-HT then acts on receptors of the enteric nervous system, modulating gut motility and sensation.[4]
Signaling Pathway of this compound in Enterochromaffin Cells
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | EC₅₀ (µM) | 95% Confidence Interval | Reference |
| TRPA1 Activation (Ca²⁺ Influx) | Human | HEK293 | 0.51 | 0.40–0.66 | [1] |
| TRPA1 Activation (Ca²⁺ Influx) | Rat | HEK293 | 0.54 | 0.41–0.72 | [1] |
| TRPA1 Activation (Ca²⁺ Influx) | Mouse | HEK293 | 0.50 | 0.41–0.63 | [1] |
| 5-HT Release | Human | QGP-1 | 72.5 | 52.6–99.9 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | This compound Dose (p.o.) | Effect | Reference |
| Loperamide-induced Constipation | Mouse | 0.3 and 1 mg/kg | Significantly shortened prolonged bead expulsion time. | [1] |
| Colorectal Distension (Visceral Pain) | Rat | 1 and 3 mg/kg | Significantly reduced the number of abdominal contractions. | [1] |
Experimental Protocols
Intracellular Calcium Influx Assay
Objective: To measure the ability of this compound to activate TRPA1 channels and induce a subsequent increase in intracellular calcium concentration.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPA1 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).
-
Cell Plating: Cells are seeded into 384-well black, clear-bottom microplates and incubated to allow for cell attachment.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS with 20 mM HEPES) at 37°C.
-
Compound Addition and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound. Post-addition fluorescence is monitored in real-time to detect changes in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. EC₅₀ values are calculated from the concentration-response curves.
5-HT Release Assay
Objective: To quantify the release of serotonin from enterochromaffin cells following stimulation with this compound.
Methodology:
-
Cell Culture: QGP-1 cells, a human pancreatic endocrine cell line that endogenously expresses TRPA1 and synthesizes 5-HT, are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a buffered solution.
-
Stimulation: The cell suspension is incubated with various concentrations of this compound for a defined period.
-
Sample Collection: The reaction is stopped, and the supernatant is collected by centrifugation to separate the cells.
-
5-HT Quantification: The concentration of 5-HT in the supernatant is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of 5-HT released is plotted against the concentration of this compound to determine the EC₅₀ value.
Loperamide-Induced Constipation Model in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of opioid-induced constipation.
Methodology:
-
Animal Model: Male mice are used for this study.
-
Induction of Constipation: Constipation is induced by the administration of loperamide, a peripherally acting µ-opioid receptor agonist.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses.
-
Bead Expulsion Test: A small, smooth glass or plastic bead (e.g., 3 mm diameter) is inserted into the distal colon of the mouse. The latency to expel the bead is recorded as a measure of colonic transit time.
-
Data Analysis: The bead expulsion times of the this compound-treated group are compared to the vehicle-treated control group to assess the pro-motility effect of the compound.
Colorectal Distension (CRD) Model of Visceral Pain in Rats
Objective: To assess the analgesic effect of this compound on visceral pain.
Methodology:
-
Animal Model: Male rats are used for this model.
-
Surgical Preparation (if applicable): For some readouts like electromyography (EMG), electrodes may be surgically implanted into the abdominal muscles.
-
Distension Procedure: A small balloon catheter is inserted into the descending colon and rectum. The balloon is incrementally inflated to specific pressures to induce a visceral pain response.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intravenously (i.v.) prior to the distension procedure.
-
Pain Response Measurement: The visceral pain response is quantified by observing and scoring the number of abdominal muscle contractions (visceromotor response) or by measuring the electrical activity of the abdominal muscles via EMG.
-
Data Analysis: The number of abdominal contractions or the EMG activity at each distension pressure is compared between the this compound-treated and vehicle-treated groups to determine the analgesic efficacy.
Experimental Workflow Diagrams
In Vitro Assay Workflow
In Vivo Model Workflow
Conclusion
This compound exerts its therapeutic effects through a well-defined mechanism of action as a selective TRPA1 agonist. By targeting TRPA1 channels on enterochromaffin cells, it initiates a signaling cascade involving calcium influx and subsequent serotonin release. This dual action on both gastrointestinal motility and visceral sensation makes this compound a promising therapeutic candidate for disorders involving both constipation and abdominal pain. The experimental data robustly support this mechanism, providing a strong foundation for further clinical development.
References
- 1. pnas.org [pnas.org]
- 2. Mechanosensory Signaling in Enterochromaffin Cells and 5-HT Release: Potential Implications for Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. TRPA1 regulates gastrointestinal motility through serotonin release from enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enterochromaffin Cells–Gut Microbiota Crosstalk: Underpinning the Symptoms, Pathogenesis, and Pharmacotherapy in Disorders of Gut-Brain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
ASP7663: A Selective TRPA1 Agonist for Gastrointestinal Disorders and Visceral Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ASP7663 is a novel, orally active, and selective small molecule agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is recognized as a crucial sensor for pain, cold, and various chemical irritants.[4][5] Its activation leads to the influx of cations, predominantly calcium, resulting in neuronal depolarization and the transmission of sensory signals.[6][7] this compound has demonstrated therapeutic potential in preclinical models of constipation and visceral pain, suggesting its utility in treating functional gastrointestinal disorders.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
This compound functions as a selective agonist of the TRPA1 ion channel.[3][8] Upon binding, it induces a conformational change in the channel, leading to its opening and a subsequent influx of calcium ions into the cell.[1][9] In the context of the gastrointestinal tract, TRPA1 channels are highly expressed on enterochromaffin (EC) cells.[2][10] Activation of these channels by this compound stimulates the release of 5-hydroxytryptamine (5-HT) from EC cells.[1][2][11] The released 5-HT then acts on enteric neurons to promote gastrointestinal motility, addressing constipation.[2][10] Furthermore, this compound exhibits analgesic effects on visceral pain, which is believed to be mediated through the desensitization of TRPA1 channels on sensory nerve fibers following initial activation.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Species | Assay System | Parameter | Value (µM) | 95% Confidence Interval | Reference(s) |
| Human | HEK293 cells expressing hTRPA1 | EC50 | 0.51 | 0.40–0.66 | [1][9][11] |
| Rat | HEK293 cells expressing rTRPA1 | EC50 | 0.54 | 0.41–0.72 | [1][9][11] |
| Mouse | HEK293 cells expressing mTRPA1 | EC50 | 0.50 | 0.41–0.63 | [1][9][11] |
| Mouse | mTRPA1-transfected HEK293 cells | pEC50 | 5.16 ± 0.16 (equivalent to 6.8 µM) | N/A | [12][13] |
| Human | QGP-1 cells (endogenous TRPA1) | EC50 (5-HT release) | 72.5 | 52.6–99.9 | [1][9][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Administration | Dosage | Effect | Reference(s) |
| Mouse | Loperamide-induced constipation | Oral | 0.3 and 1 mg/kg | Significantly shortened bead expulsion time.[1] | [1][9] |
| Mouse | Clonidine-induced constipation | Oral | 1 mg/kg | Reduced colonic transit time.[11] | [11] |
| Rat | Colorectal distension (CRD)-induced visceral pain | Oral | 1 and 3 mg/kg | Significantly reduced the number of abdominal contractions.[1] | [1][9] |
| Rat | Colorectal distension (CRD)-induced visceral pain | Intravenous | N/A | Reduced the number of abdominal contractions.[1] | [1] |
| Mouse | Mechanical hypersensitivity | Intraperitoneal | 1 mg/kg | Significantly decreased mechanical thresholds (increased pain sensation).[13] | [13] |
Table 3: Selectivity Profile of this compound
| Parameter | Finding | Reference(s) |
| Receptor Screening | Displays little or no affinity at more than 60 other related receptors, channels, and enzymes. | [8][14] |
Experimental Protocols
In Vitro Calcium Imaging Assay
This protocol is designed to measure the potency of this compound in activating TRPA1 channels expressed in a heterologous system.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[15]
-
Cells are transiently transfected with a plasmid encoding for human, rat, or mouse TRPA1 using a suitable transfection reagent like Lipofectamine 2000.[15] Non-transfected cells are used as a negative control.[13]
2. Calcium Indicator Loading:
-
Transfected cells are seeded onto coverslips or 96-well plates.
-
The cells are then incubated with a calcium-sensitive fluorescent dye, such as 4 µM Fura-2AM, for 30-60 minutes in a HEPES-buffered saline solution.[15]
3. Calcium Imaging:
-
The coverslips are placed on a perfusion chamber of an inverted microscope equipped for ratiometric calcium imaging.
-
Changes in intracellular calcium concentration are monitored by sequential excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[15]
-
A baseline fluorescence ratio is established before the application of any compounds.
4. Compound Application and Data Analysis:
-
This compound is diluted to various concentrations in the HEPES buffer.
-
The different concentrations of this compound are perfused over the cells, and the change in the 340/380 fluorescence ratio is recorded.
-
The peak change in the fluorescence ratio is used to construct a dose-response curve.
-
The EC50 value, representing the concentration of this compound that elicits a half-maximal response, is calculated by fitting the dose-response curve to a sigmoidal equation.[12]
In Vivo Loperamide-Induced Constipation Model in Mice
This protocol assesses the pro-motility effects of this compound in a model of opioid-induced constipation.
1. Animals:
-
Male C57BL/6 mice are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Induction of Constipation:
-
Constipation is induced by the administration of loperamide, an opioid receptor agonist that inhibits gut motility.
3. This compound Administration:
-
This compound is formulated for oral administration.
-
Different doses of this compound (e.g., 0.3 and 1 mg/kg) or vehicle are administered orally to the mice.[1]
4. Assessment of Colonic Transit:
-
A common method to assess colonic transit is the bead expulsion time.
-
A small glass bead is inserted into the colon of each mouse.
-
The time taken for each mouse to expel the bead is recorded. A longer expulsion time indicates constipation.[1]
5. Data Analysis:
-
The bead expulsion times are compared between the vehicle-treated group and the this compound-treated groups.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if this compound significantly shortens the bead expulsion time.
Visualizations
Signaling Pathway of this compound in Enterochromaffin Cells
Caption: this compound activates TRPA1 on EC cells, leading to 5-HT release and increased GI motility.
Experimental Workflow for In Vitro Calcium Imaging
Caption: Workflow for determining the potency of this compound using a calcium imaging assay.
Logical Relationship for Target Engagement Strategy
Caption: A logical framework for assessing the target engagement of this compound.
Conclusion
This compound is a promising, selective TRPA1 agonist with a clear mechanism of action for the treatment of constipation and visceral pain. Its ability to stimulate 5-HT release from enterochromaffin cells provides a targeted approach to enhancing gastrointestinal motility. The preclinical data strongly support its efficacy in relevant animal models. Further investigation into its clinical utility is warranted, and the experimental protocols and target engagement strategies outlined in this guide provide a framework for future research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TRPA1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 7. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. ASP 7663 | TRPA1 | Tocris Bioscience [tocris.com]
- 9. This compound | 1190217-35-6 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ASP7663: A TRPA1 Agonist for Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel involved in sensory signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. The document details its mechanism of action, in vitro and in vivo efficacy, and potential as a therapeutic agent for gastrointestinal disorders such as constipation and visceral pain. All quantitative data are presented in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound, chemically known as (2E)-2-[7-fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid, is a novel small molecule that has demonstrated significant potential in preclinical models of gastrointestinal dysfunction.[1][2] Its primary mode of action is the activation of the TRPA1 ion channel, which is highly expressed in enterochromaffin (EC) cells within the gastrointestinal tract.[3][4] Activation of TRPA1 in these cells triggers the release of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the regulation of gut motility and sensation.[4][5][6] This guide summarizes the key scientific data and methodologies related to this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (2E)-2-[7-fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid | [1][2] |
| CAS Number | 1190217-35-6 | [1][2] |
| Molecular Formula | C₁₄H₁₄FNO₃ | [1][2] |
| Molecular Weight | 263.26 g/mol | [2] |
| SMILES | CC(C)CN1C(=O)/C(=C/C(O)=O)c2cccc(F)c12 | [2] |
| InChI | InChI=1S/C14H14FNO3/c1-8(2)7-16-13-9(4-3-5-11(13)15)10(14(16)19)6-12(17)18/h3-6,8H,7H2,1-2H3,(H,17,18)/b10-6+ | [1] |
| Solubility | DMSO: 50 mg/mL (189.93 mM) | [2] |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in primary scientific literature. However, based on the chemical structure, a plausible synthetic route would involve a Knoevenagel condensation. This common method for forming carbon-carbon double bonds would likely involve the reaction of a substituted 2-oxindole intermediate with a compound containing an active methylene group, such as glyoxylic acid.
A potential synthetic approach is outlined below:
-
Synthesis of 7-fluoro-1-isobutyl-1,2-dihydro-3H-indol-3-one: This intermediate could be synthesized from a commercially available fluorinated indole derivative, which is then N-alkylated with an isobutyl group, followed by oxidation at the 3-position.
-
Knoevenagel Condensation: The synthesized 7-fluoro-1-isobutyl-1,2-dihydro-3H-indol-3-one would then undergo a Knoevenagel condensation with glyoxylic acid in the presence of a base catalyst (e.g., piperidine or pyridine) to yield this compound.
Further research into chemical synthesis literature for similar 2-oxoindole acetic acid derivatives would be required to establish a detailed and optimized protocol.
In Vitro Pharmacology
TRPA1 Agonist Activity
This compound is a potent agonist of the TRPA1 channel across multiple species. Its activity was assessed by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells engineered to express human, rat, or mouse TRPA1.
| Species | EC₅₀ (μM) | 95% Confidence Interval (μM) | Reference |
| Human TRPA1 | 0.51 | 0.40–0.66 | [5] |
| Rat TRPA1 | 0.54 | 0.41–0.72 | [5] |
| Mouse TRPA1 | 0.50 | 0.41–0.63 | [5] |
Serotonin (5-HT) Release
The activation of TRPA1 on enterochromaffin cells by this compound leads to the release of 5-HT. This was quantified in the QGP-1 cell line, a human pancreatic endocrine cell line that endogenously expresses TRPA1.
| Cell Line | EC₅₀ (μM) | 95% Confidence Interval (μM) | Reference |
| QGP-1 | 72.5 | 52.6–99.9 | [5] |
In Vivo Pharmacology
Effect on Gastrointestinal Transit in a Loperamide-Induced Constipation Model (Mice)
This compound has demonstrated efficacy in a mouse model of opioid-induced constipation. Oral administration of this compound significantly shortened the prolonged bead expulsion time caused by loperamide.
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Bead Expulsion Time | Reference |
| Loperamide + Vehicle | - | Prolonged | [5] |
| Loperamide + this compound | 0.3 | Significantly shortened | [5] |
| Loperamide + this compound | 1 | Significantly shortened | [5] |
Effect on Visceral Pain in a Colorectal Distension Model (Rats)
This compound also exhibits analgesic properties in a rat model of visceral pain induced by colorectal distension (CRD). Oral administration of this compound reduced the number of abdominal contractions, a marker of visceral pain.
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Abdominal Contractions | Reference |
| CRD + Vehicle | - | No reduction | [5] |
| CRD + this compound | 1 | Significantly reduced | [5] |
| CRD + this compound | 3 | Significantly reduced | [5] |
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the TRPA1 ion channel located on the cell membrane of enterochromaffin (EC) cells in the gut. This activation leads to an influx of calcium ions (Ca²⁺) into the cell. The resulting increase in intracellular Ca²⁺ concentration triggers the release of serotonin (5-HT) from the EC cells. The released 5-HT then acts on enteric neurons to modulate gastrointestinal motility and sensation.
Caption: this compound signaling pathway in enterochromaffin cells.
Experimental Protocols
Intracellular Calcium Assay
This protocol describes the method used to determine the EC₅₀ of this compound for TRPA1 activation.
Caption: Workflow for the intracellular calcium assay.
Detailed Steps:
-
Cell Culture: HEK293 cells stably expressing the target TRPA1 channel (human, rat, or mouse) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.
-
Washing: Cells are washed with a buffer to remove any excess extracellular dye.
-
Compound Addition: A baseline fluorescence reading is taken before adding various concentrations of this compound to the wells.
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence microplate reader.
-
Data Analysis: The increase in fluorescence is calculated relative to the baseline. EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
5-HT Release Assay
This protocol outlines the measurement of 5-HT release from QGP-1 cells in response to this compound.
Detailed Steps:
-
Cell Culture: QGP-1 cells are cultured in a suitable medium.
-
Cell Plating: Cells are seeded in multi-well plates and grown to a desired confluency.
-
Pre-incubation: The culture medium is replaced with a buffer solution, and the cells are pre-incubated.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing various concentrations of this compound, and the cells are incubated for a specific period.
-
Supernatant Collection: The supernatant containing the released 5-HT is collected.
-
5-HT Quantification: The concentration of 5-HT in the supernatant is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of 5-HT released is plotted against the concentration of this compound to determine the EC₅₀ value.
In Vivo Loperamide-Induced Constipation Model
This protocol details the assessment of this compound's prokinetic effects in mice.
Detailed Steps:
-
Animal Acclimatization: Male mice are acclimatized to the experimental conditions.
-
Induction of Constipation: Constipation is induced by the administration of loperamide.
-
Drug Administration: A specified time after loperamide administration, mice are orally administered with either vehicle or this compound at various doses.
-
Bead Expulsion Test: A small glass bead is inserted into the distal colon of each mouse.
-
Measurement: The time taken for each mouse to expel the bead is recorded.
-
Data Analysis: The bead expulsion times for the this compound-treated groups are compared to the vehicle-treated group using appropriate statistical tests.
Clinical Development
As of the date of this document, there is no publicly available information regarding clinical trials of this compound. Further investigation into clinical trial registries may be required to ascertain the current development status of this compound.
Conclusion
This compound is a potent and selective TRPA1 agonist with a clear mechanism of action involving the stimulation of 5-HT release from enterochromaffin cells. Preclinical data strongly support its potential as a therapeutic agent for constipation and visceral pain. Further studies, including detailed pharmacokinetic and toxicological profiling, as well as clinical trials, are warranted to fully evaluate its therapeutic utility in human gastrointestinal disorders.
References
- 1. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5545644A - Indole derivatives - Google Patents [patents.google.com]
- 3. US9126932B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders - Google Patents [patents.google.com]
- 4. US11261158B2 - Synthesis of 2-indolinone derivatives - Google Patents [patents.google.com]
- 5. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof - Google Patents [patents.google.com]
- 6. US20140378698A1 - Method for preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters - Google Patents [patents.google.com]
The TRPA1 Agonist ASP7663: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ASP7663, a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This document is intended for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in utilizing this compound as a tool to investigate TRPA1 channel function and its role in various physiological and pathophysiological processes.
Introduction to this compound and TRPA1
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a critical sensor of a wide array of noxious and inflammatory stimuli, including environmental irritants, pungent natural compounds, and endogenous inflammatory mediators.[1] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain, itch, and neurogenic inflammation signals.[2]
This compound is a potent and selective agonist of the TRPA1 channel.[2][3] Unlike many commonly used TRPA1 agonists that are electrophilic and activate the channel through covalent modification, this compound is a non-electrophilic agonist.[4] This property makes it a valuable tool for studying the specific effects of TRPA1 activation without the potentially confounding effects of covalent modification. This compound has been demonstrated to be orally active and has been utilized in preclinical models to investigate the role of TRPA1 in visceral pain and gastrointestinal motility.[2][3]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Assay | Species | Cell Line | EC50 (µM) | Reference(s) |
| Calcium Influx | Human | HEK293 | 0.51 | [2] |
| Calcium Influx | Rat | HEK293 | 0.54 | [2] |
| Calcium Influx | Mouse | HEK293 | 0.50 | [2] |
| 5-HT Release | Human | QGP-1 | 72.5 | [2] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosing (Oral) | Endpoint | Effect | Reference(s) |
| Loperamide-induced Constipation | Mouse | 0.3 and 1 mg/kg | Bead Expulsion Time | Significantly shortened | [2] |
| Colorectal Distension | Rat | 1 and 3 mg/kg | Abdominal Contractions | Significantly reduced | [2] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Note | Reference(s) |
| TRPA1 | Agonist | Selective activator | |
| >60 other receptors, channels, and enzymes | Little to no affinity | Specific panel not detailed in available literature |
Signaling Pathways of TRPA1 Activation
Activation of the TRPA1 channel by agonists like this compound initiates a cascade of intracellular signaling events. The primary event is the influx of cations, leading to membrane depolarization. This can be further modulated by various intracellular signaling pathways.
TRPA1 Agonist Signaling Cascade.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on published literature and should be adapted as necessary for specific experimental conditions.
In Vitro Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to this compound in HEK293 cells expressing the TRPA1 channel.[5]
Materials:
-
HEK293 cells stably or transiently expressing the target TRPA1 channel (human, rat, or mouse)
-
96-well black, clear-bottom plates
-
Poly-D-lysine or other appropriate coating agent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
TRPA1 antagonist (e.g., HC-030031) for control experiments
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation, FLIPR)
Procedure:
-
Cell Plating:
-
Coat 96-well plates with an appropriate coating agent according to the manufacturer's instructions.
-
Seed the TRPA1-expressing HEK293 cells at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. The final concentration will depend on the dye used (e.g., 2-5 µM for Fluo-4 AM). Include Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Aspirate the cell culture medium from the wells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells 2-3 times with assay buffer to remove excess dye, leaving a final volume of buffer in each well.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer. The final concentrations should bracket the expected EC50 value.
-
Prepare solutions of vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and any antagonist controls.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument's liquid handling system will then add the this compound dilutions, vehicle, or antagonist solutions to the wells.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak response and any subsequent decay (e.g., 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.
-
Plot the peak ΔF/F0 against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of non-electrophilic TRPA1 channel agonists with anti-nociceptive effects via rapid current desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the In Vivo Effects of ASP7663 on Gut Motility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of ASP7663, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) agonist, on gastrointestinal motility. The document summarizes key preclinical findings, details the experimental methodologies used to assess its efficacy, and illustrates its mechanism of action.
Introduction
This compound is a novel, orally active, and selective TRPA1 agonist.[1] The TRPA1 ion channel is highly expressed in enterochromaffin (EC) cells within the gastrointestinal mucosa.[2][3] These cells are the primary source of serotonin (5-hydroxytryptamine, 5-HT) in the gut, a critical neurotransmitter in the regulation of intestinal motility.[2][3] this compound has been investigated for its potential therapeutic utility in disorders of gut motility, such as constipation, based on its mechanism of activating TRPA1 channels to induce the release of 5-HT.[1][2]
Mechanism of Action
Orally administered this compound acts on the luminal side of the upper gastrointestinal tract.[2] It selectively binds to and activates TRPA1 channels on enterochromaffin cells. This activation leads to an influx of calcium ions (Ca2+), triggering the release of 5-HT from these cells.[1][2] The released 5-HT then activates 5-HT3 receptors on vagal afferent nerve fibers, which transmits signals to the central nervous system, ultimately resulting in an increase in colonic motility.[2][3][4] This proposed signaling pathway underscores the pro-motility effects of this compound.
Quantitative Data from In Vivo Studies
The primary in vivo studies evaluating this compound's effect on gut motility were conducted in rodent models of drug-induced constipation and visceral pain. The following tables summarize the key findings from these preclinical studies.
Note: The full text of the primary study by Kojima et al. (2014) containing specific quantitative data (mean values and standard error) is not available in publicly accessible sources. Therefore, the tables below describe the reported outcomes qualitatively.
Table 1: Effect of this compound on Loperamide-Induced Constipation in Mice
| Parameter | Vehicle Control | Loperamide Control | Loperamide + this compound (0.3 mg/kg, p.o.) | Loperamide + this compound (1 mg/kg, p.o.) |
| Bead Expulsion Time | Normal | Prolonged | Significantly Shortened | Significantly Shortened |
| Colonic Transit | Normal | Delayed | Significantly Improved | Significantly Improved |
Data derived from studies demonstrating a significant improvement in constipation parameters with oral this compound administration.[1][2]
Table 2: Effect of this compound on Visceral Pain in a Rat Colorectal Distension (CRD) Model
| Parameter | Sham Control | CRD Control | CRD + this compound (1 mg/kg, p.o.) | CRD + this compound (3 mg/kg, p.o.) |
| Abdominal Contractions (at 30, 45, 60 mmHg) | Baseline | Increased | Significantly Reduced | Significantly Reduced |
This compound demonstrated inhibitory effects on visceral pain responses in the colorectal distension model in rats.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for the key in vivo experiments cited.
This model is used to induce a state of spastic constipation, which is relevant for studying conditions like constipation-predominant irritable bowel syndrome (IBS-C).[1]
Protocol Details:
-
Animals: Male ICR mice are typically used.[5]
-
Induction of Constipation: Loperamide hydrochloride is administered subcutaneously (e.g., at a dose of 5 mg/kg) to induce a delay in colonic transit.[5]
-
Drug Administration: A set time after loperamide administration, this compound (e.g., 0.3 and 1 mg/kg) or vehicle is administered orally.[1]
-
Measurement of Bead Expulsion Time: A small glass bead is inserted into the distal colon, and the time taken for the bead to be expelled is recorded as an index of colonic motor activity.
-
Measurement of Colonic Transit: A charcoal meal is administered orally, and after a specific duration, the animals are euthanized. The distance traveled by the charcoal front in the colon is measured and expressed as a percentage of the total colonic length.
This model is employed to assess visceral sensitivity and pain by measuring the abdominal response to mechanical distension of the colon and rectum.[1]
Protocol Details:
-
Animals: Male Wistar rats are commonly used.
-
Surgical Preparation: A balloon catheter is inserted into the descending colon and rectum of the anesthetized rat.
-
Drug Administration: this compound (e.g., 1 and 3 mg/kg) or vehicle is administered orally or intravenously prior to the distension procedure.[1]
-
Colorectal Distension: The balloon is inflated to various pressures (e.g., 30, 45, and 60 mmHg) in a graded manner.
-
Assessment of Visceral Pain: The number of abdominal contractions, which is a behavioral indicator of visceral pain, is counted during each distension period.
Clinical Development Status
As of late 2025, a review of publicly available clinical trial registries and corporate pipelines does not indicate that this compound is in active clinical development for gut motility disorders such as constipation or IBS-C.
Conclusion
Preclinical in vivo data demonstrate that this compound, a selective TRPA1 agonist, effectively alleviates constipation in rodent models.[1][2] Its mechanism of action, involving the activation of TRPA1 on enterochromaffin cells and subsequent 5-HT-mediated stimulation of vagal afferents, presents a novel pathway for modulating gut motility.[2][3] Furthermore, its ability to reduce visceral pain in the colorectal distension model suggests a potential dual benefit for conditions like IBS-C, where both constipation and abdominal pain are prevalent symptoms.[1] While the compound has shown promise in preclinical studies, its progression to clinical trials for these indications has not been publicly reported. Further research would be necessary to establish the safety and efficacy of this compound in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal motility stimulating drugs and 5-HT receptors on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
ASP7663 and Visceral Pain Perception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical evidence and mechanistic understanding of ASP7663 in the context of visceral pain perception. This compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in sensory signaling and a promising target for novel analgesics. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects primarily through the activation of the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons, including those that innervate the viscera.[1][3] Activation of TRPA1 by agonists like this compound leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates downstream signaling.
While the precise downstream signaling cascade culminating in visceral analgesia is still under investigation, preclinical evidence suggests a mechanism involving the desensitization of TRPA1 channels on afferent nerve terminals following systemic administration.[1][4] This is analogous to the analgesic effects observed with agonists of another TRP channel, TRPV1, such as capsaicin.[4] Another novel hypothesis suggests a functional interaction between TRPA1 and kappa opioid receptors (KOR), where TRPA1 inhibition leads to increased constitutive KOR activity, resulting in analgesia. While this compound is an agonist, this finding points to the complex interplay between these two systems in modulating pain.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | Value | Reference |
| EC50 (Ca2+ influx) | Human | HEK293 | 0.51 µM | [2] |
| Rat | HEK293 | 0.54 µM | [2] | |
| Mouse | HEK293 | 0.50 µM | [2] | |
| pEC50 (Ca2+ influx) | Mouse | HEK293 | 5.16 ± 0.16 | [1] |
| EC50 (5-HT release) | Human | QGP-1 | 72.5 µM | [2] |
Table 2: In Vivo Efficacy of this compound in a Visceral Pain Model (Colorectal Distension in Rats)
| Administration Route | Dose (mg/kg) | Effect on Abdominal Contractions | Reference |
| Oral | 1 | Significant inhibition | [2] |
| Oral | 3 | Significant inhibition | [2] |
| Intravenous | Not specified | Significant inhibition | [2][3] |
Key Experimental Protocols
The primary model used to evaluate the efficacy of this compound against visceral pain is the colorectal distension (CRD) model in rodents. This model is a well-established and clinically relevant method for assessing visceral nociception.
Colorectal Distension (CRD) Model in Rats
Objective: To assess visceral sensitivity by measuring the visceromotor response (abdominal muscle contractions) to mechanical distension of the colorectum.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are typically used. A balloon catheter is inserted intra-anally into the descending colon and secured at the base of the tail.
-
Electrode Implantation (for electromyography): For more quantitative assessment, electrodes can be implanted into the external oblique abdominal muscles to record the electromyographic (EMG) activity, which correlates with the visceromotor response.
-
Acclimation: Animals are allowed to acclimate to the experimental setup to minimize stress-induced responses.
-
Drug Administration: this compound or vehicle is administered, typically orally or intravenously, at a predetermined time before the distension protocol.
-
Distension Protocol: The intracolonic balloon is inflated to various pressures (e.g., 20, 40, 60 mmHg) for a set duration (e.g., 20 seconds). The order of pressures may be randomized.
-
Data Acquisition: The number of abdominal contractions (visceromotor response) is visually counted by a blinded observer during the distension period. If using EMG, the electrical activity of the abdominal muscles is recorded and quantified.
-
Data Analysis: The number of contractions or the integrated EMG signal is plotted against the distension pressure. The effect of this compound is determined by comparing the response in the drug-treated group to the vehicle-treated group. A significant reduction in the number of contractions or EMG signal at a given pressure indicates an analgesic effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced visceral analgesia.
Caption: Workflow of the colorectal distension (CRD) model.
Clinical Landscape
To date, a comprehensive search of clinical trial databases has not revealed any registered clinical trials specifically for this compound in the context of visceral pain or Irritable Bowel Syndrome (IBS). However, a phase 2 clinical trial was conducted for a similarly named compound from the same developer (Astellas Pharma), ASP7147 , in patients with diarrhea-predominant IBS (IBS-D). This suggests that molecules targeting similar pathways have been of clinical interest for visceral pain disorders.
Furthermore, the potential link between TRPA1 and the kappa opioid system is noteworthy. Clinical trials with kappa-opioid receptor agonists, such as Asimadoline, have been conducted for IBS-D, indicating that modulation of the endogenous opioid system is a viable strategy for treating visceral pain.
Conclusion
This compound, as a selective TRPA1 agonist, demonstrates significant potential for the modulation of visceral pain perception. Preclinical data robustly supports its analgesic effects in the colorectal distension model, likely through a mechanism involving TRPA1 channel desensitization on visceral afferent nerves. The presented quantitative data provides a solid foundation for further preclinical and translational research. While direct clinical data for this compound is currently unavailable, the progression of related compounds into clinical development for similar indications underscores the therapeutic promise of this target class. Future research should focus on elucidating the precise downstream signaling pathways and exploring the clinical efficacy and safety of TRPA1 agonists in patients with visceral pain disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
In-Depth Pharmacological Profile of ASP7663: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] As a member of the TRP channel family, TRPA1 is a non-selective cation channel known for its role in nociception, inflammation, and sensory signaling.[4] this compound has demonstrated efficacy in preclinical models of constipation and visceral pain, highlighting its therapeutic potential for gastrointestinal disorders.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.
Mechanism of Action
This compound functions as a selective agonist at the TRPA1 ion channel.[1][2] Activation of TRPA1 by this compound leads to an influx of cations, primarily Ca2+, into the cell.[1] This influx depolarizes the cell membrane and triggers downstream signaling cascades. In the context of the gastrointestinal tract, TRPA1 is highly expressed in enterochromaffin (EC) cells, which are responsible for synthesizing and releasing the majority of the body's serotonin (5-hydroxytryptamine, 5-HT).[4] The activation of TRPA1 on EC cells by this compound stimulates the release of 5-HT.[1][4] This released 5-HT can then act on various receptors in the gut to modulate gastrointestinal motility and sensation.[4]
Signaling Pathway
The activation of the TRPA1 channel by this compound initiates a cascade of intracellular events. The primary event is the influx of Ca2+, which acts as a second messenger. This increase in intracellular calcium in enterochromaffin cells triggers the fusion of 5-HT-containing vesicles with the cell membrane, leading to the release of 5-HT into the extracellular space. The released 5-HT can then interact with various 5-HT receptor subtypes on enteric neurons and smooth muscle cells to influence gut motility and visceral sensation.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various cell-based assays.
TRPA1 Agonist Activity
This compound demonstrates potent agonist activity at human, rat, and mouse TRPA1 channels expressed in HEK293 cells, inducing a concentration-dependent increase in intracellular Ca2+.[1]
| Species | EC₅₀ (µM) [95% CI] |
| Human | 0.51 (0.40–0.66)[1] |
| Rat | 0.54 (0.41–0.72)[1] |
| Mouse | 0.50 (0.41–0.63)[1] |
| Mouse (alternative study) | 6.8[5] |
Note: The discrepancy in mouse EC₅₀ values may be due to different experimental conditions or methodologies.
Serotonin (5-HT) Release
This compound stimulates the release of 5-HT from QGP-1 cells, a human pancreatic endocrine cell line that endogenously expresses TRPA1 and serves as a model for enterochromaffin cells.[1][6]
| Cell Line | EC₅₀ (µM) [95% CI] |
| QGP-1 | 72.5 (52.6–99.9)[1] |
Selectivity and Off-Target Profile
This compound is described as a selective TRPA1 activator with little or no affinity for over 60 other related receptors, channels, and enzymes.[2] However, one study reported that at a high concentration (316 µM), this compound can elicit calcium influx in non-transfected HEK293 cells, suggesting a potential off-target effect. The potency for this off-target effect was significantly lower (pEC₅₀ = 4.27 ± 0.03, corresponding to an EC₅₀ of 54.1 µM) than its potency at TRPA1.[5][7] Further detailed quantitative data on the selectivity panel is not publicly available.
In Vivo Pharmacology
The in vivo effects of this compound have been evaluated in rodent models of constipation and visceral pain.
Anti-Constipation Effect
In a loperamide-induced constipation model in mice, orally administered this compound was shown to improve colonic transit.[1]
| Model | Species | Dose (p.o.) | Effect |
| Loperamide-induced constipation | Mouse | 0.3 and 1 mg/kg | Significantly shortens prolonged bead expulsion time.[1] |
Anti-Abdominal Pain Effect
In a colorectal distension (CRD) model in rats, a model of visceral pain, this compound demonstrated an inhibitory effect on abdominal pain responses.[1]
| Model | Species | Dose (p.o.) | Effect |
| Colorectal Distension (CRD) | Rat | 1 and 3 mg/kg | Significantly reduced the number of abdominal contractions.[1] |
Experimental Protocols
Calcium (Ca²⁺) Influx Assay
This assay is used to determine the agonist activity of this compound at the TRPA1 channel.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing human, rat, or mouse TRPA1 are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This is typically done in a buffer solution for a specific duration at 37°C.
-
Compound Addition: A multi-channel pipette or an automated liquid handler is used to add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.
Serotonin (5-HT) Release Assay
This assay quantifies the release of 5-HT from enterochromaffin-like cells in response to this compound.
Methodology:
-
Cell Culture: QGP-1 cells are cultured in an appropriate medium.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Incubation: The culture medium is replaced with a buffer solution, and the cells are incubated with various concentrations of this compound for a defined period.
-
Supernatant Collection: After incubation, the supernatant from each well is collected.
-
5-HT Quantification: The concentration of 5-HT in the collected supernatant is measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of 5-HT released is plotted against the concentration of this compound to determine the EC₅₀ value.
Loperamide-Induced Constipation Model
This in vivo model is used to assess the pro-motility effects of this compound.
Methodology:
-
Animals: Male mice are used for this model.
-
Constipation Induction: Constipation is induced by the administration of loperamide, a µ-opioid receptor agonist that inhibits intestinal motility.
-
Compound Administration: A set time after loperamide administration, mice are treated orally with either vehicle or this compound at various doses.
-
Measurement of Colonic Transit: A common method to assess colonic transit is the glass bead expulsion test. A small glass bead is inserted into the distal colon, and the time taken for the mouse to expel the bead is recorded. A longer expulsion time indicates constipation.
-
Data Analysis: The bead expulsion times are compared between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound in reversing constipation.
Colorectal Distension (CRD) Model
This in vivo model is used to evaluate the effect of this compound on visceral pain.
Methodology:
-
Animals: Male rats are typically used for this model.
-
Compound Administration: Animals are treated with this compound or vehicle either orally or intravenously.
-
Balloon Insertion: A small balloon catheter is inserted into the descending colon and rectum.
-
Distension: The balloon is inflated to various pressures to elicit a visceral pain response.
-
Behavioral Assessment: The pain response is quantified by observing and counting the number of abdominal muscle contractions, known as the abdominal withdrawal reflex (AWR).
-
Data Analysis: The number of abdominal contractions at each distension pressure is compared between the vehicle- and this compound-treated groups to assess the analgesic effect of the compound.
Conclusion
This compound is a selective and potent TRPA1 agonist with demonstrated efficacy in preclinical models relevant to gastrointestinal disorders such as constipation and visceral pain. Its mechanism of action, centered on the activation of TRPA1 channels on enterochromaffin cells and subsequent 5-HT release, provides a clear rationale for its observed pharmacological effects. While its selectivity profile appears favorable, further detailed characterization of its off-target activities would be beneficial for a complete understanding of its safety and therapeutic window. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other TRPA1-targeting compounds.
References
- 1. ASP 7663 | TRPA1 | Tocris Bioscience [tocris.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based assays and animal models for GPCR drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ASP7663 in Serotonin Release from Enterochromaffin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of ASP7663, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) agonist, in stimulating serotonin (5-hydroxytryptamine, 5-HT) release from intestinal enterochromaffin (EC) cells. Enterochromaffin cells are the primary source of peripheral serotonin, a critical signaling molecule in the regulation of gastrointestinal motility. This compound represents a therapeutic approach for gastrointestinal disorders such as constipation-predominant irritable bowel syndrome (IBS-C) by targeting this pathway. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols relevant to the study of this compound and its effects on EC cells.
Introduction
Serotonin is a key neurotransmitter and hormone that regulates a wide array of physiological processes. In the gastrointestinal (GI) tract, approximately 95% of the body's serotonin is synthesized and stored in enterochromaffin (EC) cells, which are dispersed throughout the intestinal epithelium.[1][2][3] The release of 5-HT from these cells in response to chemical and mechanical stimuli plays a crucial role in modulating intestinal secretion, motility, and visceral sensation.[1][4] Dysregulation of the serotonergic system in the gut is implicated in the pathophysiology of functional GI disorders, including IBS.[3]
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel, has been identified as a chemosensor highly expressed in EC cells.[1][5] Activation of TRPA1 channels by various agonists leads to an influx of calcium ions (Ca²⁺), which subsequently triggers the exocytosis of 5-HT-containing vesicles.[5][6] This makes the TRPA1 channel a promising therapeutic target for modulating GI function.
This compound is a novel, selective, and orally bioavailable TRPA1 agonist.[5][7] Research has demonstrated its ability to stimulate 5-HT release from EC cells, thereby promoting gastrointestinal motility.[5][8] This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound-mediated serotonin release.
Mechanism of Action: The TRPA1 Signaling Pathway
The primary mechanism by which this compound induces serotonin release from enterochromaffin cells is through the direct activation of the TRPA1 ion channel. The sequence of events is as follows:
-
Agonist Binding and Channel Activation: this compound binds to the TRPA1 channel located on the plasma membrane of the EC cell.
-
Cation Influx: This binding event causes a conformational change in the TRPA1 channel, opening its pore and allowing for the influx of cations, most notably Ca²⁺, into the cell.
-
Increased Intracellular Calcium: The influx of Ca²⁺ leads to a rapid and significant increase in the intracellular calcium concentration ([Ca²⁺]i).
-
Serotonin Exocytosis: Elevated [Ca²⁺]i acts as the trigger for the fusion of 5-HT-containing storage vesicles with the cell membrane, resulting in the release of serotonin into the interstitial space.
-
Paracrine Signaling: The released 5-HT can then act on adjacent enteric neurons (e.g., via 5-HT₃ receptors) to modulate gut motility and sensation.[5]
This signaling cascade is a well-established pathway for stimulus-secretion coupling in neuroendocrine cells.
Figure 1: Signaling pathway of this compound-induced serotonin release.
Quantitative Data
The effects of this compound have been quantified in vitro, primarily using cell lines that serve as models for human enterochromaffin cells, such as QGP-1.[5][8] The key quantitative parameters are summarized in the tables below.
Table 1: Potency of this compound in Activating TRPA1 Channels
This table presents the half-maximal effective concentration (EC₅₀) values of this compound for inducing an increase in intracellular Ca²⁺ in HEK293 cells expressing TRPA1 from different species.
| Species | Cell Line | EC₅₀ (μM) [95% CI] | Reference |
| Human | HEK293 | 0.51 [0.40–0.66] | [9] |
| Rat | HEK293 | 0.54 [0.41–0.72] | [9] |
| Mouse | HEK293 | 0.50 [0.41–0.63] | [9] |
CI: Confidence Interval
Table 2: Potency of this compound in Stimulating Serotonin Release
This table shows the EC₅₀ value for this compound-stimulated 5-HT release from QGP-1 cells, a human cell line expressing TRPA1 that is used as a model for EC cells.
| Cell Line | Agonist | EC₅₀ (μM) [95% CI] | Reference |
| QGP-1 | This compound | 72.5 [52.6–99.9] |
Experimental Protocols
The following sections describe detailed methodologies for key experiments used to characterize the effects of this compound on serotonin release from enterochromaffin cells. These protocols are based on established methods reported in the literature, particularly from studies investigating TRPA1 agonists and EC cell function.[5]
Cell Culture
-
Cell Line: QGP-1 cells (a human pancreatic endocrine cell line) are used as they endogenously express TRPA1 and key markers of EC cells, such as tryptophan hydroxylase 1 (TPH1) and chromogranin A.[3][6]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
Serotonin (5-HT) Release Assay
This assay quantifies the amount of serotonin released from cultured QGP-1 cells following stimulation with this compound.
Materials:
-
Cultured QGP-1 cells in 24- or 48-well plates.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 0.1% Bovine Serum Albumin (BSA).
-
Fluoxetine (a serotonin reuptake inhibitor, to prevent reabsorption of released 5-HT).
-
This compound stock solution (dissolved in DMSO).
-
Control vehicle (DMSO).
-
Serotonin ELISA (Enzyme-Linked Immunosorbent Assay) kit.
Procedure:
-
Cell Seeding: Seed QGP-1 cells in multi-well plates and grow to 80-90% confluency.
-
Washing: Gently remove the culture medium. Wash the cells twice with pre-warmed HBSS containing 0.1% BSA.
-
Pre-incubation: Add HBSS containing 2 µM fluoxetine to each well and incubate for 15-20 minutes at 37°C. This step inhibits the serotonin transporter (SERT) and allows for accurate measurement of released 5-HT.[5]
-
Stimulation: Remove the pre-incubation buffer. Add 250 µL of HBSS containing various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 20 minutes at 37°C.[5]
-
Sample Collection: Carefully collect the supernatant (which contains the released 5-HT) from each well and transfer to microcentrifuge tubes.
-
Centrifugation: Centrifuge the samples at low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.
-
Storage: Transfer the clarified supernatant to new tubes and store at -80°C until quantification.
-
Quantification: Measure the concentration of 5-HT in the supernatants using a commercial serotonin ELISA kit according to the manufacturer's instructions.
Figure 2: Experimental workflow for the 5-HT release assay.
Intracellular Calcium ([Ca²⁺]i) Measurement
This assay measures changes in intracellular calcium concentration in response to this compound, confirming the activation of the TRPA1 channel.
Materials:
-
HEK293 cells stably expressing the human TRPA1 gene, plated in black, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., 140 mM NaCl, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 10.0 mM glucose, 20.0 mM HEPES, and 0.15 mM CaCl₂, pH 7.4).
-
This compound stock solution.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding: Plate TRPA1-expressing HEK293 cells in 96-well plates and culture for 24-48 hours.
-
Dye Loading: Remove culture medium and wash cells with assay buffer. Incubate the cells with assay buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 60-120 minutes at 37°C.[5]
-
Measurement: Place the plate in a fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Compound Addition: Automatically inject a solution of this compound at various concentrations into the wells.
-
Post-injection Reading: Immediately and continuously record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i.
-
Data Analysis: The peak fluorescence response is used to calculate concentration-response curves and determine EC₅₀ values.
Conclusion and Future Directions
This compound is a selective TRPA1 agonist that effectively stimulates serotonin release from enterochromaffin cells by activating a Ca²⁺-dependent signaling pathway.[5][8] The in vitro data robustly support its mechanism of action, highlighting its potential as a prokinetic agent for the treatment of gastrointestinal motility disorders like IBS-C.[9] The experimental models and protocols detailed in this guide, particularly the use of the QGP-1 cell line and serotonin release assays, provide a solid framework for further investigation into TRPA1-targeted therapies.
Future research should aim to:
-
Validate these findings in primary human enterochromaffin cells or intestinal organoid models to more closely mimic the in vivo environment.
-
Investigate the downstream effects of this compound-induced serotonin release on enteric nervous system activity.
-
Conduct clinical trials to evaluate the efficacy and safety of this compound in patients with constipation and other GI motility disorders.
References
- 1. eaglebio.com [eaglebio.com]
- 2. Mechanisms of Activation and Serotonin Release From Human Enterochromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QGP-1 cells release 5-HT via TRPA1 activation; a model of human enterochromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of 5-HT3 receptor-triggered serotonin release from guinea-pig isolated colonic mucosa: a role of PYY-containing endocrine cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPA1 regulates gastrointestinal motility through serotonin release from enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QGP-1 cells release 5-HT via TRPA1 activation; a model of human enterochromaffin cells | CiNii Research [cir.nii.ac.jp]
- 7. Mechanosensory Signaling in Enterochromaffin Cells and 5-HT Release: Potential Implications for Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
ASP7663 in Preclinical Models of Irritable Bowel Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits, including constipation (IBS-C), diarrhea (IBS-D), or a mix of both (IBS-M). Visceral hypersensitivity and dysmotility are key pathophysiological features of IBS. ASP7663, a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, has emerged as a promising therapeutic candidate for IBS-C, with demonstrated efficacy in preclinical models of both constipation and visceral pain. This technical guide provides an in-depth overview of the pharmacology of this compound and its effects in relevant animal models of IBS.
Mechanism of Action
This compound exerts its effects primarily through the activation of TRPA1 channels, which are highly expressed on enterochromaffin (EC) cells in the gastrointestinal mucosa.[1][2][3][4] Activation of these channels on EC cells by this compound triggers the release of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3][4] This released 5-HT then acts on 5-HT3 receptors on adjacent nerve fibers, including the vagus nerve, to modulate gastrointestinal motility and sensation.[1][4] The pro-motility effects of this compound appear to be mediated locally in the gut via vagal pathways, while its analgesic effects in visceral pain models are thought to occur through systemic actions.[2][3]
Signaling Pathway of this compound in Enterochromaffin Cells
Caption: Signaling cascade of this compound in the gastrointestinal tract.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | EC₅₀ (µM) | Reference |
| TRPA1 Activation | Human | HEK293 | 0.51 | [1][5][6] |
| TRPA1 Activation | Rat | HEK293 | 0.54 | [1][5][6] |
| TRPA1 Activation | Mouse | HEK293 | 0.50 | [1][5][6] |
| 5-HT Release | Human | QGP-1 | 72.5 | [5][6] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | This compound Dose (p.o.) | Key Finding | Reference |
| Loperamide-Induced Constipation | Mouse | 1 mg/kg | Significantly improved delayed colonic transit. | [2][5] |
| Colorectal Distension (Visceral Pain) | Rat | 1 and 3 mg/kg | Significantly inhibited abdominal pain response. | [2] |
| Colorectal Distension (Visceral Pain) | Mouse | 0.3 mg/kg | Reduced the number of abdominal contractions. | [5] |
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate this compound are provided below.
Loperamide-Induced Constipation Model in Mice
This model is used to assess the pro-motility and anti-constipation effects of a test compound.
Experimental Workflow:
Caption: Workflow for the loperamide-induced constipation model.
Methodology:
-
Animals: Male ICR mice are commonly used.[7] Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Constipation: Constipation is induced by the administration of loperamide, an opioid receptor agonist that inhibits intestinal motility.[7] A typical dose is 5-10 mg/kg administered subcutaneously (s.c.) or intraperitoneally (i.p.).[8]
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time after loperamide administration.
-
Measurement of Colonic Transit: A non-absorbable marker, such as a charcoal meal, is administered orally. After a set period, the animals are euthanized, and the distance traveled by the charcoal marker through the small intestine is measured and expressed as a percentage of the total length of the small intestine. A shorter transit distance indicates constipation.
Colorectal Distension (CRD) Model of Visceral Pain in Rats
This model is a widely accepted method for assessing visceral hypersensitivity.[9]
Experimental Workflow:
Caption: Workflow for the colorectal distension model of visceral pain.
Methodology:
-
Animals: Male Wistar rats are frequently used.[2] Animals are fasted prior to the experiment to ensure an empty colon.[10]
-
Catheter Insertion: A flexible balloon catheter is inserted into the descending colon and rectum.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) or intravenously (i.v.).
-
Colorectal Distension: The balloon is incrementally inflated to various pressures to induce graded levels of visceral stimulation.
-
Assessment of Visceral Pain: The visceral pain response is quantified by observing the abdominal withdrawal reflex (AWR), a behavioral score that reflects the intensity of the pain.[10] The AWR is typically scored on a scale of 0 to 4, where 0 indicates no behavioral response and 4 represents a strong abdominal contraction and lifting of the pelvic structure.[10] A reduction in the AWR score at a given distension pressure indicates an analgesic effect.
Conclusion
This compound, a selective TRPA1 agonist, demonstrates a dual mechanism of action that addresses both the constipation and visceral pain components of IBS-C in preclinical models. Its ability to enhance colonic transit and reduce visceral hypersensitivity makes it a compelling candidate for further clinical development for the treatment of Irritable Bowel Syndrome with constipation. The experimental models and protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel therapeutic agents for functional gastrointestinal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterochromaffin cells are gut chemosensors that couple to sensory neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPA1 regulates gastrointestinal motility through serotonin release from enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ovid.com [ovid.com]
- 7. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of laxative polyherbal paste for loperamide induced constipation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
ASP7663: A Novel TRPA1 Agonist for Neurogastroenterology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key ion channel implicated in sensory signaling within the gastrointestinal (GI) tract. Preclinical research has demonstrated the dual therapeutic potential of this compound in addressing both constipation and visceral pain, two common and often debilitating symptoms in neurogastroenterological disorders such as Irritable Bowel Syndrome (IBS). This technical guide provides a comprehensive overview of the mechanism of action, key preclinical findings, and detailed experimental protocols related to the investigation of this compound for applications in neurogastroenterology. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising research compound.
Introduction to this compound
This compound is an orally active small molecule that selectively activates the TRPA1 ion channel.[1] TRPA1 channels are highly expressed on various cell types within the gut, including enterochromaffin (EC) cells and sensory nerve fibers, positioning them as critical regulators of gut motility and sensation. By targeting TRPA1, this compound offers a novel therapeutic approach for managing complex neurogastroenterological conditions.
Mechanism of Action: TRPA1 Agonism in the Gut
The primary mechanism of action of this compound in the gastrointestinal tract involves the activation of TRPA1 channels located on enterochromaffin cells. This activation triggers a signaling cascade that ultimately leads to the release of serotonin (5-hydroxytryptamine, 5-HT).
Signaling Pathway of this compound in Enterochromaffin Cells
The binding of this compound to the TRPA1 channel on the surface of enterochromaffin cells initiates the influx of calcium ions (Ca²⁺) into the cell.[1][2] This increase in intracellular calcium is a critical step that leads to the fusion of 5-HT-containing vesicles with the cell membrane and the subsequent release of 5-HT into the gut lumen and lamina propria.[2] The released 5-HT then acts on 5-HT₃ receptors located on adjacent afferent nerve fibers, including the vagus nerve, which in turn stimulates peristalsis and promotes colonic transit.[3]
Caption: Signaling pathway of this compound in the gut.
Preclinical Efficacy in Neurogastroenterology Models
Preclinical studies have robustly demonstrated the efficacy of this compound in animal models of constipation and visceral pain.
Prokinetic Effects in Models of Constipation
Oral administration of this compound has been shown to significantly ameliorate constipation in rodent models. This prokinetic effect is attributed to the local action of this compound on TRPA1 channels in the gut mucosa, leading to 5-HT release and subsequent stimulation of colonic transit.
Analgesic Effects in Models of Visceral Pain
In addition to its prokinetic effects, this compound has demonstrated significant analgesic properties in models of visceral hypersensitivity. Both oral and intravenous administration of this compound have been shown to inhibit the abdominal pain response to colorectal distension in rats.[3] This suggests that the analgesic effect is mediated through a systemic mechanism, potentially involving the desensitization of TRPA1 channels on visceral nociceptors.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | EC₅₀ (µM) | Reference |
| TRPA1 Activation (Ca²⁺ Influx) | Human | HEK293 | 0.51 | [1] |
| TRPA1 Activation (Ca²⁺ Influx) | Rat | HEK293 | 0.54 | [1] |
| TRPA1 Activation (Ca²⁺ Influx) | Mouse | HEK293 | 0.50 | [1] |
| 5-HT Release | Human | QGP-1 | 72.5 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | This compound Dose | Effect | Reference |
| Loperamide-induced Constipation | Mouse | 1 mg/kg (p.o.) | Reduced colonic transit time | |
| Colorectal Distension-induced Pain | Rat | 0.3 - 3 mg/kg (p.o.) | Reduced number of abdominal contractions | |
| Colorectal Distension-induced Pain | Rat | 0.3 - 1 mg/kg (i.v.) | Reduced number of abdominal contractions |
Detailed Experimental Protocols
Loperamide-Induced Constipation Model in Mice
This protocol describes the induction of constipation in mice using loperamide and the assessment of colonic transit time.
Caption: Workflow for loperamide-induced constipation model.
Methodology:
-
Animal Model: Male ddY mice are commonly used.
-
Constipation Induction: Loperamide hydrochloride is dissolved in saline and administered subcutaneously (s.c.) at a dose of 5 mg/kg to induce constipation.
-
Drug Administration: Sixty minutes after loperamide administration, this compound (suspended in 0.5% methylcellulose) or vehicle is administered orally (p.o.).
-
Colonic Transit Measurement: Thirty minutes after this compound administration, a charcoal meal (5% charcoal in 10% gum arabic) is administered orally. The animals are then individually housed and observed for the first appearance of black feces. The time from charcoal administration to the first appearance of black feces is recorded as the colonic transit time.
Colorectal Distension (CRD)-Induced Visceral Pain Model in Rats
This protocol details the procedure for assessing visceral pain in rats using colorectal distension.
Caption: Workflow for colorectal distension model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Catheter Implantation: A balloon catheter (e.g., 5 cm in length) is inserted into the descending colon and rectum via the anus under light anesthesia. The catheter is secured to the tail with tape.
-
Acclimation: The rats are placed in individual cages and allowed to acclimate for at least 30 minutes.
-
Drug Administration: this compound or vehicle is administered either intravenously (i.v.) or orally (p.o.) at the desired time point before CRD.
-
Colorectal Distension: The balloon is rapidly inflated to various pressures (e.g., 20, 40, 60, and 80 mmHg) for a set duration (e.g., 10 minutes).
-
Pain Assessment: The number of abdominal muscle contractions is counted during the distension period as a measure of the visceral pain response.
Clinical Development Status
As of the latest available information, there are no publicly disclosed clinical trials of this compound for neurogastroenterological disorders. A review of the Astellas Pharma pipeline does not currently list this compound in its clinical development portfolio. Researchers are advised to monitor clinical trial registries and company publications for any future updates on the clinical development of this compound.
Conclusion
This compound represents a compelling research tool and a potential therapeutic candidate for neurogastroenterological disorders characterized by altered motility and visceral pain. Its selective TRPA1 agonist activity provides a targeted mechanism for modulating key pathophysiological pathways in the gut. The detailed preclinical data and experimental protocols provided in this guide are intended to support further investigation into the therapeutic utility of this compound and to facilitate the design of future studies in the field of neurogastroenterology.
References
The Potential of ASP7663 in Respiratory System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of ASP7663, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) agonist, in the field of respiratory system research. While existing research has primarily focused on its role in gastrointestinal function, the well-documented involvement of the TRPA1 channel in respiratory physiology and pathophysiology suggests a significant, yet unexplored, potential for this compound in this domain. This document provides a comprehensive overview of the TRPA1 channel's function in the respiratory system, the known pharmacology of this compound, and detailed experimental protocols to investigate its potential effects.
Introduction to TRPA1 in the Respiratory System
The TRPA1 channel is a non-selective cation channel that acts as a crucial sensor of environmental irritants and endogenous inflammatory signals in the respiratory tract.[1][2] It is expressed in a variety of cell types within the lungs, including sensory neurons, epithelial cells, smooth muscle cells, and immune cells.[3][4][5] Activation of TRPA1 by a wide range of stimuli, including pollutants, cigarette smoke, and inflammatory mediators, triggers a cascade of physiological responses.[6][7][8] These responses can be protective, such as coughing and mucus secretion, but can also contribute to the pathology of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) through mechanisms like neurogenic inflammation, bronchoconstriction, and airway hyperresponsiveness.[3][9]
This compound: A Selective TRPA1 Agonist
This compound has been identified as a potent and selective agonist of the TRPA1 channel. In vitro studies have demonstrated its efficacy in activating human, rat, and mouse TRPA1 channels, leading to an increase in intracellular calcium concentration. The primary focus of in vivo research to date has been on its prokinetic and analgesic effects in the gastrointestinal tract. However, its well-defined activity as a TRPA1 agonist makes it a valuable tool to probe the function of this channel in the respiratory system.
Quantitative Data for this compound
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Parameter | Species | Cell Line | Value (EC₅₀) | Reference |
| Intracellular Ca²⁺ influx | Human | HEK293 | 0.51 μM | MedchemExpress |
| Intracellular Ca²⁺ influx | Rat | HEK293 | 0.54 μM | MedchemExpress |
| Intracellular Ca²⁺ influx | Mouse | HEK293 | 0.50 μM | MedchemExpress |
Potential Research Applications of this compound in the Respiratory System
Given the role of TRPA1 in the respiratory tract, this compound could be instrumental in elucidating several key biological processes and disease mechanisms:
-
Investigating Neurogenic Inflammation: By activating TRPA1 on sensory nerves, this compound can be used to model and study the mechanisms of neurogenic inflammation in the airways, a key component of asthma and COPD.[3]
-
Modeling Airway Hyperresponsiveness: The application of this compound in preclinical models could induce airway hyperresponsiveness, providing a platform to test novel therapeutic interventions.
-
Studying Cough Reflex: As TRPA1 is a key mediator of the cough reflex, this compound could be employed to induce and analyze cough in animal models, aiding in the development of antitussive drugs.[10]
-
Exploring Airway Epithelial Cell Responses: Research using this compound can shed light on how TRPA1 activation in epithelial cells contributes to inflammatory responses and mucus production.[11]
-
Investigating Bronchoconstriction and Bronchodilation: The dual role of TRPA1 in both bronchoconstriction and bronchodilation can be further explored using a selective agonist like this compound.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and potential experimental designs, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential of this compound in respiratory system research.
6.1. In Vitro Calcium Imaging in Primary Tracheal Epithelial Cells
-
Objective: To determine if this compound can induce calcium influx in primary airway epithelial cells.
-
Cell Culture:
-
Isolate primary tracheal epithelial cells from mice or rats.
-
Culture the cells on collagen-coated permeable supports to form a polarized monolayer.
-
-
Calcium Imaging:
-
Load the cultured epithelial cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Establish a baseline fluorescence reading using a fluorescence microscope or plate reader.
-
Apply varying concentrations of this compound to the apical surface of the cells.
-
Record the change in fluorescence intensity over time to measure intracellular calcium concentration.
-
Include a positive control (e.g., a known TRPA1 agonist like AITC) and a vehicle control.
-
6.2. In Vivo Assessment of this compound-Induced Airway Inflammation in Mice
-
Objective: To evaluate the pro-inflammatory potential of this compound in the airways of a preclinical model.
-
Animal Model:
-
Use 8-10 week old C57BL/6 mice.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline with 1% DMSO).
-
Group 2: this compound (low dose, e.g., 10 µg/kg).
-
Group 3: this compound (high dose, e.g., 100 µg/kg).
-
-
Administration:
-
Anesthetize mice lightly with isoflurane.
-
Administer this compound or vehicle intratracheally in a small volume (e.g., 50 µL).
-
-
Endpoint Analysis (24 hours post-administration):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheotomy.
-
Lavage the lungs with sterile PBS.
-
Collect the BAL fluid (BALF).
-
Determine the total and differential inflammatory cell counts (neutrophils, eosinophils, macrophages) in the BALF using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
-
Cytokine Analysis:
-
Centrifuge the BALF and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, KC/CXCL1) using ELISA or a multiplex bead array.
-
-
Lung Histology:
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.
-
-
6.3. Measurement of Airway Hyperresponsiveness in Guinea Pigs
-
Objective: To determine if this compound can induce airway hyperresponsiveness.
-
Animal Model:
-
Use adult male Dunkin-Hartley guinea pigs.
-
-
Measurement of Bronchoconstriction:
-
Anesthetize the guinea pigs and ventilate them mechanically.
-
Measure airway resistance and compliance using a whole-body plethysmograph.
-
Administer aerosolized this compound or vehicle.
-
After a set period, challenge the animals with increasing concentrations of a bronchoconstrictor (e.g., methacholine or histamine) and record the changes in airway resistance and compliance.
-
An increased response to the bronchoconstrictor in the this compound-treated group would indicate airway hyperresponsiveness.
-
Conclusion
While direct evidence of this compound's effects on the respiratory system is currently lacking, its potent and selective agonism of the TRPA1 channel strongly suggests its potential as a valuable research tool. The experimental protocols outlined in this guide provide a framework for researchers to begin exploring the role of TRPA1 activation in various aspects of respiratory health and disease. Such studies will not only enhance our understanding of the fundamental biology of the respiratory system but may also open new avenues for the development of therapeutics for respiratory disorders.
References
- 1. Blocking TRPA1 in Respiratory Disorders: Does It Hold a Promise? [mdpi.com]
- 2. Blocking TRPA1 in Respiratory Disorders: Does It Hold a Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Ankyrin 1 (TRPA1) Channel and Neurogenic Inflammation in Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Regulatory Role of the TRPA1 Receptor in Acute and Chronic Airway Inflammation Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient receptor potential (TRP) channels in the airway: role in airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - How irritating: the role of TRPA1 in sensing cigarette smoke and aerogenic oxidants in the airways [jci.org]
- 8. JCI - How irritating: the role of TRPA1 in sensing cigarette smoke and aerogenic oxidants in the airways [jci.org]
- 9. A role for transient receptor potential ankyrin 1 cation channel (TRPA1) in airway hyper-responsiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TRP Channels in Airway Sensory Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lung Epithelial TRPA1 Transduces the Extracellular ROS into Transcriptional Regulation of Lung Inflammation Induced by Cigarette Smoke: The Role of Influxed Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transient receptor potential ankyrin-1 causes rapid bronchodilation via nonepithelial PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
ASP7663 and its Effects on Bladder Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily known for its role in nociception and inflammation.[1] Recent preclinical evidence has highlighted the potential involvement of the TRPA1 channel in the pathophysiology of bladder dysfunction, particularly in the context of metabolic syndrome. This technical guide provides an in-depth overview of the current understanding of this compound's effects on bladder function, with a focus on the key preclinical findings in a model of obesity-related bladder dysfunction.
Core Mechanism of Action
This compound exerts its pharmacological effects by directly activating TRPA1 channels. In the context of the lower urinary tract, TRPA1 channels are expressed on sensory nerve fibers within the bladder wall.[2][3] Activation of these channels is believed to modulate detrusor smooth muscle contractility, although the precise signaling cascade is still under investigation. The prevailing hypothesis suggests an indirect mechanism of action on the detrusor muscle itself.
Signaling Pathway of this compound in Bladder Detrusor Muscle
Caption: Proposed signaling pathway of this compound in modulating detrusor muscle contraction.
Preclinical Efficacy of this compound in Bladder Dysfunction
The primary evidence for the effect of this compound on bladder dysfunction comes from a study utilizing the obese Zucker rat (OZR), a genetic model of insulin resistance and metabolic syndrome.[2][4][5] This model exhibits features of bladder dysfunction, including impaired nerve-evoked detrusor smooth muscle (DSM) contraction.[2][4]
Quantitative Data on Detrusor Smooth Muscle Contractility
The following table summarizes the key findings from in vitro studies on isolated DSM strips from lean Zucker rats (LZR) and obese Zucker rats (OZR).[2]
| Animal Model | Treatment Group | EFS-Induced Contraction (% of KPSS control) |
| Lean Zucker Rat (LZR) | Control | 100% |
| This compound (10 µM) | 125% (approx.) | |
| This compound (10 µM) + HC-030031 (60 µM) | 100% (approx.) | |
| Obese Zucker Rat (OZR) | Control | 75% (approx.) |
| This compound (10 µM) | 110% (approx.) | |
| This compound (10 µM) + HC-030031 (60 µM) | 75% (approx.) |
KPSS: Potassium-rich Physiological Saline Solution; EFS: Electrical Field Stimulation. Data are approximated from graphical representations in Blaha et al., 2019.[2]
These results indicate that while the basal DSM contraction in response to EFS is reduced in the OZR model, activation of TRPA1 by this compound significantly enhances these contractions in both LZR and OZR.[2] This effect is blocked by the TRPA1 antagonist HC-030031, confirming the specificity of this compound's action.[2]
Experimental Protocols
In Vitro Assessment of Detrusor Smooth Muscle Contractility
This protocol is based on the methodology described by Blaha et al. (2019).[2]
1. Animal Model:
-
Male lean Zucker rats (LZR) and obese Zucker rats (OZR) are used. These rats serve as a model for metabolic syndrome and associated bladder dysfunction.[2][6]
2. Tissue Preparation:
-
Rats are euthanized, and the bladders are excised.
-
The bladder is placed in cold Krebs solution.
-
The urothelium and connective tissue are removed.
-
Longitudinal detrusor smooth muscle (DSM) strips (approximately 10 mm long and 3-4 mm wide) are prepared.[2]
3. Isometric Force Recordings:
-
DSM strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
One end of the strip is attached to a fixed support, and the other end is connected to an isometric force transducer.
-
The strips are equilibrated under a resting tension of 1 g for at least 60 minutes.
-
The viability of the strips is assessed by contracting them with a potassium-rich physiological saline solution (KPSS).
4. Experimental Procedure:
-
Following equilibration, electrical field stimulation (EFS) is applied to elicit nerve-mediated contractions. EFS parameters are typically trains of pulses at varying frequencies (e.g., 0.5-8 Hz).
-
A baseline EFS frequency-response curve is established.
-
The DSM strips are then incubated with this compound at a specified concentration (e.g., 10 µM) for a defined period (e.g., 30 minutes).[2]
-
A second EFS frequency-response curve is generated in the presence of this compound.
-
To confirm TRPA1-mediated effects, a TRPA1 antagonist (e.g., HC-030031, 60 µM) can be added, and a third EFS curve is recorded.[2]
5. Data Analysis:
-
The amplitude of the EFS-induced contractions is measured and typically expressed as a percentage of the maximal contraction induced by KPSS.
-
Statistical analysis is performed to compare the contractile responses between control, this compound, and antagonist-treated groups.
Experimental Workflow
Caption: A typical experimental workflow for assessing the effect of this compound on detrusor muscle contractility.
Conclusion and Future Directions
The available preclinical data suggest that the TRPA1 agonist this compound can enhance nerve-mediated contractions of the detrusor smooth muscle, particularly in a model of obesity-related bladder dysfunction where such contractions are impaired.[2] This points to the TRPA1 channel as a potential therapeutic target for certain types of bladder dysfunction. However, it is crucial to note that the current research is limited to in vitro studies in an animal model. Further investigations, including in vivo urodynamic studies and eventually clinical trials, are necessary to fully elucidate the therapeutic potential and safety profile of this compound for the treatment of bladder disorders in humans. The paradoxical approach of using an agonist for a channel often associated with nociception warrants careful consideration of the systemic effects and the potential for desensitization of the channel with chronic administration.
References
- 1. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPA1 channel mediates methylglyoxal-induced mouse bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bladder Dysfunction in an Obese Zucker Rat: The Role of TRPA1 Channels, Oxidative Stress, and Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bladder Dysfunction in an Obese Zucker Rat: The Role of TRPA1 Channels, Oxidative Stress, and Hydrogen Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Female and Male Obese Zucker Rats Display Differential Inflammatory Mediator and Long Non-Coding RNA Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ASP7663 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel involved in various physiological and pathophysiological processes, including pain, inflammation, and respiratory functions, making it a significant target for drug development. These application notes provide a detailed protocol for an in vitro assay to characterize the activity of this compound in Human Embryonic Kidney 293 (HEK293) cells expressing the TRPA1 channel. The primary method described is a calcium influx assay, a common and robust method for measuring the activation of ion channels like TRPA1.[1][3][4]
Mechanism of Action
This compound selectively binds to and activates the TRPA1 ion channel, leading to an influx of cations, primarily calcium (Ca2+), into the cell.[1][3] This influx of calcium can be measured using fluorescent calcium indicators, providing a quantitative measure of TRPA1 activation. In HEK293 cells engineered to express the TRPA1 channel, this compound has been shown to concentration-dependently increase intracellular Ca2+ levels.[1][3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in TRPA1-expressing HEK293 cells.
Experimental Protocols
Cell Culture and Maintenance of TRPA1-HEK293 Cells
A stable HEK293 cell line expressing the human TRPA1 channel is recommended for these assays.
Materials:
-
HEK293 cells stably expressing human TRPA1
-
Dulbecco's Modified Eagle Medium (DMEM)[5]
-
Fetal Bovine Serum (FBS)[5]
-
Penicillin-Streptomycin[5]
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA[5]
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture TRPA1-HEK293 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in fresh culture medium.
Calcium Influx Assay Using a Fluorescent Plate Reader (e.g., FLIPR)
This protocol describes a method to measure the intracellular calcium concentration changes in response to this compound stimulation.
Materials:
-
TRPA1-HEK293 cells
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage)
-
Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound
-
TRPA1 antagonist (e.g., HC-030031) as a control[8]
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow Diagram:
Caption: Experimental workflow for the this compound calcium influx assay.
Protocol:
-
Cell Plating: Seed the TRPA1-HEK293 cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Also, plate non-transfected HEK293 cells as a control for off-target effects.[6][7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, create a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells and typically below 0.5%.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Assay Measurement:
-
Place the plate in a fluorescent plate reader equipped with an automated liquid handling system.
-
Set the instrument to measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions to the wells and immediately begin recording the fluorescence signal over time (e.g., for 2-5 minutes).
-
Include wells with vehicle control (DMSO) and a known TRPA1 antagonist to confirm the specificity of the response.
-
Data Analysis
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
Data Presentation
The quantitative data from the calcium influx assay can be summarized in the following tables for clear comparison.
Table 1: Potency of this compound on TRPA1 Channels in HEK293 Cells
| Species of TRPA1 | EC50 (μM) | 95% Confidence Interval | Reference |
| Human | 0.51 | 0.40–0.66 | [1] |
| Rat | 0.54 | 0.41–0.72 | [1] |
| Mouse | 0.50 | 0.41–0.63 | [1] |
Table 2: Example Data for Generating a Dose-Response Curve
| This compound Conc. (µM) | Log [this compound] | Mean Normalized Response (%) | Standard Deviation |
| 0.01 | -8.00 | 5.2 | 1.1 |
| 0.03 | -7.52 | 15.8 | 2.5 |
| 0.1 | -7.00 | 45.1 | 4.3 |
| 0.3 | -6.52 | 75.9 | 5.1 |
| 1 | -6.00 | 95.3 | 3.8 |
| 3 | -5.52 | 98.7 | 2.9 |
| 10 | -5.00 | 99.5 | 2.1 |
Troubleshooting and Considerations
-
High Background Fluorescence: Ensure complete removal of the culture medium before adding the dye loading buffer. Optimize the dye concentration and loading time.
-
Low Signal-to-Noise Ratio: Optimize cell seeding density. Ensure the health of the cells.
-
Off-Target Effects: Always include a negative control of non-transfected HEK293 cells to assess for non-specific effects of this compound.[6][7] Some studies have noted that at higher concentrations, this compound may elicit calcium responses in non-transfected cells.[6][7]
-
Compound Solubility: Ensure that this compound is fully dissolved in DMSO and diluted appropriately in the aqueous assay buffer to avoid precipitation.
By following these detailed protocols, researchers can reliably assess the in vitro activity of this compound on TRPA1 channels expressed in HEK293 cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging Assay Using ASP7663
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing ASP7663, a selective TRPA1 agonist, in a calcium imaging assay to monitor intracellular calcium mobilization. This document is intended for researchers, scientists, and drug development professionals working in areas such as sensory biology, pharmacology, and drug discovery.
Introduction
This compound is an orally active and selective agonist for the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel that plays a crucial role in nociception, inflammation, and respiratory and gut motility. Upon activation, TRPA1 allows the influx of cations, including calcium (Ca2+), into the cell, leading to depolarization and downstream signaling events.[3] Calcium imaging is a widely used technique to measure changes in intracellular Ca2+ concentration, providing a functional readout of TRPA1 channel activation.[4][5][6] This protocol describes the use of this compound to induce a calcium response in cells expressing TRPA1, which can be quantified using a fluorescent calcium indicator.
Principle of the Assay
The assay is based on the ability of this compound to selectively bind to and activate TRPA1 channels expressed on the plasma membrane of cells. This activation leads to an influx of extracellular calcium into the cytoplasm. The resulting increase in intracellular calcium concentration is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7][8] The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration and serves as a measure of TRPA1 channel activity.
Materials and Reagents
-
Compound: this compound (Tocris Bioscience, Cat. No. 5178 or equivalent)
-
Cell Lines:
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester) or other suitable calcium indicators (e.g., Fura-2 AM, Calcium Green-1).[6][7]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Pluronic F-127: To aid in the dispersion of the AM ester dye.
-
Probenecid (optional): An anion exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.
-
TRPA1 Antagonist (optional for validation): HC-030031 (Tocris Bioscience, Cat. No. 2896 or equivalent).[10]
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader or a fluorescence microscope equipped with appropriate filters for the chosen calcium indicator (e.g., excitation ~490 nm and emission ~520 nm for Fluo-4).[7]
Quantitative Data Summary
The following tables summarize the potency of this compound in inducing calcium influx in different cell lines.
Table 1: EC50 Values of this compound for TRPA1 Activation in HEK293 Cells
| Cell Line | EC50 (µM) | 95% Confidence Interval | Reference |
| HEK293 expressing human TRPA1 | 0.51 | 0.40–0.66 | [1] |
| HEK293 expressing rat TRPA1 | 0.54 | 0.41–0.72 | [1] |
| HEK293 expressing mouse TRPA1 | 0.50 | 0.41–0.63 | [1] |
Table 2: EC50 Value of this compound for 5-HT Release from QGP-1 Cells
| Cell Line | EC50 (µM) | 95% Confidence Interval | Reference |
| QGP-1 | 72.5 | 52.6–99.9 | [1] |
Signaling Pathway
The activation of the TRPA1 channel by this compound initiates a signaling cascade that begins with the influx of calcium ions. This increase in intracellular calcium can trigger various downstream cellular responses, including the release of neurotransmitters and hormones.
Caption: this compound activates the TRPA1 channel, leading to Ca²⁺ influx and cellular responses.
Experimental Workflow
The following diagram outlines the key steps involved in performing the calcium imaging assay with this compound.
Caption: Workflow for the this compound calcium imaging assay.
Detailed Experimental Protocols
Cell Preparation
-
Cell Seeding:
-
One to two days prior to the assay, seed the TRPA1-expressing cells (e.g., HEK293-hTRPA1) into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment. A typical seeding density for HEK293 cells is 40,000-80,000 cells per well in a 96-well plate.
-
Include wells with non-transfected cells as a negative control to assess for off-target effects of this compound.[10]
-
-
Cell Culture:
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours.
-
Calcium Indicator Dye Loading
-
Prepare Loading Buffer:
-
Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 1-5 µM is typically used.
-
First, dissolve the Fluo-4 AM in anhydrous DMSO to make a stock solution (e.g., 1-5 mM).
-
Dilute the Fluo-4 AM stock solution in the assay buffer (HBSS with 20 mM HEPES).
-
To aid in dye solubilization, an equal volume of 20% Pluronic F-127 in DMSO can be added to the Fluo-4 AM stock before dilution in the assay buffer.
-
If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Gently wash the cells once with the assay buffer.
-
Add the prepared loading buffer to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal loading time may need to be determined empirically.
-
-
Wash Step:
-
After incubation, remove the loading buffer.
-
Wash the cells 2-3 times with the assay buffer to remove any extracellular dye.
-
After the final wash, leave a final volume of assay buffer in each well (e.g., 100 µL for a 96-well plate).
-
Compound Treatment and Data Acquisition
-
Prepare this compound Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve. It is recommended to prepare these solutions at a higher concentration (e.g., 2x or 5x) than the final desired concentration to account for dilution upon addition to the wells.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds before adding the compound.
-
Add the this compound dilutions to the respective wells.
-
Immediately start recording the fluorescence intensity over time. The recording duration can range from a few minutes to longer, depending on the desired kinetic information.
-
For antagonist studies, pre-incubate the cells with the antagonist (e.g., HC-030031) for 10-20 minutes before adding this compound.[10]
-
Data Analysis
-
Calculate Fluorescence Change:
-
The change in fluorescence is typically expressed as the ratio ΔF/F₀, where:
-
ΔF = F - F₀ (F is the fluorescence at any given time, and F₀ is the baseline fluorescence before compound addition).
-
F₀ is the average fluorescence intensity of the baseline reading.
-
-
-
Generate Dose-Response Curves:
-
Plot the peak ΔF/F₀ values against the corresponding concentrations of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Optimize cell seeding density.
-
Increase the concentration of the calcium indicator dye or the loading time.
-
Ensure the assay buffer is at the correct pH and temperature.
-
-
High Background Fluorescence:
-
Ensure complete removal of extracellular dye by performing thorough washes.
-
Check for autofluorescence from the compound or the plate.
-
-
Cell Detachment:
-
Use coated plates (e.g., with poly-D-lysine) to improve cell adherence.
-
Be gentle during the washing steps.
-
-
No Response to this compound:
-
Confirm TRPA1 expression in the cell line.
-
Verify the activity of the this compound compound.
-
Check for issues with the dye loading procedure.
-
By following these detailed protocols, researchers can effectively utilize this compound to study TRPA1 activation and its downstream effects on intracellular calcium signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. How does calcium imaging work? | AAT Bioquest [aatbio.com]
- 6. Calcium imaging - Wikipedia [en.wikipedia.org]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. Calcium Flux Assays | アジレント [agilent.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASP7663 in Mouse Models of Constipation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP7663 is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, demonstrating efficacy in preclinical models of constipation. Unlike traditional prokinetic agents that may target serotonin receptors directly, this compound offers a novel mechanism of action. By activating TRPA1 receptors highly expressed on enterochromaffin (EC) cells in the gastrointestinal tract, this compound stimulates the release of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3][4][5][6] This endogenously released 5-HT then acts on enteric neurons to promote gut motility, offering a targeted approach to alleviating constipation. These application notes provide detailed protocols for utilizing this compound in a loperamide-induced mouse model of constipation, a standard and widely used preclinical model.
Mechanism of Action of this compound in Promoting Gut Motility
This compound exerts its prokinetic effects through a distinct signaling pathway initiated at the TRPA1 receptor on enterochromaffin cells.
-
TRPA1 Activation: Orally administered this compound activates TRPA1 channels on enterochromaffin cells lining the gut mucosa.
-
Calcium Influx: This activation leads to an influx of calcium ions (Ca2+) into the enterochromaffin cells.[1][4]
-
Serotonin Release: The rise in intracellular calcium triggers the release of serotonin (5-HT) from these cells.[1][2][3][4][5][6]
-
Enteric Neuron Stimulation: The released 5-HT stimulates enteric neurons, which are responsible for coordinating peristalsis and other forms of gut motility.[2]
-
Vagus Nerve Involvement: The prokinetic effect of oral this compound is also dependent on the vagus nerve, suggesting a component of central nervous system involvement in its action.[3][4]
It is important to note that intravenous administration of this compound does not show the same efficacy in improving colonic transit, indicating that its primary action is initiated from the mucosal side of the gut.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in promoting gut motility.
Quantitative Data Summary
The following tables summarize the recommended dosages and expected outcomes for this compound in mouse models of constipation.
Table 1: this compound Dosage Information
| Compound | Animal Model | Route of Administration | Effective Dosage Range | Vehicle |
| This compound | Loperamide-induced constipation in mice | Oral gavage | 0.3 - 1 mg/kg | Not specified in sources |
Table 2: Key Experimental Parameters and Expected Outcomes
| Experiment | Model | Key Parameters | Expected Outcome with this compound Treatment |
| Bead Expulsion Test | Loperamide-induced constipation | Time to expel a glass bead from the distal colon | Significant shortening of the prolonged bead expulsion time.[7] |
| Colonic Transit Time | Loperamide-induced constipation | Time for a non-absorbable marker (e.g., carmine red) to appear in feces | Significant improvement (reduction) in the delayed colonic transit time.[7] |
Experimental Protocols
Protocol 1: Loperamide-Induced Constipation in Mice
This protocol describes the induction of constipation in mice using loperamide, a peripherally acting μ-opioid receptor agonist that inhibits intestinal motility.
Materials:
-
Loperamide hydrochloride
-
Vehicle for loperamide (e.g., 0.9% saline)
-
Mice (e.g., ICR or C57BL/6, 8 weeks old)
-
Syringes and needles for subcutaneous injection or oral gavage tubes
Procedure:
-
Acclimatization: Acclimate mice to the experimental environment for at least one week prior to the start of the study.
-
Loperamide Preparation: Dissolve loperamide hydrochloride in the chosen vehicle to the desired concentration. For example, a 0.8 mg/ml solution can be prepared in saline.
-
Induction of Constipation:
-
Confirmation of Constipation: The successful induction of constipation can be confirmed by observing a significant decrease in the number and weight of fecal pellets, and an increase in fecal hardness.
Experimental Workflow for Loperamide-Induced Constipation
Caption: General experimental workflow for studying this compound in a loperamide-induced constipation model.
Protocol 2: Bead Expulsion Test
This assay measures colonic propulsive motility by timing the expulsion of a small glass bead inserted into the distal colon.
Materials:
-
Glass beads (3 mm diameter)
-
Forceps or a custom-made inserter
-
Individual observation cages
Procedure:
-
Induce Constipation: Follow Protocol 1 to induce constipation in the mice.
-
This compound Administration: Administer this compound (0.3 or 1 mg/kg) or vehicle orally to the respective groups of mice.
-
Bead Insertion: 30 minutes after this compound administration, gently insert a 3 mm glass bead into the distal colon of each mouse to a depth of approximately 2 cm from the anus. This can be done under light isoflurane anesthesia to minimize stress and ensure proper placement.
-
Observation: Place each mouse in an individual cage without bedding and record the time of bead insertion.
-
Record Expulsion Time: Continuously observe the mice and record the time at which the bead is expelled. The latency to bead expulsion is the primary endpoint. A cut-off time (e.g., 30 minutes or longer) should be established.[10]
Protocol 3: Colonic Transit Time Measurement (Carmine Red Method)
This method assesses whole gut transit time by measuring the time it takes for a non-absorbable colored marker to be excreted.
Materials:
-
Carmine red dye
-
0.5% methylcellulose solution
-
Oral gavage tubes
-
Individual cages with clean bedding or paper for easy visualization of colored feces.
Procedure:
-
Prepare Carmine Red Solution: Prepare a 6% (w/v) solution of carmine red in 0.5% (w/v) methylcellulose.[11][12]
-
Induce Constipation and Administer this compound: Follow the procedures outlined in Protocols 1 and 2.
-
Administer Carmine Red: At a set time after this compound administration (e.g., 30 minutes), orally gavage each mouse with 150 µL of the carmine red solution.[11][12] Record the time of administration for each mouse.
-
Fecal Pellet Monitoring: House the mice individually and monitor for the first appearance of a red-colored fecal pellet. Check the cages at regular intervals (e.g., every 15-30 minutes).[13][14]
-
Calculate Transit Time: The total intestinal transit time is the duration between the oral administration of the carmine red solution and the appearance of the first red fecal pellet.[11][12]
Conclusion
This compound represents a promising therapeutic candidate for constipation, acting through a novel TRPA1-mediated mechanism to stimulate endogenous serotonin release and promote gut motility. The protocols detailed in these application notes provide a framework for researchers to effectively evaluate the in vivo efficacy of this compound in a robust and reproducible mouse model of constipation. Careful adherence to these methodologies will ensure the generation of high-quality, reliable data for the preclinical development of this and similar compounds.
References
- 1. pnas.org [pnas.org]
- 2. TRPA1 regulates gastrointestinal motility through serotonin release from enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. physoc.org [physoc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. mmpc.org [mmpc.org]
- 12. Regulators of gut motility revealed by a gnotobiotic model of diet-microbiome interactions related to traveling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fecal Carmine Red Protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of ASP7663 in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP7663 is a selective and orally active agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] TRPA1 is an ion channel highly expressed in sensory neurons and enterochromaffin (EC) cells in the gastrointestinal tract.[3][4] Activation of TRPA1 is implicated in various physiological processes, including pain sensation and gastrointestinal motility. These notes provide a summary of the available data and detailed protocols for the oral administration of this compound in rat models, particularly focusing on its application in visceral pain studies.
Mechanism of Action
This compound functions by selectively activating TRPA1 channels, which are present in rats, mice, and humans.[1] This activation leads to an influx of calcium (Ca²⁺) into the cells.[5][6][7] In the context of the gastrointestinal system, the activation of TRPA1 on enterochromaffin cells stimulates the release of 5-hydroxytryptamine (5-HT).[2][8] The released 5-HT can then act on the enteric nervous system to modulate gastrointestinal motility. The analgesic effects of this compound in visceral pain models are believed to be mediated through its systemic action on sensory nerves.[3][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo rat studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/Cell Line | Value (EC₅₀) | Reference(s) |
|---|---|---|---|
| TRPA1 Activation | Rat (HEK293 cells) | 0.54 µM | [5][6][7] |
| 5-HT Release | QGP-1 cells | 72.5 µM |[5][6][7] |
Table 2: In Vivo Efficacy of Orally Administered this compound in a Rat Model of Visceral Pain
| Animal Model | Doses Tested (Oral) | Key Finding | Reference(s) |
|---|
| Colorectal Distension (CRD) | 1 and 3 mg/kg | Significantly reduced the number of abdominal contractions. |[5][7] |
Note: Detailed quantitative pharmacokinetic (Cmax, Tmax, AUC, oral bioavailability) and toxicology data for this compound in rats are not publicly available at the time of this writing.
Experimental Protocols
Detailed methodologies for key experiments involving the oral administration of this compound in rats are provided below.
Protocol 1: Oral Administration of this compound by Gavage in Rats
This protocol describes the standard procedure for oral gavage in adult rats.
Materials:
-
This compound solution/suspension in a suitable vehicle
-
Syringes (1-3 mL)
-
Gavage needles (16-18 gauge, 2-3 inches long, with a rounded tip)[9]
-
Animal scale
-
Personal Protective Equipment (gloves, lab coat, eye protection)
Procedure:
-
Animal Preparation: Weigh the rat to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[3]
-
Dosage Calculation: Calculate the required volume of the this compound formulation based on the animal's weight and the desired dose (e.g., 1 or 3 mg/kg).
-
Syringe Preparation: Draw the calculated volume of the drug formulation into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Restrain the rat firmly but gently. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be held in place with the neck and esophagus in a relatively straight line.[9]
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[3]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the rat's mouth.[9]
-
Advance the needle smoothly and gently over the tongue towards the esophagus. The rat will often swallow as the tube enters the esophagus.[5]
-
CRITICAL: Do not force the needle. If resistance is met, withdraw the needle and retry. Forcing the needle can cause esophageal or tracheal perforation.[9]
-
-
Substance Administration: Once the needle is in the correct position (in the stomach), slowly depress the syringe plunger to administer the this compound solution over 2-3 seconds.[3]
-
Needle Removal: After administration, slowly withdraw the gavage needle along the same path of insertion.
-
Post-Administration Monitoring: Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate improper administration.[9]
Protocol 2: Assessment of Visceral Pain Using the Colorectal Distension (CRD) Model in Rats
This protocol is used to evaluate the analgesic effects of this compound on visceral pain.
Materials:
-
Distension balloon catheter (e.g., 6-7 cm latex balloon)[4][8]
-
Barostat or pressure-controlled distension apparatus
-
Manometer
-
This compound and vehicle control
-
Oral gavage equipment (see Protocol 1)
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate the rats to the testing environment and observation chambers to minimize stress-induced responses.
-
Drug Administration: Administer this compound (e.g., 1 or 3 mg/kg) or vehicle orally via gavage as described in Protocol 1. The timing of administration relative to the CRD procedure should be consistent (e.g., 60 minutes prior).
-
Balloon Insertion:
-
Lightly anesthetize the rat (e.g., with isoflurane or ether) to allow for gentle insertion of the balloon catheter.[4]
-
Lubricate the balloon catheter and insert it intra-anally into the descending colon, typically to a depth of about 6-7 cm from the anus.[8]
-
Secure the catheter to the tail with tape to prevent expulsion.
-
Allow the rat to recover from anesthesia before proceeding (e.g., 30 minutes).[4]
-
-
Colorectal Distension and Behavioral Assessment:
-
Place the conscious rat in its observation chamber and allow it to acclimate.
-
The CRD procedure involves graded, phasic distensions of the colon. A common protocol uses pressures of 30, 45, and 60 mmHg.[5][7]
-
Apply each pressure for a set duration (e.g., 10-20 seconds) with a rest period between each distension (e.g., 2-4 minutes).
-
During the distension period, an observer blinded to the treatment groups should count the number of visceral pain-related behaviors, such as the abdominal withdrawal reflex (AWR). The AWR is characterized by abdominal muscle contractions, lifting of the abdomen, or arching of the back.[4]
-
-
Data Analysis:
-
The primary endpoint is typically the number of abdominal contractions or the AWR score at each distension pressure.
-
Compare the responses between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA). A significant reduction in the number of contractions in the treated groups indicates an analgesic effect.
-
References
- 1. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 2. instechlabs.com [instechlabs.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Preparation of ASP7663 Stock Solutions for In Vitro and In Vivo Experiments
Abstract
This document provides detailed protocols for the preparation of stock solutions of ASP7663, a selective transient receptor potential ankyrin 1 (TRPA1) agonist, for use in both in vitro and in vivo research applications. Adherence to these guidelines is crucial for ensuring the accurate and reproducible application of this compound in experimental settings. The protocols outlined below cover the necessary materials, step-by-step procedures for solubilization, and recommendations for proper storage to maintain the compound's integrity and activity.
Introduction
This compound is a potent and selective agonist of the TRPA1 ion channel, which plays a significant role in various physiological and pathophysiological processes. Accurate preparation of this compound stock solutions is the foundational step for reliable experimental outcomes in studies investigating its biological effects. This application note details the standardized procedures for preparing high-concentration stock solutions in common organic solvents and a more complex vehicle for in vivo administration.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations when preparing stock solutions of desired concentrations.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 263.26 g/mol | [1] |
| Formula | C₁₄H₁₄FNO₃ | [1][2] |
| CAS Number | 1190217-35-6 | [1][2] |
| Appearance | Crystalline solid, light yellow to orange | [1][2] |
| Purity | ≥98% (HPLC) | |
| Solubility (DMSO) | ≥ 25 mg/mL (approx. 95 mM) | [2][3] |
| Solubility (Ethanol) | ≥ 25 mg/mL (approx. 95 mM) | [2][3] |
Experimental Protocols
Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM). For example, to prepare a 10 mM stock solution, dissolve 2.63 mg of this compound in 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solution for In Vivo Administration
This protocol details the preparation of an this compound solution in a co-solvent system suitable for oral or intravenous administration in animal models.
Materials:
-
This compound high-concentration stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
-
Sterile conical tubes
-
Pipettes
Procedure:
-
Solvent Preparation: This protocol is based on a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Mixing Solvents: In a sterile conical tube, add the required volumes of each solvent in the following order, ensuring complete mixing after each addition:
-
Add the required volume of the this compound DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix thoroughly.
-
Add Saline to reach the final desired volume and mix until a clear solution is obtained.[1]
-
-
Final Concentration Example: To prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix well. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of Saline to bring the total volume to 1 mL.[1]
-
Use: It is recommended to prepare this working solution fresh on the day of the experiment.[1]
Diagrams
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
Stability and Storage
Proper storage is critical to maintain the stability and activity of this compound solutions.
-
Solid Compound: Store the solid form of this compound at -20°C for long-term stability (≥ 4 years).[2]
-
DMSO Stock Solutions: When stored at -80°C, the stock solution is stable for at least 6 months. At -20°C, it is recommended to use the solution within 1 month.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]
-
In Vivo Working Solutions: Due to the complex solvent mixture, it is highly recommended to prepare these solutions fresh on the day of use to ensure homogeneity and prevent precipitation.[1]
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety practices should be followed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the powder should be conducted in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
Application Notes and Protocols: ASP7663-Induced Serotonin Release in QGP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter and hormone, is predominantly synthesized and stored in enterochromaffin (EC) cells within the gastrointestinal tract. Its release plays a crucial role in regulating gut motility and sensation. Dysregulation of 5-HT release is implicated in various gastrointestinal disorders. The human pancreatic neuroendocrine tumor cell line, QGP-1, serves as a valuable in vitro model for studying human EC cells as it endogenously expresses key markers, including the transient receptor potential ankyrin 1 (TRPA1) channel, and releases serotonin. ASP7663 is a potent and selective agonist of the TRPA1 channel. This document provides detailed protocols for utilizing this compound to induce serotonin release in the QGP-1 cell line, a critical assay for screening and characterizing novel therapeutic agents targeting the TRPA1-serotonin pathway.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on QGP-1 cells and its potency on TRPA1 channels from different species.
Table 1: Potency of this compound on TRPA1 Channels
| Species | Cell Line | Parameter | Value (µM) | Reference |
| Human | HEK293 (recombinant) | EC₅₀ for Ca²⁺ influx | 0.51 | [1] |
| Rat | HEK293 (recombinant) | EC₅₀ for Ca²⁺ influx | 0.54 | [1] |
| Mouse | HEK293 (recombinant) | EC₅₀ for Ca²⁺ influx | 0.50 | [1] |
Table 2: this compound-Induced Serotonin Release from QGP-1 Cells
| Parameter | Value (µM) | Reference |
| EC₅₀ for 5-HT release | 72.5 | [1][2] |
Signaling Pathway
The activation of the TRPA1 channel by this compound in QGP-1 cells initiates a signaling cascade culminating in the release of serotonin. This pathway is a key mechanism for sensory transduction in the gut.
Caption: this compound signaling pathway in QGP-1 cells.
Experimental Protocols
QGP-1 Cell Culture
This protocol describes the standard procedure for maintaining and subculturing the QGP-1 cell line.
Materials:
-
QGP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture QGP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[3]
-
For subculturing, aspirate the old medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
Serotonin Release Assay
This protocol details the steps for stimulating serotonin release from QGP-1 cells using this compound and collecting the supernatant for analysis.
Materials:
-
QGP-1 cells
-
24-well cell culture plates
-
This compound stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Bovine Serum Albumin (BSA)
-
Fluoxetine (serotonin reuptake inhibitor)
-
Microcentrifuge tubes
Procedure:
-
Seed QGP-1 cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture for 48 hours to allow for adherence and recovery.
-
On the day of the assay, gently wash the cells twice with pre-warmed HBSS containing 0.1% BSA.
-
Add 200 µL of HBSS containing 2 µM fluoxetine to each well and incubate for 10 minutes at 37°C.[4] This step inhibits serotonin reuptake, leading to a more robust signal.
-
Prepare serial dilutions of this compound in HBSS from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Aspirate the pre-incubation buffer and add 200 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 20 minutes at 37°C.[4]
-
After incubation, carefully collect the supernatant from each well into microcentrifuge tubes.
-
Centrifuge the supernatants at 1,000 x g for 5 minutes to pellet any detached cells.
-
Transfer the cleared supernatant to new tubes and store at -80°C until serotonin quantification.
Serotonin Quantification by ELISA
This protocol provides a general outline for quantifying the amount of released serotonin in the collected supernatants using a commercially available Serotonin ELISA kit. It is crucial to follow the specific instructions provided with the chosen kit.
Materials:
-
Serotonin ELISA kit (includes standards, antibodies, enzyme conjugate, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
General Procedure (based on typical competitive ELISA):
-
Allow all reagents and samples to reach room temperature.
-
Prepare serotonin standards as per the kit instructions.
-
Some kits may require an acylation step for the standards, controls, and samples.[5][6][7]
-
Pipette the standards, controls, and unknown samples into the appropriate wells of the microtiter plate pre-coated with serotonin antigen.
-
Add the serotonin antiserum to each well.
-
Incubate the plate as specified in the kit protocol (e.g., 15-20 hours at 2-8°C or 60 minutes at room temperature).[5][6]
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Add the enzyme conjugate (e.g., anti-rabbit IgG-peroxidase) to each well and incubate.[5][6]
-
Wash the plate again to remove unbound enzyme conjugate.
-
Add the substrate solution (e.g., TMB) to each well and incubate for a specified time, allowing for color development.[5][6]
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.[5][6]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of serotonin in the unknown samples by interpolating their absorbance values from the standard curve.
Experimental Workflow
The following diagram illustrates the sequential steps involved in performing the this compound-induced serotonin release assay in QGP-1 cells.
Caption: Workflow for this compound serotonin release assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. TRPA1 regulates gastrointestinal motility through serotonin release from enterochromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fybreeds.com [fybreeds.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. alpco.com [alpco.com]
ASP7663: Application Notes and Protocols for Colonic Transit Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP7663 is a novel, selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] It has demonstrated pro-kinetic properties in preclinical models, making it a compound of interest for the study of colonic transit and the development of therapies for constipation-related disorders.[1][3] this compound's mechanism of action involves the activation of TRPA1 receptors, which are highly expressed on enterochromaffin (EC) cells in the gastrointestinal tract.[1][3] This activation stimulates the release of 5-hydroxytryptamine (5-HT), which in turn modulates neural pathways to enhance colonic motility.[1]
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the effects of this compound on 5-HT release and colonic transit.
Mechanism of Action
This compound selectively activates TRPA1 channels, leading to an influx of calcium (Ca2+) into enterochromaffin (EC) cells.[3] This increase in intracellular calcium triggers the release of 5-hydroxytryptamine (5-HT).[1] The released 5-HT then acts on vagal afferent nerves, ultimately promoting colonic motility.[1][3]
Figure 1: this compound signaling pathway in promoting colonic motility.
Data Presentation
The following tables summarize the in vitro activity of this compound and provide a template for presenting in vivo data from colonic transit studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Species | EC50 Value | Reference |
| TRPA1 Activation | HEK293 | Human | 0.51 µM | [1] |
| TRPA1 Activation | HEK293 | Rat | 0.54 µM | [1] |
| TRPA1 Activation | HEK293 | Mouse | 0.50 µM | [1] |
| 5-HT Release | QGP-1 | Human | 72.5 µM | [1] |
Table 2: Effect of this compound on Bead Expulsion Time in a Loperamide-Induced Constipation Model in Mice (Template for Reporting Data)
| Treatment Group | Dose (mg/kg, p.o.) | N | Bead Expulsion Time (minutes) Mean ± SEM | % Reversal of Loperamide Effect |
| Vehicle Control | - | N/A | ||
| Loperamide | (e.g., 5) | N/A | ||
| Loperamide + this compound | 0.3 | |||
| Loperamide + this compound | 1 | |||
| Loperamide + this compound | 3 |
Note: Specific quantitative data on the in vivo effect of this compound on bead expulsion time is not currently available in the public domain. Researchers should populate this table with their own experimental data.
Experimental Protocols
In Vitro 5-HT Release Assay from QGP-1 Cells
This protocol describes how to measure 5-HT release from QGP-1 cells, a human pancreatic endocrine cell line that serves as a model for enterochromaffin cells.
Materials:
-
QGP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
5-HT ELISA kit or HPLC system for 5-HT detection
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture QGP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells twice with KRB buffer.
-
Add 100 µL of KRB buffer containing various concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Collect the supernatant for 5-HT measurement.
-
-
5-HT Quantification:
-
Quantify the concentration of 5-HT in the supernatant using a commercial 5-HT ELISA kit according to the manufacturer's instructions or by using a validated HPLC method.
-
Figure 2: Workflow for the in vitro 5-HT release assay.
In Vivo Loperamide-Induced Constipation Model and Bead Expulsion Assay
This protocol details the induction of constipation in mice using loperamide and the subsequent assessment of colonic transit time using the bead expulsion assay.
Materials:
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Loperamide hydrochloride
-
This compound
-
Vehicle for loperamide and this compound (e.g., saline, 0.5% methylcellulose)
-
Glass beads (3 mm diameter)
-
Animal marking pens
Procedure:
-
Induction of Constipation:
-
Administer loperamide (e.g., 5 mg/kg) subcutaneously or intraperitoneally to the mice. The dosing regimen can be a single injection or repeated injections over several days (e.g., twice daily for 4 days) to establish a consistent delay in colonic transit.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses. The timing of this compound administration should be optimized relative to the loperamide injection and the bead insertion (e.g., 30-60 minutes before bead insertion).
-
-
Bead Expulsion Assay:
-
Gently insert a single 3 mm glass bead into the distal colon of each mouse to a depth of 2 cm from the anus.
-
Place each mouse in an individual cage with a clean floor.
-
Record the time from the bead insertion until the expulsion of the bead. A cut-off time (e.g., 120 minutes) should be set for animals that do not expel the bead.
-
Figure 3: Experimental workflow for the in vivo bead expulsion assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPA1 channel in regulating colonic transit. The protocols outlined in these application notes provide a framework for researchers to study the pro-kinetic effects of this compound both in vitro and in vivo. Consistent application of these methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of gastrointestinal motility and the development of novel therapeutics for constipation.
References
Application of ASP7663 in Colorectal Distension Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key ion channel involved in nociception and visceral pain.[1][2][3][4] In preclinical studies, this compound has demonstrated significant analgesic effects in models of visceral hypersensitivity, particularly the colorectal distension (CRD) model in rats.[1][5] This document provides detailed application notes and experimental protocols for utilizing this compound in CRD models to investigate its therapeutic potential for visceral pain conditions such as Irritable Bowel Syndrome (IBS). The analgesic properties of this compound are believed to stem from the desensitization of TRPA1 channels on sensory neurons following initial activation.
Mechanism of Action of this compound
This compound selectively activates TRPA1 channels, which are non-selective cation channels highly expressed on primary sensory neurons that innervate the colon.[3] Activation of these channels leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the initial sensation of pain. However, sustained or repeated activation by an agonist like this compound can lead to a state of desensitization, where the channel becomes less responsive to subsequent stimuli. This desensitization is a key mechanism underlying the analgesic effect of this compound in visceral pain models.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced analgesia.
References
Application Notes and Protocols: Dose-Response Analysis of ASP7663, a Selective TRPA1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dose-response analysis of ASP7663, a potent and selective transient receptor potential ankyrin 1 (TRPA1) agonist. This compound has demonstrated efficacy in preclinical models of constipation and visceral pain.[1][2][3] This guide outlines the mechanism of action, provides quantitative dose-response data, and offers detailed protocols for key in vitro assays. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of the experimental procedures.
Introduction
This compound is an orally active and selective agonist of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel that is highly expressed in sensory neurons and enterochromaffin cells and is involved in nociception and the regulation of gastrointestinal function.[2][3] Activation of TRPA1 by agonists like this compound leads to an influx of calcium ions (Ca2+), triggering downstream signaling events.[2] In the gastrointestinal tract, this activation stimulates the release of serotonin (5-HT) from enterochromaffin cells, which plays a role in regulating gut motility.[1][3] These properties make this compound a compound of interest for therapeutic applications in conditions such as constipation and abdominal pain.[1][3]
Mechanism of Action
This compound selectively binds to and activates the TRPA1 channel. This activation opens the non-selective cation channel, leading to the influx of extracellular Ca2+ and depolarization of the cell membrane. The subsequent increase in intracellular Ca2+ concentration triggers various cellular responses depending on the cell type. In enterochromaffin cells, for instance, it stimulates the release of 5-HT.
Caption: Mechanism of action of this compound.
Quantitative Dose-Response Data
The following tables summarize the in vitro potency of this compound in various assays as determined by its half-maximal effective concentration (EC50).
Table 1: Potency of this compound on TRPA1 Channels in HEK293 Cells
| Species | EC50 (µM) | 95% Confidence Interval |
| Human | 0.51[1] | 0.40–0.66[1] |
| Rat | 0.54[1] | 0.41–0.72[1] |
| Mouse | 0.50[1] | 0.41–0.63[1] |
| Mouse | 6.8[2][4][5] | - |
Note: The differing EC50 values for mouse TRPA1 may be due to variations in experimental conditions.
Table 2: Potency of this compound in Functional Assays
| Assay | Cell Line | EC50 (µM) | 95% Confidence Interval |
| 5-HT Release | QGP-1 | 72.5[1][6] | 52.6–99.9[1] |
Experimental Protocols
In Vitro TRPA1 Activation Assay in HEK293 Cells
This protocol describes a method to determine the dose-response curve of this compound by measuring intracellular calcium influx in HEK293 cells expressing the TRPA1 channel, using a Fluorometric Imaging Plate Reader (FLIPR) system.
Objective: To quantify the potency of this compound in activating human, rat, or mouse TRPA1 channels.
Materials:
-
HEK293 cells transiently or stably expressing the TRPA1 channel of interest
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
96-well or 384-well black-walled, clear-bottom assay plates
-
FLIPR system
Workflow Diagram:
Caption: General workflow for a FLIPR-based calcium assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing the desired TRPA1 construct in appropriate cell culture medium.
-
Plate the cells into 96-well or 384-well black-walled, clear-bottom assay plates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer from a concentrated stock solution in DMSO. Include a vehicle control (DMSO in assay buffer).
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for a short period.
-
Initiate the automated addition of the this compound dilutions to the cell plate.
-
Immediately following the addition, continuously measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration of this compound.
-
Normalize the data to the baseline and the maximum response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vitro 5-HT Release Assay from QGP-1 Cells
This protocol outlines a method to measure the release of serotonin (5-HT) from the human pancreatic carcinoid cell line QGP-1, which endogenously expresses TRPA1.
Objective: To determine the dose-dependent effect of this compound on 5-HT release.
Materials:
-
QGP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
5-HT ELISA kit or HPLC system for 5-HT detection
Procedure:
-
Cell Culture:
-
Culture QGP-1 cells in the appropriate medium and seed them into 96-well plates. Allow the cells to grow to a desired confluency.
-
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the cells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well.
-
-
5-HT Quantification:
-
Measure the concentration of 5-HT in the collected supernatants using a commercially available 5-HT ELISA kit or by HPLC with electrochemical detection.
-
-
Data Analysis:
-
Quantify the amount of 5-HT released at each this compound concentration.
-
Plot the amount of 5-HT released against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response model to calculate the EC50 value.
-
In Vivo Applications
In vivo studies have demonstrated that orally administered this compound can alleviate loperamide-induced delays in colonic transit in mice.[1] Additionally, it has shown inhibitory effects on colorectal distension-induced visceral pain in rats.[1] These findings suggest that the pro-motility effects are likely mediated by local TRPA1 activation in the gut, while the analgesic effects may involve systemic actions.[3]
Conclusion
This compound is a valuable pharmacological tool for studying the role of the TRPA1 channel in various physiological and pathophysiological processes. The protocols and data presented in this document provide a foundation for researchers to conduct their own dose-response analyses and further investigate the therapeutic potential of TRPA1 agonists. Careful consideration of experimental conditions is crucial for obtaining reproducible and accurate results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Electrophysiology Studies Using ASP7663 to Activate TRPA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in mediating pain, inflammation, and respiratory responses. Activation of TRPA1 by agonists like this compound leads to an influx of cations, predominantly Ca2+, resulting in neuronal depolarization and the transmission of sensory signals. These application notes provide detailed protocols for utilizing this compound in various electrophysiology studies to characterize the function of TRPA1 channels and to screen for novel modulators.
Data Presentation
Quantitative Data Summary for this compound
The following table summarizes the key quantitative data for this compound, a selective TRPA1 agonist.
| Parameter | Species/Cell Line | Value | Reference(s) |
| EC50 (Calcium Influx) | Human TRPA1 (HEK293 cells) | 0.51 µM (95% CI: 0.40–0.66 µM) | [1] |
| Rat TRPA1 (HEK293 cells) | 0.54 µM (95% CI: 0.41–0.72 µM) | [1] | |
| Mouse TRPA1 (HEK293 cells) | 0.50 µM (95% CI: 0.41–0.63 µM) | [1] | |
| Mouse TRPA1 (HEK293 cells) | 6.8 µM (pEC50 = 5.16 ± 0.16) | [2][3] | |
| Zebrafish TRPA1a (HEK293 cells) | 118 µM (pEC50 = 3.9 ± 0.18) | [2] | |
| Zebrafish TRPA1b (HEK293 cells) | 99 µM (pEC50 = 4.0 ± 0.15) | [2] | |
| EC50 (5-HT Release) | QGP-1 cells | 72.5 µM (95% CI: 52.6–99.9 µmol/L) | [1] |
| Effect on Neuronal Firing | Mouse Colonic Afferents | Increased firing rate to 10.7 ± 1.0 spikes/s | |
| In Vivo Efficacy | Mouse model of constipation (loperamide-induced) | 0.3 and 1 mg/kg (oral) significantly shortened bead expulsion time | [1] |
| Rat model of visceral pain (colorectal distension) | 1 and 3 mg/kg (oral) significantly reduced abdominal contractions | [1] |
Signaling Pathways
The activation of TRPA1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium.
Figure 1: TRPA1 signaling pathway activated by this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure TRPA1-mediated currents in cultured cells (e.g., HEK293 cells expressing TRPA1 or primary dorsal root ganglion neurons).
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TRPA1, or primary cultured dorsal root ganglion (DRG) neurons.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (10 mM in DMSO).
-
Perfusion system.
Procedure:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Place a coverslip with cultured cells in the recording chamber and perfuse with external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Prepare working concentrations of this compound by diluting the stock solution in the external solution.
-
Apply this compound to the cell using the perfusion system.
-
Record the current responses to this compound application.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
-
(Optional) Co-apply a TRPA1 antagonist (e.g., HC-030031) with this compound to confirm the specificity of the response.
Figure 2: Experimental workflow for patch-clamp electrophysiology.
Calcium Imaging
This protocol allows for the measurement of intracellular calcium changes in a population of cells in response to TRPA1 activation.
Materials:
-
Cells expressing TRPA1 (as above).
-
Fluorescence microscope with a calcium imaging system.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Seed cells in a 96-well plate or on glass-bottom dishes.
-
Prepare the dye-loading solution by dissolving the calcium indicator in DMSO and then diluting it in HBSS containing Pluronic F-127.
-
Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate or dish on the microscope stage.
-
Acquire baseline fluorescence images.
-
Add this compound at the desired concentration to the wells.
-
Continuously record fluorescence images to monitor the change in intracellular calcium concentration.
-
Analyze the data by measuring the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.
Multi-Electrode Array (MEA) Recordings
This protocol is for assessing the effect of this compound on the spontaneous and evoked electrical activity of neuronal networks, such as cultured DRG neurons.
Materials:
-
MEA system with integrated amplifier and data acquisition software.
-
MEA plates (e.g., 48-well or 96-well).
-
Primary DRG neurons.
-
Cell culture medium for DRG neurons.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Coat the MEA plates with an appropriate substrate (e.g., Poly-D-Lysine and Laminin) to promote neuronal adhesion and growth.
-
Dissociate DRG neurons from tissue and plate them onto the MEA.
-
Culture the neurons on the MEA for a sufficient period to allow for the formation of a functional network (typically 7-14 days).
-
Place the MEA plate in the recording system and allow it to equilibrate.
-
Record baseline spontaneous neuronal activity (spikes and bursts).
-
Prepare serial dilutions of this compound in the culture medium.
-
Add this compound to the wells at various concentrations.
-
Record the changes in neuronal firing rate, burst frequency, and network synchrony following the application of this compound.
-
Analyze the data using the MEA software to quantify the effects of this compound on neuronal network activity.
Figure 3: Experimental workflow for multi-electrode array recordings.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of TRPA1 in various physiological and pathophysiological processes. The protocols outlined in these application notes provide a framework for conducting robust electrophysiology and calcium imaging experiments to characterize the effects of this compound on TRPA1 activity at the single-cell and network levels. These studies can contribute to a better understanding of TRPA1 function and aid in the development of novel therapeutics targeting this channel.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ASP7663 as a Tool Compound for TRPA1 Channel Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel expressed predominantly in sensory neurons.[1] It functions as a sensor for a wide array of noxious stimuli, including pungent natural compounds (like mustard oil and cinnamaldehyde), environmental irritants, and endogenous inflammatory mediators.[1][2] Due to its role in pain and inflammation, TRPA1 is a significant target for the development of novel analgesic and anti-inflammatory drugs.[1] Effective screening for new TRPA1 modulators requires reliable and selective tool compounds to activate the channel. ASP7663 is an orally active and selective TRPA1 agonist, making it an excellent tool compound for both in vitro high-throughput screening and in vivo target validation studies.[3][4]
Physicochemical and Pharmacological Properties of this compound
This compound is a potent and selective activator of the TRPA1 channel with demonstrated activity on human, rat, and mouse orthologs.[5] Its oral bioavailability allows for its use in animal models to probe the physiological roles of TRPA1 activation.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (2E)-2-[7-Fluoro-1,2-dihydro-1-(2-methylpropyl)-2-oxo-3H-indol-3-ylidene]acetic acid | |
| Molecular Formula | C₁₄H₁₄FNO₃ | [3] |
| Molecular Weight | 263.26 g/mol | [3] |
| CAS Number | 1190217-35-6 | [3][4] |
| Appearance | Light yellow to orange solid | [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [4] |
Table 2: In Vitro Potency and Activity of this compound
| Assay Type | Cell Line / System | Species | EC₅₀ Value (μM) | Reference |
| Intracellular Ca²⁺ Influx | HEK293 cells expressing TRPA1 | Human | 0.51 | [3][6] |
| Intracellular Ca²⁺ Influx | HEK293 cells expressing TRPA1 | Rat | 0.54 | [3][6] |
| Intracellular Ca²⁺ Influx | HEK293 cells expressing TRPA1 | Mouse | 0.50 | [3][6] |
| Intracellular Ca²⁺ Influx | HEK293 cells expressing mTRPA1 | Mouse | 6.8 | [7][8] |
| Serotonin (5-HT) Release | QGP-1 enterochromaffin cells | Human | 72.5 | [3][6] |
Note: Potency can vary between experimental systems and methodologies. For example, one study reported a pEC₅₀ of 5.16 ± 0.16 for this compound on mouse TRPA1, corresponding to an EC₅₀ of 6.8 µM.[7][8]
TRPA1 Signaling and this compound's Mechanism of Action
This compound selectively binds to and activates the TRPA1 channel. This activation opens the channel pore, leading to an influx of cations (primarily Ca²⁺ and Na⁺) down their electrochemical gradient. The resulting increase in intracellular calcium concentration ([Ca²⁺]i) and membrane depolarization triggers various downstream cellular responses, such as the release of neurotransmitters and neuropeptides (e.g., CGRP, 5-HT), which are central to pain signaling and neurogenic inflammation.[2][9]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Zebrafish Locomotor Activity Assay with ASP7663
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASP7663 is a potent and selective agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a non-selective cation channel involved in thermosensation and nociception.[1][2][3] In preclinical research, particularly in the field of neuropharmacology and drug discovery, the zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for high-throughput screening of compounds affecting the central nervous system. Its genetic tractability, rapid development, and optical transparency, coupled with conserved physiological pathways with mammals, make it an ideal system for studying locomotor responses to novel chemical entities.
This application note provides a detailed protocol for assessing the effects of this compound on the locomotor activity of zebrafish larvae. The assay is a valuable tool for characterizing the pharmacological profile of TRPA1 modulators and for screening compound libraries for potential neuroactive properties.
Mechanism of Action of this compound
This compound selectively activates the TRPA1 ion channel, leading to an influx of cations, primarily Ca2+, into the cell.[1][3] This influx depolarizes the cell membrane and triggers downstream signaling cascades. In the context of the nervous system, activation of TRPA1 channels on sensory neurons is associated with the sensation of pain and neurogenic inflammation. The effect of this compound on locomotor activity in zebrafish larvae is dose-dependent, with lower concentrations inducing hypoactivity and higher concentrations leading to hyperactivity.[4][5] This bidirectional response highlights the complex role of TRPA1 signaling in modulating motor behavior. The hyperactivity induced by higher doses of this compound can be attenuated by TRPA1 antagonists, such as HC-030031, confirming the on-target effect of the compound.[4][5]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Protocols
Zebrafish Larvae Maintenance
-
Housing: Maintain wild-type zebrafish larvae (e.g., AB strain) at a density of 50-60 larvae per 100 mm petri dish.[6]
-
Medium: Use standard embryo medium (e.g., E3 medium) and change it daily.
-
Incubation: Keep the larvae in a temperature-controlled incubator at 28.5°C with a 14-hour light/10-hour dark cycle.[6]
-
Age: Use larvae at 5-7 days post-fertilization (dpf) for locomotor activity assays.[6][7]
This compound Solution Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: Prepare serial dilutions of this compound in embryo medium to achieve the desired final concentrations (e.g., 1 µM, 3.16 µM, 10 µM, 31.6 µM, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in the final testing wells, as higher concentrations can affect larval behavior.
Locomotor Activity Assay
-
Plate Preparation: Individually place single zebrafish larvae into the wells of a 96-well or 48-well plate containing 200 µL of embryo medium per well.[8]
-
Acclimation: Acclimate the larvae in the testing plate for at least 30 minutes in the recording chamber under constant illumination.[9]
-
Drug Administration: After acclimation, carefully remove a portion of the embryo medium and add the this compound working solutions to the respective wells. Include a vehicle control group (0.1% DMSO in embryo medium).
-
Recording: Place the plate in an automated video tracking system (e.g., ZebraBox, ViewPoint Life Sciences).
-
Light/Dark Paradigm: The recording protocol should consist of alternating periods of light and darkness. A typical paradigm includes a 10-minute light period, followed by a 10-minute dark period, and another 10-minute light period.[9][10] Zebrafish larvae generally exhibit increased activity in the dark.[10]
-
Data Acquisition: Record the total distance moved, velocity, and time spent active for each larva using the tracking software.[7]
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on zebrafish larval locomotor activity based on published findings.
Table 1: Dose-Dependent Effect of this compound on Locomotor Activity
| This compound Concentration (µM) | Locomotor Activity Change | Reference |
| 3.16 | Hypolocomotion (Decreased Activity) | [4][5] |
| 10 | Hypolocomotion (Decreased Activity) | [4][5] |
| 31.6 | Hyperlocomotion (Increased Activity) | [4][5] |
| 100 | Hyperlocomotion (Increased Activity) | [4] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Species | Reference |
| EC₅₀ (Ca²⁺ influx) | 0.51 µM | HEK293 expressing human TRPA1 | Human | [1][3] |
| EC₅₀ (Ca²⁺ influx) | 0.54 µM | HEK293 expressing rat TRPA1 | Rat | [1][3] |
| EC₅₀ (Ca²⁺ influx) | 0.50 µM | HEK293 expressing mouse TRPA1 | Mouse | [1][3] |
| pEC₅₀ (Ca²⁺ influx) | 5.16 ± 0.16 | HEK293 expressing mouse TRPA1 | Mouse | [4][11] |
Experimental Workflow
Caption: Zebrafish locomotor assay workflow.
Conclusion
The zebrafish locomotor activity assay is a robust and high-throughput method for evaluating the neurobehavioral effects of compounds like this compound. This application note provides a comprehensive protocol and the necessary background information to successfully implement this assay. The dose-dependent bidirectional effect of this compound on locomotor activity underscores the importance of a thorough dose-response characterization in preclinical drug development. By utilizing this assay, researchers can efficiently screen for and characterize novel modulators of the TRPA1 channel and other neuronal targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of locomotor activity in larval zebrafish: considerations for the design of high-throughput behavioral studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the locomotor activities of zebrafish larvae under the influence of various neuroactive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Larval Locomotion Assay: High-Throughput Method to Study Neurobehavioral Toxicity of a Compound in Zebrafish Larvae [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Visceral Hypersensitivity with ASP7663
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to stimuli within the internal organs. ASP7663 is a novel, selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] Paradoxically, systemic administration of this TRPA1 agonist has been shown to produce an analgesic effect on visceral pain.[1][2] This document provides detailed methods and protocols for assessing the effects of this compound on visceral hypersensitivity, primarily utilizing the colorectal distension (CRD) model in rats.
Mechanism of Action: TRPA1 Agonist-Induced Analgesia
This compound's analgesic effect in the context of visceral pain is believed to be mediated through the desensitization of TRPA1 channels located on afferent nerve terminals.[1][2] This mechanism is analogous to the well-documented desensitization of TRPV1 channels by its agonist, capsaicin. Prolonged activation of TRPA1 channels by this compound leads to a state of reduced responsiveness in the sensory neurons, thereby increasing the pain threshold to visceral stimuli.
Caption: Proposed signaling pathway for this compound-induced visceral analgesia.
Experimental Models for Assessing Visceral Hypersensitivity
The most widely accepted and reproducible method for evaluating visceral sensitivity is the colorectal distension (CRD) model in rodents.[1] This model mimics the pain associated with intestinal distension in humans.
Key Experimental Readout: Abdominal Withdrawal Reflex (AWR)
The visceromotor response to CRD is quantified using the Abdominal Withdrawal Reflex (AWR), a semi-quantitative behavioral assessment of visceral pain. The AWR score is determined by observing the animal's postural changes in response to graded colorectal distension.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments assessing the effect of this compound on visceral hypersensitivity.
Table 1: Effect of this compound on Abdominal Withdrawal Reflex (AWR) Scores in Response to Graded Colorectal Distension (CRD) in Rats.
| Treatment Group | Dose | n | AWR Score at 20 mmHg (Mean ± SEM) | AWR Score at 40 mmHg (Mean ± SEM) | AWR Score at 60 mmHg (Mean ± SEM) | AWR Score at 80 mmHg (Mean ± SEM) |
| Vehicle | - | 10 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 0.1 mg/kg | 10 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 0.3 mg/kg | 10 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| This compound | 1.0 mg/kg | 10 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Table 2: Abdominal Withdrawal Reflex (AWR) Scoring Criteria.
| Score | Observation | Description of Behavior |
| 0 | No behavioral response | Animal is stable and shows no signs of discomfort. |
| 1 | Brief head movement followed by immobility | Minor head movement at the onset of the stimulus, followed by a still posture. |
| 2 | Contraction of abdominal muscles | Visible contraction of the lateral abdominal muscles, but the abdomen is not lifted off the platform. |
| 3 | Lifting of the abdomen | Clear lifting of the abdominal wall off the surface of the platform. |
| 4 | Body arching and lifting of pelvic structures | Strong arching of the back and lifting of the pelvic region and scrotum off the platform. |
Experimental Protocols
Protocol 1: Assessment of Visceral Nociception using Colorectal Distension (CRD) and Abdominal Withdrawal Reflex (AWR) in Rats
This protocol details the procedure for measuring the visceromotor response to CRD in conscious rats to evaluate the analgesic effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Colorectal distension balloon (e.g., 5-6 cm long, made from a latex glove finger or commercially available) attached to a flexible catheter
-
Pressure transducer and inflation device (barostat)
-
Observation chambers (e.g., small Plexiglas enclosures)
-
Lubricant
Procedure:
-
Animal Acclimatization: House rats individually for at least 3-5 days before the experiment to allow for acclimatization to the new environment.
-
Habituation: For 2-3 days prior to the experiment, habituate the rats to the observation chambers and the procedure of balloon insertion for short periods to minimize stress-induced responses.
-
Balloon Insertion:
-
On the day of the experiment, lightly anesthetize the rat with isoflurane.
-
Gently insert the lubricated balloon catheter into the descending colon via the anus, to a depth of approximately 6-7 cm from the anus.
-
Secure the catheter to the base of the tail with tape to prevent expulsion.
-
Allow the rat to recover from anesthesia for at least 30 minutes in the observation chamber.
-
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before the CRD procedure (e.g., 60 minutes for oral administration).
-
Colorectal Distension Protocol:
-
Begin the CRD procedure by applying graded pressures. A common paradigm is to apply pressures of 20, 40, 60, and 80 mmHg.
-
Each distension should last for a fixed duration, typically 10-20 seconds.
-
Allow a rest period of at least 4-5 minutes between each distension to allow the animal to return to a baseline state.
-
-
AWR Scoring:
-
During each distension period, a trained observer, blinded to the treatment groups, should score the AWR based on the criteria in Table 2.
-
The maximum score during the distension period is recorded.
-
-
Data Analysis:
-
For each rat, calculate the mean AWR score at each pressure level.
-
Compare the mean AWR scores between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).
-
Caption: Experimental workflow for assessing visceral hypersensitivity with this compound.
Protocol 2: Visceromotor Response (VMR) Measurement using Electromyography (EMG)
For a more quantitative assessment, the AWR can be supplemented or replaced by electromyographic (EMG) recording of the abdominal musculature.
Materials:
-
All materials from Protocol 1
-
Implantable EMG electrodes
-
EMG recording and analysis system (e.g., PowerLab, Spike2 software)
-
Surgical instruments for electrode implantation
Procedure:
-
Electrode Implantation Surgery:
-
At least 5-7 days prior to the CRD experiment, surgically implant bipolar EMG electrodes into the external oblique abdominal muscles of the rats under general anesthesia.
-
Exteriorize the electrode leads at the back of the neck.
-
Allow the animals to fully recover from surgery.
-
-
CRD and VMR Recording:
-
Follow steps 1-4 from Protocol 1.
-
Connect the exteriorized electrode leads to the EMG recording system.
-
Record baseline EMG activity for a period before the first distension.
-
Perform the graded CRD protocol as described in Protocol 1, step 5.
-
Continuously record EMG activity throughout the experiment.
-
-
Data Analysis:
-
Rectify the raw EMG signal and calculate the area under the curve (AUC) during each distension period and for a corresponding baseline period before the distension.
-
The VMR is typically expressed as the change in AUC from baseline or as a percentage of the baseline.
-
Compare the VMR between vehicle and this compound-treated groups at each pressure level using appropriate statistical methods.
-
Caption: Workflow for quantitative VMR measurement using EMG.
References
Troubleshooting & Optimization
ASP7663 Technical Support Center: Troubleshooting Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with ASP7663. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] However, the reported solubility values in DMSO vary across different suppliers, ranging from 11 mg/mL to 50 mg/mL.[2][3] It is also reported to be soluble up to 100 mM in both DMSO and ethanol. Due to this variability, it is recommended to refer to the batch-specific data on the Certificate of Analysis provided by the supplier.
Q2: I am observing precipitation when preparing my this compound solution. What can I do?
A2: If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to help dissolve the compound.[2][4] It is crucial to ensure the solution is clear before use. For in vivo formulations, it is recommended to prepare the solution fresh for immediate use.[2]
Q3: My experimental protocol requires a solvent other than DMSO or ethanol. What are my options?
A3: For in vivo studies, specific formulations using co-solvents have been documented to improve the solubility of this compound. These formulations are designed to create a clear solution suitable for administration. Refer to the detailed protocols in the "Experimental Protocols" section below for preparing these complex solvent systems.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO or ethanol at the desired concentration. | The concentration may exceed the solubility limit for the specific batch or the dissolution rate may be slow. | 1. Try lowering the concentration of this compound. 2. Use sonication to aid dissolution.[2][4] 3. Gently warm the solution.[4] 4. Ensure you are using a high-purity, anhydrous grade of the solvent. |
| Precipitation occurs after adding an aqueous buffer to a DMSO stock solution of this compound. | This compound has poor aqueous solubility, and the addition of an aqueous solution can cause it to crash out of the DMSO. | 1. Increase the proportion of the organic co-solvent in the final solution. 2. Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD for aqueous-based assays.[4] 3. For animal studies, it is recommended to keep the final DMSO concentration below 2%, especially for sensitive animals.[4] |
| The prepared solution appears cloudy or has visible particles. | The compound may not be fully dissolved, or it could be degrading. | 1. Attempt to redissolve the compound using sonication or gentle warming.[2][4] 2. If the cloudiness persists, it is advisable to prepare a fresh solution. 3. Store stock solutions appropriately to prevent degradation. Recommended storage for stock solutions is at -20°C for up to 1 month or -80°C for up to 6 months.[4] |
Quantitative Solubility Data
| Solvent/Formulation | Reported Solubility | Molar Concentration | Source |
| DMSO | 100 mM | 100 mM | R&D Systems |
| DMSO | 50 mg/mL | 189.93 mM | MOLNOVA[3] |
| DMSO | 25 mg/mL | ~95 mM | Cayman Chemical[1][5] |
| DMSO | 11 mg/mL | 41.78 mM | TargetMol[2] |
| Ethanol | 100 mM | 100 mM | R&D Systems |
| Ethanol | 25 mg/mL | ~95 mM | Cayman Chemical[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 7.90 mM | MedchemExpress[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 7.90 mM | MedchemExpress[4] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | 7.6 mM | TargetMol[2] |
Note: The molecular weight of this compound is approximately 263.26 g/mol . Molar concentrations are calculated based on this value.
Experimental Protocols
Protocol 1: In Vivo Formulation with PEG300 and Tween-80
This protocol is designed to achieve a clear solution of this compound for in vivo experiments.
-
Add 10% of the final volume of DMSO to the required amount of this compound powder.
-
Vortex and sonicate until the powder is completely dissolved.
-
Add 40% of the final volume of PEG300. Mix thoroughly.
-
Add 5% of the final volume of Tween-80. Mix until the solution is homogeneous.
-
Finally, add 45% of the final volume of saline. Mix to obtain a clear solution.
-
If precipitation occurs at any step, gentle warming and/or sonication can be applied.[4] This formulation is reported to achieve a solubility of at least 2.08 mg/mL.[4]
Protocol 2: In Vivo Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin to enhance the solubility of this compound.
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Dissolve the required amount of this compound in 10% of the final volume of DMSO.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution to the DMSO concentrate.
-
Mix thoroughly until a clear solution is obtained. This method is reported to yield a solubility of at least 2.08 mg/mL.[4]
Visualizations
This compound Signaling Pathway
This compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6] Its activation leads to an influx of calcium ions (Ca²⁺) into the cell.[1][5] In enterochromaffin cells, this increase in intracellular Ca²⁺ stimulates the release of serotonin (5-HT).[1][5][7]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. This compound | 1190217-35-6 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
Optimizing ASP7663 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of ASP7663 for their in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: Based on published data, a good starting point for in vitro experiments is a concentration range of 0.1 µM to 10 µM. The half-maximal effective concentration (EC50) for this compound in HEK293 cells expressing human, rat, or mouse TRPA1 is consistently around 0.5 µM for inducing calcium influx.[1][2][3] For experiments measuring 5-HT release from QGP-1 cells, the EC50 is significantly higher, around 72.5 µM.[1][3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Q2: I am not observing any effect of this compound at the expected concentrations. What could be the issue?
A2: There are several potential reasons for a lack of effect:
-
Low TRPA1 Expression: The cell line you are using may not express the TRPA1 channel, or the expression level may be too low to elicit a measurable response. It is crucial to confirm TRPA1 expression in your experimental system using techniques like qPCR or Western blotting.
-
Compound Solubility: this compound has good solubility in DMSO and ethanol (up to 100 mM).[2] However, precipitating the compound out of your final culture medium can be an issue. Ensure that the final concentration of the solvent is compatible with your cells and does not exceed recommended limits (typically <0.1% for DMSO). Prepare fresh dilutions for each experiment and visually inspect for any precipitation.
-
Incorrect Experimental Endpoint: Ensure that the endpoint you are measuring is appropriate for TRPA1 activation. TRPA1 is a non-selective cation channel, and its activation typically leads to an influx of Ca2+. Therefore, calcium flux assays are a common and reliable method to measure its activity.[1][4]
-
Presence of Antagonists: If your serum or other media components contain substances that can antagonize TRPA1, this could interfere with this compound activity. Consider using a serum-free medium for the duration of the treatment if possible.
Q3: I am seeing high variability in my results between experiments. What are the possible causes?
A3: Variability in in vitro experiments can stem from several factors:
-
Cell Passage Number: Cell lines can change their characteristics, including protein expression levels, over time and with increasing passage number. It is good practice to use cells within a consistent and defined passage number range for all experiments.
-
Inconsistent Cell Density: The density of your cell culture at the time of treatment can influence the response. Ensure that you are seeding the same number of cells for each experiment and that they have reached a consistent confluency before adding this compound.
-
Compound Stability: While this compound is generally stable, repeated freeze-thaw cycles of your stock solution should be avoided. Aliquot your stock solution upon receipt and store it at -20°C or -80°C.
-
Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results. Adhere strictly to your established protocol.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various in vitro models.
Table 1: EC50 Values of this compound for TRPA1 Activation (Calcium Influx)
| Cell Line | Species of TRPA1 | EC50 (µM) | Reference(s) |
| HEK293 | Human | ~0.5 | [2][5] |
| HEK293 | Rat | ~0.5 | [2][5] |
| HEK293 | Mouse | ~0.5 | [2][5] |
| Flp-In 293 | Human | 2.5 | [6] |
| Flp-In 293 | Mouse | 9.2 | [6] |
| HEK293 | Mouse | 6.8 | [4][7] |
Table 2: EC50 Value of this compound for 5-HT Release
| Cell Line | Endpoint | EC50 (µM) | Reference(s) |
| QGP-1 | 5-HT Release | 72.5 | [1][3] |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
This protocol provides a general workflow for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
-
Cell Seeding: Seed your cells of interest (e.g., HEK293 cells stably expressing TRPA1) in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently remove the loading buffer.
-
Wash the cells 2-3 times with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove any extracellular dye.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in the buffered salt solution at 2X the final desired concentration.
-
Include a vehicle control (e.g., 0.1% DMSO in buffered salt solution).
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with the appropriate excitation and emission filters for your chosen calcium indicator.
-
Record a baseline fluorescence reading for a few cycles.
-
Add an equal volume of the 2X this compound dilutions or vehicle control to the corresponding wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound activates the TRPA1 channel, leading to calcium influx and downstream effects.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: A logical workflow for optimizing this compound concentration in in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
ASP7663 Technical Support Center: Stability & Storage Guidelines
This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and recommended storage conditions for ASP7663. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended long-term storage temperature for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1][2][3][4] Some suppliers also indicate that storage at +4°C is possible, however, -20°C is the most consistently recommended temperature for maintaining long-term stability.
Q2: How long can I expect solid this compound to be stable when stored correctly?
A2: When stored at -20°C, solid this compound is stable for at least two to four years.[1][2][3]
Q3: I have prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
A3: Stock solutions of this compound in a solvent such as DMSO should be stored at -80°C for optimal stability, which can be maintained for up to one year.[3] If stored at -20°C, it is recommended to use the solution within one month.[5] It is advisable to purge the solvent with an inert gas before preparing the stock solution.[4] For in vivo experiments, it is always best to prepare fresh working solutions on the day of use.[5]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If precipitation is observed, you can gently warm the solution and use sonication to aid in redissolving the compound.[3][5] To prevent precipitation, ensure that the concentration of your stock solution does not exceed the solubility limit of the solvent.
Q5: I am observing inconsistent or lower than expected activity in my experiments. Could this be related to compound stability?
A5: Yes, improper storage or handling can lead to degradation of the compound, resulting in reduced activity. To troubleshoot this issue:
-
Confirm that the compound has been stored at the recommended temperature (-20°C for solid, -80°C for stock solutions).
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
-
Always use freshly prepared dilutions for your experiments.
-
Verify the accuracy of your concentration calculations.
This compound Storage and Stability Data
The following table summarizes the recommended storage conditions and stability information for this compound in both solid and solution forms.
| Form | Storage Temperature | Reported Stability | Shipping Conditions |
| Solid (Powder) | -20°C | ≥ 2 - 4 years[1][2][3] | Room temperature or with an ice pack[1][2][3] |
| +4°C | Not specified, but listed as a storage option by one supplier | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[3] | Not Applicable |
| -20°C | Use within 1 month[5] | Not Applicable |
Experimental Protocols
While specific degradation pathways for this compound are not detailed in the provided literature, a general protocol for preparing stock solutions is as follows:
Protocol for Preparing an this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Preparation: Use an appropriate solvent such as DMSO or ethanol.[2][4] For enhanced stability, it is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) prior to use to remove dissolved oxygen.[4]
-
Dissolution: Add the desired volume of the prepared solvent to the vial of solid this compound to achieve the target concentration. The solubility in DMSO and ethanol is approximately 25 mg/mL.[2][4]
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can also be applied if necessary.
-
Storage: For long-term storage, dispense the stock solution into single-use aliquots in tightly sealed vials and store at -80°C.
Visual Guides
The following diagrams illustrate the recommended handling workflow and factors influencing the stability of this compound.
Caption: Recommended workflow for handling and storing this compound.
Caption: Key factors affecting the stability of this compound.
References
Navigating ASP7663 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting variable results in experiments involving the TRPA1 agonist, ASP7663.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] Its primary mechanism involves the activation of TRPA1, which leads to an influx of calcium ions (Ca²⁺) into the cell.[1] This increase in intracellular Ca²⁺ concentration triggers various downstream cellular responses.
Q2: What are the known downstream effects of this compound activation of TRPA1?
Activation of TRPA1 by this compound has been shown to stimulate the release of 5-hydroxytryptamine (5-HT) from enterochromaffin cells.[1][3] This mechanism is believed to contribute to its therapeutic effects in models of constipation and visceral pain.[3][4] The anti-constipation effect is likely mediated by activation of vagus nerves from the mucosal side of the gut, while the analgesic effect is thought to be systemic.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent Potency (EC₅₀/pEC₅₀) of this compound in In Vitro Assays
Researchers may observe variability in the measured potency of this compound in cellular assays. For instance, some studies report a pEC₅₀ of approximately 5.16 in mouse TRPA1-transfected HEK293 cells, while others have noted this potency to be about 10-fold weaker than previously published data.[4][5]
Possible Causes and Solutions:
-
Cell Line and Expression Levels: The potency of TRPA1 agonists can be influenced by the specific cell line used and the expression level of the TRPA1 channel.
-
Recommendation: Ensure consistent use of a validated cell line with stable TRPA1 expression. Regularly perform quality control checks, such as Western blotting or qPCR, to monitor expression levels.
-
-
Assay Conditions: Minor variations in experimental conditions can significantly impact results.
-
Recommendation: Standardize all assay parameters, including cell density, incubation times, temperature, and buffer composition. Refer to the detailed experimental protocol below.
-
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to degradation and reduced activity.
Issue 2: Off-Target Effects or Biphasic Dose-Response
At higher concentrations, this compound may exhibit off-target effects. For example, calcium influx has been observed in non-transfected HEK293 cells at high concentrations (pEC₅₀ = 4.27).[5][6] Additionally, dose-dependent opposite effects, such as hypolocomotion at low doses and hyperlocomotion at high doses, have been reported in zebrafish.[5]
Possible Causes and Solutions:
-
Concentration Range: Using excessively high concentrations of this compound increases the likelihood of engaging off-target receptors or ion channels.[5]
-
Recommendation: Perform a thorough dose-response curve to identify the optimal concentration range that selectively activates TRPA1. It is advisable to stay within the concentration range where maximal TRPA1 activation is observed without significant off-target effects.
-
-
Use of Antagonists: To confirm that the observed effect is TRPA1-mediated, the use of a selective TRPA1 antagonist is crucial.
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Oral administration of this compound has been shown to improve loperamide-induced constipation in mice, an effect not observed with intravenous administration.[3][4] This highlights a potential discrepancy between systemic exposure and local effects in the gut.
Possible Causes and Solutions:
-
Route of Administration: The therapeutic effect of this compound for constipation appears to be localized to the gut mucosa and involves vagal nerve activation.[3][4]
-
Metabolism and Bioavailability: The pharmacokinetics of this compound may differ significantly between oral and intravenous routes.
-
Recommendation: Conduct pharmacokinetic studies to determine the concentration of this compound in the gut lumen and systemic circulation following different administration routes.
-
Data Presentation
Table 1: In Vitro Potency of this compound on TRPA1
| Species | Cell Line | Assay Type | EC₅₀ (µM) | pEC₅₀ | Reference |
| Human | HEK293 | Intracellular Ca²⁺ | ~0.5 | - | [1][2] |
| Rat | HEK293 | Intracellular Ca²⁺ | ~0.5 | - | [1][2] |
| Mouse | HEK293 | Intracellular Ca²⁺ | ~0.5 | - | [1][2] |
| Mouse | HEK293 | FLIPR Calcium Assay | 6.8 | 5.16 ± 0.16 | [4][5][6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Administration | Dosage | Effect | Reference |
| Mouse | Loperamide-induced constipation | Oral | 0.3 and 1 mg/kg | Shortened bead expulsion time | [1] |
| Rat | Colorectal distension | Oral | 1 and 3 mg/kg | Reduced abdominal contractions | [1] |
| Mouse | Mechanical hypersensitivity | Intraperitoneal | 1 mg/kg | Decreased mechanical thresholds | [5] |
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Influx Assay
This protocol is for measuring this compound-induced calcium influx in TRPA1-expressing HEK293 cells using a fluorescent plate reader.
-
Cell Culture: Culture HEK293 cells stably expressing the desired species-specific TRPA1 channel in appropriate media.
-
Cell Plating: Plate cells in a 384-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to each well and incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer.
-
Measurement: Use a fluorescent plate reader (e.g., FlexStation or FLIPR) to measure baseline fluorescence, then add the this compound dilutions and record the change in fluorescence over time.
-
Data Analysis: Calculate the increase in intracellular calcium concentration and plot a dose-response curve to determine the EC₅₀ value.
Protocol 2: In Vivo Loperamide-Induced Constipation Model in Mice
This protocol assesses the pro-motility effect of this compound.
-
Animal Acclimation: Acclimate male mice to the experimental conditions for at least one week.
-
Induction of Constipation: Administer loperamide to induce constipation. The dose and timing may need to be optimized for the specific mouse strain.
-
Drug Administration: Administer this compound or vehicle orally at the desired doses.
-
Bead Expulsion Test: Insert a small glass bead into the distal colon and measure the time it takes for the bead to be expelled.
-
Data Analysis: Compare the bead expulsion time between the vehicle- and this compound-treated groups.
Visualizations
Caption: this compound activates TRPA1, leading to Ca²⁺ influx and downstream effects.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing tachyphylaxis or desensitization with ASP7663
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASP7663, a selective TRPA1 agonist. The primary focus is to address potential issues of tachyphylaxis or desensitization that may be observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective transient receptor potential ankyrin 1 (TRPA1) agonist.[1][2] It activates human, rat, and mouse TRPA1 channels, leading to an increase in intracellular Ca2+ concentration.[1][3] In the gastrointestinal tract, this activation stimulates the release of 5-hydroxytryptamine (5-HT) from enterochromaffin cells.[1][4] This dual action contributes to its anti-constipation and anti-abdominal pain effects.[1][4]
Q2: What is TRPA1 channel desensitization?
TRPA1 channel desensitization is a process where the channel's response to a stimulus decreases upon repeated or prolonged exposure to an agonist. This is a common regulatory mechanism for many ion channels to prevent over-stimulation. The analgesic effect of TRPA1 agonists, including potentially this compound, is thought to be mediated in part by the direct desensitization of TRPA1 channels on afferent nerve terminals.[5][6]
Q3: I am observing a diminished response to repeated applications of this compound in my cell-based assay. Is this expected?
Yes, a diminished response to repeated applications of a TRPA1 agonist like this compound can be expected and may be indicative of tachyphylaxis or desensitization of the TRPA1 channel.[5] The kinetics of this desensitization may vary. For instance, while the TRPA1 agonist AITC is known to cause rapid desensitization, this compound has been observed to produce a more persistent calcium influx in some experimental systems, suggesting its desensitization profile might differ.[7]
Q4: How can I mitigate or account for TRPA1 desensitization in my experiments?
To mitigate or account for desensitization, consider the following:
-
Washout Periods: Implement adequate washout periods between agonist applications to allow for receptor re-sensitization. The duration of this washout will need to be determined empirically for your specific experimental system.
-
Concentration Management: Use the lowest effective concentration of this compound to achieve your desired effect, as higher concentrations may induce more profound or rapid desensitization.
-
Control Experiments: Include appropriate controls to quantify the extent of desensitization. For example, a control group with a single application of this compound versus a group with repeated applications.
Troubleshooting Guide
Problem: Inconsistent or decreasing responses to this compound in in-vitro experiments.
| Possible Cause | Suggested Solution |
| TRPA1 Channel Desensitization | 1. Increase Washout Time: Extend the washout period between this compound applications. 2. Vary Agonist Concentration: Test a range of this compound concentrations to determine the optimal concentration that minimizes desensitization while still eliciting a response. 3. Use a Positive Control: Employ another TRPA1 agonist with known desensitization properties (e.g., AITC) as a positive control to characterize the desensitization profile of your system. |
| Cell Health Issues | 1. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the observed decrease in response is not due to cytotoxicity. 2. Optimize Culture Conditions: Ensure cells are healthy and not passaged too many times. |
| Reagent Instability | 1. Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound for each experiment. 2. Proper Storage: Store this compound according to the manufacturer's instructions, typically as a DMSO stock at -20°C or -80°C. |
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of this compound from published studies.
| Model System | This compound Concentration/Dose | Observed Effect | Reference |
| HEK293 cells expressing human TRPA1 | EC50: 0.51 µM | Increase in intracellular Ca2+ | [1][3] |
| HEK293 cells expressing rat TRPA1 | EC50: 0.54 µM | Increase in intracellular Ca2+ | [1][3] |
| HEK293 cells expressing mouse TRPA1 | EC50: 0.50 µM | Increase in intracellular Ca2+ | [1][3] |
| QGP-1 enterochromaffin cells | EC50: 72.5 µM | 5-HT release | [1][3] |
| Mouse model of loperamide-induced constipation | 0.3 and 1 mg/kg (oral) | Shortened bead expulsion time | [1] |
| Rat model of colorectal distension | 1 and 3 mg/kg (oral) | Reduced number of abdominal contractions | [1] |
| Mouse model of mechanical hypersensitivity | 1 mg/kg (intraperitoneal) | Increased mechanical sensation and nocifensive behavior | [7] |
Experimental Protocols
Protocol: Assessing TRPA1 Desensitization in a Cell-Based Calcium Assay
This protocol outlines a general procedure to investigate the desensitization of TRPA1 channels in response to this compound using a fluorescent calcium indicator in a cell line expressing the receptor (e.g., HEK293-hTRPA1).
-
Cell Preparation:
-
Plate HEK293 cells stably expressing human TRPA1 in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells gently with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
-
Agonist Application and Desensitization Protocol:
-
Initial Application (S1): Inject a working concentration of this compound (e.g., EC80) into the wells and record the fluorescence change over time until the signal returns to or near baseline.
-
Washout: Gently aspirate the agonist-containing buffer and wash the wells multiple times with the physiological buffer. The duration of the washout period can be varied (e.g., 5, 10, 20 minutes) to investigate re-sensitization kinetics.
-
Second Application (S2): After the washout period, re-apply the same concentration of this compound and record the fluorescence response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for both the initial (S1) and second (S2) applications.
-
The degree of desensitization can be expressed as the ratio of the second response to the first response (S2/S1). A ratio of less than 1 indicates desensitization.
-
Visualizations
Caption: Proposed signaling pathway for TRPA1 channel desensitization induced by this compound.
Caption: Troubleshooting workflow for addressing diminished responses to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ASP7663 dose-response variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the TRPA1 agonist, ASP7663. Our goal is to help you achieve consistent and reliable dose-response data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally active agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection of noxious stimuli.[5] Activation of TRPA1 by this compound leads to an influx of cations, predominantly calcium (Ca²⁺), into the cell.[1][3] This increase in intracellular calcium concentration triggers various downstream cellular responses.[1][3]
Q2: What are the reported EC₅₀ values for this compound?
The half-maximal effective concentration (EC₅₀) of this compound can vary depending on the experimental system and conditions. Below is a summary of reported EC₅₀ values.
| Cell Line/System | Species | EC₅₀ (µM) | Reference |
| HEK293 expressing TRPA1 | Human | 0.51 | [1][6] |
| HEK293 expressing TRPA1 | Rat | 0.54 | [1][6] |
| HEK293 expressing TRPA1 | Mouse | 0.50 - 6.8 | [1][6][7][8] |
| QGP-1 cells (endogenous TRPA1) | Human | 72.5 | [1][6] |
Note: One study reported a potency for this compound in mouse TRPA1 that was approximately 10-fold weaker than previously published findings, highlighting the potential for dose-response variability.[7][8]
Q3: Why am I observing high variability in my this compound dose-response curves between experiments?
High variability in dose-response curves is a common challenge in in-vitro pharmacology. Several factors can contribute to this issue, including:
-
Cellular Factors: Cell line integrity, passage number, cell health, and confluency at the time of the experiment can all impact the cellular response to this compound.
-
Assay Conditions: Variations in reagent quality (media, serum), temperature, and incubation times can lead to inconsistent results.
-
Compound Handling: The solubility and stability of this compound in your assay medium can affect its effective concentration.
-
Technical Execution: Inaccurate pipetting, especially during serial dilutions, and uneven cell seeding are common sources of error.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to dose-response variability with this compound.
Problem 1: Inconsistent EC₅₀ values between assay runs.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | Use cells within a consistent and narrow passage range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression. |
| Cell Health and Confluency | Ensure cells are healthy and in a logarithmic growth phase. Seed cells at a consistent density to achieve a uniform monolayer on the day of the experiment. Avoid using cells that are over-confluent or stressed. |
| Reagent Variability | Use the same lot of media, serum, and other critical reagents for a set of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Incubation Times and Temperatures | Strictly adhere to consistent incubation times and temperatures for cell plating, dye loading, and compound treatment. |
Problem 2: High variability between replicate wells within the same plate.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For serial dilutions, use larger volumes where possible to minimize the impact of small errors. Consider using automated liquid handlers for improved precision. |
| Uneven Cell Seeding | Gently mix the cell suspension before and during plating to ensure a homogenous distribution in each well. After seeding, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data points. |
| Compound Precipitation | Visually inspect your this compound stock solution and dilutions for any signs of precipitation. If solubility is an issue, consider optimizing the solvent or using a fresh stock solution. |
Problem 3: No response or a very weak response to this compound.
| Potential Cause | Troubleshooting Steps |
| Low TRPA1 Expression | Confirm the expression of functional TRPA1 channels in your cell line using a positive control agonist (e.g., AITC) or through molecular techniques like qPCR or Western blot. |
| Incorrect Assay Buffer | Ensure the assay buffer composition is appropriate for a calcium influx assay. The presence of sufficient extracellular calcium is critical. |
| Dye Loading Issues | Optimize the dye loading time and temperature for your specific cell line. Ensure that the dye is not being extruded from the cells by organic anion transporters (probenecid can be used to block this). |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
This compound Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
General Experimental Workflow for a Calcium Influx Assay
This diagram outlines the typical steps for measuring this compound-induced calcium influx using a FLIPR instrument.
Key Experimental Protocols
Calcium Influx Assay Using HEK293 Cells and a FLIPR Instrument
This protocol provides a general guideline for assessing the activity of this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
HEK293 cells stably or transiently expressing the human TRPA1 channel
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
This compound
-
DMSO (for stock solution)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
FLIPR instrument or equivalent microplate reader with a fluidics module
Procedure:
-
Cell Plating:
-
Coat the 96-well plates with poly-D-lysine according to the manufacturer's instructions.
-
Trypsinize and resuspend TRPA1-expressing HEK293 cells in complete growth medium.
-
Seed the cells at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 - 80,000 cells per well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. A typical solution contains Fluo-4 AM and may include Pluronic F-127 and probenecid in the assay buffer.
-
Gently remove the growth medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, or as optimized for your cell line.
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) and consistent across all wells.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters to measure baseline fluorescence for a short period.
-
Program the instrument to add the this compound dilutions from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for a period sufficient to capture the peak response and its subsequent decay.
-
-
Data Analysis:
-
Export the fluorescence data.
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (0% response) and a maximal response control (100% response).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀, Hill slope, and maximal response.
-
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. unitedrelay.org [unitedrelay.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. moleculardevices.com [moleculardevices.com]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Artifacts in Calcium Assays with ASP7663
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts when using ASP7663 in calcium assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] Its primary mechanism of action is to activate TRPA1, which is a non-selective cation channel, leading to an influx of calcium (Ca²⁺) and other cations into the cell. This increase in intracellular calcium concentration is the basis for its use in calcium mobilization assays.[3]
Q2: What are the known off-target effects of this compound in calcium assays?
While this compound is a selective TRPA1 agonist, off-target effects have been observed, particularly at high concentrations.[4] Studies have shown that at concentrations around 316 µM, this compound can elicit calcium responses in non-transfected HEK293 cells.[4][5] This suggests potential interaction with endogenous calcium channels in the cell line.[5] Researchers should be mindful of this when interpreting data from experiments using high concentrations of this compound.
Q3: What are the expected EC₅₀ values for this compound in different cell lines?
The half-maximal effective concentration (EC₅₀) of this compound for TRPA1 activation is consistent across species. In HEK293 cells expressing human, rat, or mouse TRPA1, the EC₅₀ values are approximately 0.5 µM.[6] However, the potency can be influenced by the specific assay conditions and cell line used.[3][5]
Quantitative Data Summary
| Parameter | Cell Line | Species | Value | Reference |
| EC₅₀ | HEK293 expressing TRPA1 | Human | 0.51 µM | [6] |
| EC₅₀ | HEK293 expressing TRPA1 | Rat | 0.54 µM | [6] |
| EC₅₀ | HEK293 expressing TRPA1 | Mouse | 0.50 µM | [6] |
| pEC₅₀ (off-target) | Non-transfected HEK293 | N/A | 4.27 (54.1 µM) | [4] |
Signaling Pathway
Caption: this compound activates the TRPA1 channel, leading to calcium influx and downstream signaling.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Question: I am observing high background fluorescence in my calcium assay, making it difficult to detect a clear signal from this compound. What could be the cause and how can I fix it?
Answer: High background fluorescence can originate from several sources. Here's a systematic approach to troubleshoot this issue:
-
Autofluorescence: Cells and media components can inherently fluoresce.
-
Solution: Image an unstained control sample using the same settings as your experiment to assess the level of autofluorescence.[3] If it's high, consider using a phenol red-free medium, as phenol red is a known source of background fluorescence.
-
-
Incomplete Dye Hydrolysis or Leakage: The AM ester form of many calcium indicators is fluorescent. Incomplete cleavage or leakage of the hydrolyzed dye from the cells can elevate background.
-
Excessive Dye Concentration: Using too much fluorescent dye can lead to high background.
-
Solution: Titrate the concentration of your calcium indicator to find the optimal balance between signal and background.[10]
-
-
Contaminated Reagents or Plates: Impurities in buffers or autofluorescent plates can contribute to background noise.
-
Solution: Use high-purity, sterile reagents and switch to black-walled, clear-bottom plates specifically designed for fluorescence assays to minimize stray light and background.[11]
-
Issue 2: Weak or No Signal
Question: I am not seeing a significant increase in fluorescence after adding this compound. What are the possible reasons?
Answer: A weak or absent signal can be due to several factors related to the cells, the compound, or the assay conditions.
-
Low TRPA1 Expression: The cell line you are using may not express sufficient levels of the TRPA1 channel.
-
Solution: Confirm TRPA1 expression in your cell line using techniques like qPCR or western blotting. If you are using a transient transfection system, optimize the transfection efficiency.
-
-
Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay conditions.
-
-
Cell Health Issues: Unhealthy or dying cells will not respond optimally and may have elevated basal calcium levels.[10]
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Use a viability stain to check the health of your cells before the assay. Avoid over-confluency, as this can negatively impact cell health.
-
-
Suboptimal Dye Loading: Insufficient loading of the calcium indicator will result in a weak signal.
-
Instrument Settings: Incorrect settings on the fluorescence reader can lead to poor signal detection.
Issue 3: Signal Instability (Phototoxicity and Photobleaching)
Question: My fluorescence signal decreases over time, even in the control wells. What is causing this and how can I prevent it?
Answer: Signal instability is often due to phototoxicity and photobleaching, which are caused by excessive light exposure.[6][13]
-
Phototoxicity: High-intensity light can damage cells, leading to altered cellular responses and even cell death.[6][14]
-
Photobleaching: Fluorescent molecules can be irreversibly damaged by light, causing them to lose their ability to fluoresce.[6]
Experimental Protocols
FLIPR-Based Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) and Pluronic F-127 in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[1] Probenecid can be included to prevent dye leakage.[2][9]
-
Remove the culture medium from the cell plate and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation and Addition:
-
Fluorescence Measurement:
-
The FLIPR instrument will establish a baseline fluorescence reading for a set period.
-
The instrument's pipettor will then add the this compound solution to the wells.
-
Fluorescence will be continuously monitored to record the change in intracellular calcium concentration. The signal peak is typically observed within 1 to 3 minutes after compound addition.[18]
-
Experimental Workflow Diagram
Caption: A typical workflow for a fluorescent calcium assay, from cell preparation to data analysis.
Troubleshooting Logic Diagram
Caption: A decision tree to guide troubleshooting common issues in calcium assays.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unitedrelay.org [unitedrelay.org]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. ionoptix.com [ionoptix.com]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 16. reddit.com [reddit.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. protocols.io [protocols.io]
How to handle ASP7663 for consistent experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes when working with ASP7663.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] Its primary mechanism of action is the activation of TRPA1, which leads to an influx of calcium (Ca²⁺) into the cell.[3][4] This cellular response can trigger various downstream effects, such as the release of neurotransmitters like serotonin (5-HT).[1][3]
Q2: What are the common research applications of this compound?
This compound is frequently used in preclinical models to study gastrointestinal motility and visceral pain.[1][4] Specifically, it has been investigated for its potential therapeutic effects in models of drug-induced constipation and abdominal pain.[1][5][4]
Q3: How should this compound be stored for optimal stability?
For long-term stability, this compound should be stored as a crystalline solid at -20°C for up to four years.[5] Stock solutions should be prepared fresh for use. If storage of a stock solution is necessary, it is recommended to store it in tightly sealed vials at -20°C for up to one month.[3][6] Avoid repeated freeze-thaw cycles.
Q4: In which solvents can this compound be dissolved?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, with a solubility of up to 25 mg/mL and 100 mM respectively.[5] For in vivo experiments, a common vehicle formulation involves a multi-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected cellular response (e.g., Ca²⁺ influx).
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Suboptimal Compound Concentration.
-
Solution: The effective concentration of this compound can vary between cell lines and species.[3][4] Refer to the dose-response data in the literature to select an appropriate concentration range. A 10-fold weaker potency has been observed in some FLIPR-based calcium assays compared to previously reported values, so optimizing the concentration for your specific assay is crucial.[4]
-
-
Possible Cause 3: Cell Line Variability.
Issue 2: Off-target effects observed at high concentrations.
-
Possible Cause: Lack of Selectivity at High Doses.
-
Solution: While this compound is a selective TRPA1 agonist, off-target effects, such as calcium influx in non-transfected HEK293 cells, have been reported at high concentrations (e.g., 316 µM).[7] It is critical to perform dose-response experiments to identify the optimal concentration that provides a robust TRPA1-mediated response without significant off-target effects. Consider using a TRPA1 antagonist, such as HC-030031, to confirm that the observed effect is TRPA1-dependent.[1][4]
-
Issue 3: Inconsistent results in in vivo studies.
-
Possible Cause 1: Poor Bioavailability or Improper Administration.
-
Solution: this compound is orally bioavailable. For oral administration, ensure proper formulation to achieve desired solubility and absorption.[3] The route of administration can significantly impact the observed effect; for instance, oral, but not intravenous, administration of this compound has been shown to improve loperamide-induced delays in colonic transit in mice.[1][4]
-
-
Possible Cause 2: Animal Model Variability.
Quantitative Data Summary
| Parameter | Species/Cell Line | Value | Reference |
| EC₅₀ (Ca²⁺ Influx) | Human TRPA1 in HEK293 | 0.51 µM | [3][5] |
| Rat TRPA1 in HEK293 | 0.54 µM | [3][5] | |
| Mouse TRPA1 in HEK293 | 0.50 - 6.8 µM | [3][5][4] | |
| EC₅₀ (5-HT Release) | QGP-1 Cells | 72.5 µM | [3][5] |
| In Vivo Efficacy (Oral) | Mice (Loperamide-induced constipation) | 0.3 and 1 mg/kg | [3][8] |
| Rats (Colorectal distension) | 1 and 3 mg/kg | [3][8] |
Experimental Protocols
In Vitro Calcium Influx Assay
-
Cell Culture: Culture HEK293 cells stably expressing human, rat, or mouse TRPA1 in appropriate media.
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for a defined period (e.g., 120 seconds).[7]
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot the dose-response curve to determine the EC₅₀ value.
In Vivo Colonic Transit Study in Mice
-
Animal Model: Use a model of drug-induced constipation, for example, by administering loperamide.
-
Compound Administration: Administer this compound orally at the desired doses (e.g., 0.3 and 1 mg/kg).[3][8] A vehicle control group should be included.
-
Transit Marker: Administer a non-absorbable colored marker (e.g., carmine red in methylcellulose) orally after a set time following this compound administration.
-
Measurement: Monitor the time to the first appearance of the colored marker in the feces (bead expulsion time).[3]
-
Data Analysis: Compare the transit time between the vehicle-treated and this compound-treated groups.
Visualizations
Caption: Signaling pathway of this compound activation of the TRPA1 channel.
References
- 1. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1190217-35-6 | TRP/TRPV Channel | MOLNOVA [molnova.com]
Technical Support Center: Ensuring Selectivity of ASP7663 in Cellular Assays
Welcome to the technical support center for ASP7663. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays, with a primary focus on ensuring and troubleshooting its selectivity for the TRPA1 channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a potent and selective agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel involved in sensing a wide range of noxious stimuli, leading to pain, itch, and neurogenic inflammation.[3][4] this compound activates TRPA1, leading to an influx of cations, primarily Ca2+, which triggers downstream cellular responses.[1][2]
Q2: What is the reported potency of this compound on TRPA1?
The half-maximal effective concentration (EC50) of this compound for TRPA1 activation is consistently reported to be in the sub-micromolar range across different species.
Table 1: Potency of this compound on TRPA1 in Different Cellular Systems
| Cell Line | Species | Assay Type | EC50 (µM) | Reference |
| HEK293 | Human | Intracellular Ca2+ increase | 0.51 | [1][2] |
| HEK293 | Rat | Intracellular Ca2+ increase | 0.54 | [1][2] |
| HEK293 | Mouse | Intracellular Ca2+ increase | 0.50 | [1][2] |
| QGP-1 | Human | 5-HT release | 72.5 | [1][2] |
| mTRPA1-transfected HEK293 | Mouse | Calcium influx | 6.8 | [5] |
Q3: How selective is this compound for TRPA1?
Q4: Are there any known off-target effects of this compound?
Yes, at high concentrations (e.g., 316 µM), this compound has been observed to elicit calcium influx in non-transfected HEK293 cells.[5] This suggests a potential off-target effect on endogenous calcium channels present in these cells. The potency for this off-target effect was reported to be significantly lower (pEC50 = 4.27 ± 0.03, corresponding to 54.1 µM) than for its effect on TRPA1.[5]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cellular assays, helping you to ensure the observed effects are specifically due to TRPA1 activation.
Issue 1: Observing a response in a cell line that does not express TRPA1.
-
Possible Cause: This is a strong indicator of an off-target effect. As noted, high concentrations of this compound can activate endogenous calcium channels in HEK293 cells.[5] Many other cell lines also endogenously express a variety of ion channels.
-
Troubleshooting Steps:
-
Confirm TRPA1 Expression: Verify the absence of TRPA1 expression in your control cell line at both the mRNA and protein level (e.g., via RT-qPCR and Western Blot).
-
Determine Off-Target Potency: Perform a dose-response experiment with this compound in the non-transfected parental cell line to determine the concentration at which the off-target effect becomes apparent.
-
Use Appropriate Concentrations: Ensure that the concentrations of this compound used in your experiments with TRPA1-expressing cells are well below the concentration that elicits the off-target response.
-
Use a TRPA1 Antagonist: Pre-treatment with a selective TRPA1 antagonist (e.g., HC-030031) should block the response in TRPA1-expressing cells but not in the parental cell line if the effect is off-target.
-
Issue 2: Inconsistent or variable responses to this compound.
-
Possible Causes:
-
Inconsistent cell health or passage number.
-
Variability in TRPA1 expression levels.
-
Issues with compound stability or preparation.
-
Assay conditions are not optimal.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy and plated at a consistent density.
-
Verify TRPA1 Expression: Regularly check the expression level of TRPA1 in your cell line.
-
Prepare Fresh Compound Solutions: Prepare fresh stock solutions of this compound in DMSO and dilute to the final concentration in your assay buffer immediately before use.
-
Optimize Assay Parameters: Ensure consistent temperature, incubation times, and buffer compositions for your assays.
-
Issue 3: The observed phenotype does not align with known TRPA1-mediated responses.
-
Possible Cause: The observed effect may be due to the activation of a different signaling pathway, potentially through an off-target interaction.
-
Troubleshooting Steps:
-
Literature Review: Thoroughly research the known downstream signaling pathways of TRPA1 activation to see if your observed phenotype is consistent with existing knowledge.
-
Use Control Agonists: Compare the phenotype induced by this compound with that of other known TRPA1 agonists (e.g., AITC, cinnamaldehyde).
-
Pharmacological Inhibition: Use specific inhibitors for suspected off-target pathways to see if the observed phenotype is reversed.
-
Genetic Knockdown/Knockout: If possible, use siRNA or CRISPR to knock down or knock out TRPA1 in your cells to confirm that the phenotype is dependent on its presence.
-
Experimental Protocols
Protocol 1: Calcium Flux Assay for Assessing this compound Selectivity
This protocol is designed to measure intracellular calcium influx upon activation of TRPA1 by this compound and to assess its selectivity by comparing the response in TRPA1-expressing cells versus a parental control cell line.
Materials:
-
TRPA1-expressing cells (e.g., HEK293-TRPA1)
-
Parental cell line (e.g., HEK293)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Positive control (e.g., Ionomycin)
-
TRPA1 antagonist (e.g., HC-030031)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities and appropriate filters.
Procedure:
-
Cell Plating:
-
Seed both TRPA1-expressing and parental cells into 96- or 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution by diluting the calcium-sensitive dye in assay buffer. The final concentration will depend on the dye used (e.g., 2-5 µM for Fura-2 AM or Fluo-4 AM). Add Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells 2-3 times with assay buffer to remove excess dye.
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound in assay buffer at concentrations ranging from sub-nanomolar to high micromolar (e.g., 0.1 nM to 100 µM).
-
For antagonist experiments, pre-incubate the cells with the TRPA1 antagonist for 15-30 minutes before adding this compound.
-
Include wells with assay buffer only (negative control) and a positive control (e.g., Ionomycin).
-
-
Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the this compound dilutions and controls to the wells.
-
Immediately begin kinetic measurement of fluorescence for 5-15 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Plot the dose-response curve for this compound in both cell lines.
-
Determine the EC50 values. A significant rightward shift in the EC50 in the presence of a TRPA1 antagonist in the TRPA1-expressing cells confirms on-target activity. A response in the parental cell line at higher concentrations indicates off-target effects.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to TRPA1 in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
TRPA1-expressing cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-TRPA1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Treat cultured TRPA1-expressing cells with this compound at various concentrations or with a vehicle control (DMSO).
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble TRPA1 in each sample by Western blotting using a specific anti-TRPA1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble TRPA1 as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Visualizations
Caption: Simplified signaling pathway of TRPA1 activation by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Experimental workflow for the calcium flux assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1190217-35-6 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 3. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for using ASP7663 in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the use of ASP7663 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally bioavailable agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons.[4][5] Activation of TRPA1 by this compound leads to an influx of cations, including calcium, which in turn triggers various downstream signaling pathways.[4][6] In preclinical models, this activation has been shown to mediate anti-constipation and anti-abdominal pain effects.[1][7][8]
Q2: What is the recommended storage and stability for this compound for long-term studies?
A2: For long-term studies, it is crucial to ensure the stability of this compound. As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[4] Another source suggests a stability of at least two years at the same temperature.[6] It is recommended to refer to the manufacturer's specific guidelines. Once in solution, for example in DMSO, it is best practice to prepare fresh solutions for each experiment or store aliquots at -20°C for short periods. For in vivo studies, freshly prepared working solutions are recommended.
Q3: Is there a potential for receptor desensitization (tachyphylaxis) with long-term use of this compound?
A3: The potential for TRPA1 desensitization with chronic agonist administration is a critical consideration for long-term studies. Some evidence suggests that this compound may not cause rapid desensitization compared to other TRPA1 agonists like AITC.[9][10] However, long-term use of TRPA1 agonists, in general, can lead to desensitization.[11] Therefore, researchers should consider this possibility and may need to incorporate drug-free intervals or use the minimum effective dose to mitigate this effect. Pilot studies to determine the optimal dosing regimen for sustained efficacy are recommended.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is described as a selective TRPA1 agonist,[2][3] at least one study has reported potential off-target effects at high concentrations. Specifically, calcium influx was observed in non-transfected HEK293 cells at a concentration of 316 µM.[9][10] Researchers should be mindful of using the lowest effective concentration to minimize the risk of off-target effects, especially in long-term studies where cumulative exposure is high.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Ensure this compound is stored correctly as a solid at -20°C. - Prepare fresh solutions for each experiment. If using stock solutions, ensure they have been stored properly and for a limited time. - For in vivo studies, prepare the dosing solution fresh daily.[12] |
| Inconsistent Dosing | - For oral administration, ensure accurate gavage technique. - For long-term studies, consider using osmotic mini-pumps for continuous and consistent delivery to minimize fluctuations in plasma concentration. |
| Receptor Desensitization | - If a diminished response is observed over time, consider the possibility of tachyphylaxis. - Implement a dosing holiday (washout period) to allow for receptor re-sensitization. - Perform a dose-response study at different time points during the long-term experiment to assess for changes in potency. |
| Animal Welfare | - Monitor animals closely for any signs of distress or adverse effects, as chronic TRPA1 activation can be associated with pain and inflammation. - Ensure the experimental protocol is in strict accordance with institutional animal care and use guidelines. |
Issue 2: Unexpected Phenotypes or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | - Review the literature to ensure the dose being used is within the reported effective range for the specific model. - Perform a dose-response curve to identify the minimal effective concentration for the desired phenotype. - Be aware that off-target effects have been reported at high concentrations of this compound.[9][10] |
| Interaction with Other Pathways | - TRPA1 is known to have crosstalk with other TRP channels, such as TRPV1.[13] Consider the potential for indirect effects on other signaling pathways in your experimental system. |
| Metabolism of this compound | - Consider that the in vivo metabolism of this compound over a long period might lead to the accumulation of metabolites with their own biological activities. While no specific data on this for this compound is available, it is a general consideration for long-term drug studies. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line | EC50 (µM) | Reference |
| Ca2+ Influx | Human | HEK293 | 0.51 | [1] |
| Ca2+ Influx | Rat | HEK293 | 0.54 | [1] |
| Ca2+ Influx | Mouse | HEK293 | 0.50 | [1] |
| 5-HT Release | Human | QGP-1 | 72.5 | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Administration | Dosage | Effect | Reference |
| Loperamide-induced constipation | Mouse | Oral | 0.3 and 1 mg/kg | Significantly shortened bead expulsion time | [1] |
| Colorectal distension | Rat | Oral | 1 and 3 mg/kg | Inhibitory effects on abdominal contractions | [1] |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound for Oral Administration
This protocol is adapted from a study by Kojima et al. (2014).
-
Stock Solution Preparation:
-
Dissolve this compound in 10% dimethylformamide (DMF).
-
-
Working Solution Preparation:
-
Further dilute the stock solution in 10% Tween 80 in distilled water or 0.5% methylcellulose.
-
The final concentration should be calculated based on the desired dosage and the body weight of the animals.
-
-
Administration:
-
Administer the solution orally via gavage.
-
For long-term studies, ensure the vehicle is well-tolerated by the animals through a vehicle-only control group.
-
Note: Always ensure the final solution is homogenous before administration.
Mandatory Visualization
Caption: Signaling pathway of this compound via TRPA1 activation.
Caption: General experimental workflow for a long-term in vivo study with this compound.
References
- 1. Agonist-induced sensitisation of the irritant receptor ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ASP 7663 | TRPA1 | Tocris Bioscience [tocris.com]
- 4. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient receptor potential ankyrin 1 (TRPA1)-mediated toxicity: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to In Vitro TRPA1 Activation: ASP7663 versus AITC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent TRPA1 channel activators, ASP7663 and Allyl isothiocyanate (AITC), for in vitro applications. The information presented is collated from peer-reviewed scientific literature to assist in the selection of the appropriate agonist for specific research needs.
Introduction to TRPA1 and its Activators
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a sensor for a wide array of noxious stimuli, including chemical irritants, cold temperatures, and mechanical stress, playing a crucial role in pain, inflammation, and respiratory responses. In vitro activation of TRPA1 is a key methodology for studying its function and for screening potential modulators.
This compound is a selective, orally active, non-covalent agonist of the TRPA1 channel.[1] Its selectivity for TRPA1 over other related receptors and channels makes it a valuable tool for targeted studies.
Allyl isothiocyanate (AITC) , the pungent compound in mustard and wasabi, is a well-characterized electrophilic agonist of TRPA1.[2] It activates the channel through covalent modification of specific cysteine and lysine residues within the N-terminus of the channel protein.[2][3]
Quantitative Comparison of In Vitro TRPA1 Activation
The following tables summarize the half-maximal effective concentrations (EC50) of this compound and AITC for TRPA1 activation in various in vitro systems. The data is primarily derived from studies utilizing Human Embryonic Kidney 293 (HEK293) cells heterologously expressing TRPA1 channels from different species.
| Compound | Species | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound | Human | HEK293 | Calcium Influx | ~0.5 | [1] |
| Mouse | HEK293 | Calcium Influx | ~0.5 | [1] | |
| Rat | HEK293 | Calcium Influx | ~0.5 | [1] | |
| Mouse | mTRPA1-transfected HEK293 | Calcium Accumulation (AUC) | 6.8 | [4][5][6] | |
| AITC | Human | HEK293 | - | - | - |
| Mouse | mTRPA1-transfected HEK293 | Calcium Accumulation (AUC) | 5.8 | [4][5][6] |
Note: The potency of this compound has been reported to be approximately 10-fold weaker in some FLIPR-based calcium assays compared to other reports.[4][5]
While the potency (EC50) of both compounds is in the low micromolar range, their kinetics of channel activation may differ. One study noted that at a high concentration (316 µM), this compound produced a more persistent calcium influx compared to AITC over a 120-second period in mouse TRPA1-transfected HEK293 cells.[4][6] Information directly comparing the maximal efficacy (Emax) of this compound and AITC on TRPA1 activation was not explicitly available in the reviewed literature.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and AITC is a critical consideration for experimental design and interpretation.
This compound: Non-covalent Activation this compound is a non-electrophilic agonist, meaning it activates the TRPA1 channel through non-covalent interactions. This reversible binding is thought to induce a conformational change in the channel, leading to its opening.
AITC: Covalent Modification AITC is an electrophilic compound that activates TRPA1 by forming covalent bonds with specific nucleophilic amino acid residues.[2] Studies have identified key cysteine residues (C621, C641, and C665) and a lysine residue (K710) in the N-terminal ankyrin repeat domain of the human TRPA1 channel as targets for covalent modification by AITC and other electrophiles.[7] This irreversible modification leads to channel gating.[2]
Experimental Protocols
The following provides a generalized methodology for an in vitro TRPA1 activation assay using a FLIPR (Fluorometric Imaging Plate Reader) system with HEK293 cells, based on commonly cited experimental setups.
Cell Culture and Plating
-
Cell Line: HEK293 cells stably or transiently transfected with the desired species-specific TRPA1 construct.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., G418) if using a stable cell line.
-
Plating: Seed cells in 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well for a 384-well plate).[8] Incubate overnight at 37°C in a 5% CO2 atmosphere.[8]
Calcium Indicator Dye Loading
-
Reagent: A calcium-sensitive fluorescent dye such as Fluo-4 AM or the components of a FLIPR Calcium Assay Kit.
-
Procedure:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically in a buffered salt solution like Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cell plates.
-
Add the dye loading solution to each well and incubate for a specified time (e.g., 1 hour) at 37°C in a 5% CO2 atmosphere to allow for de-esterification of the dye within the cells.[9][10]
-
Compound Preparation and Addition
-
Agonist Preparation: Prepare serial dilutions of this compound and AITC in the assay buffer (e.g., HBSS with 20 mM HEPES) at a concentration that is a multiple of the final desired concentration (e.g., 5x).
-
Compound Plate: Add the prepared agonist solutions to a separate compound plate corresponding to the cell plate layout.
FLIPR Assay and Data Acquisition
-
Instrument Setup: Configure the FLIPR instrument to monitor fluorescence changes over time. Set the excitation and emission wavelengths appropriate for the chosen calcium indicator dye.
-
Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay, which involves an initial baseline fluorescence reading followed by the automated addition of the agonists from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for a defined period after agonist addition to capture the full activation and any subsequent desensitization phases.
-
Data Analysis
-
The change in fluorescence intensity (Relative Fluorescence Units, RFU) over time is indicative of the change in intracellular calcium concentration.
-
Plot the peak fluorescence response or the area under the curve against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC50 values from the dose-response curves using a suitable pharmacological software package.
Signaling Pathways and Visualizations
Activation of the TRPA1 channel by either this compound or AITC initiates a cascade of intracellular events. The primary event is the influx of cations, most notably Ca2+, through the opened channel pore.
TRPA1 Activation and Downstream Signaling
Caption: Agonist-induced TRPA1 channel activation pathway.
Experimental Workflow for In Vitro TRPA1 Activation Assay
Caption: Workflow for a cell-based TRPA1 activation assay.
Conclusion
Both this compound and AITC are effective activators of the TRPA1 channel in vitro. The choice between them will depend on the specific experimental goals.
-
This compound is a suitable choice when a selective, non-covalent activator is required, which may be advantageous for studies aiming to investigate reversible channel modulation or to avoid potential off-target effects associated with highly reactive electrophiles.
-
AITC remains a widely used and important tool, particularly for studies focused on the mechanism of electrophilic activation of TRPA1 and for reproducing physiological responses to pungent natural compounds.
Researchers should consider the differences in their mechanism of action and reported kinetics when designing experiments and interpreting results. The provided experimental protocol offers a general framework that can be adapted to specific laboratory conditions and instrumentation.
References
- 1. ASP 7663 | TRPA1 | Tocris Bioscience [tocris.com]
- 2. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Species-Specific Activation or Blockade of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPA1-Related Diseases and Applications of Nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Agonists: Unraveling the Effects of ASP7663 and Capsaicin on Sensory Neurons
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of sensory neuroscience, the modulation of ion channels on sensory neurons presents a promising avenue for therapeutic intervention, particularly in the management of pain. Among the myriad of molecular targets, Transient Receptor Potential (TRP) channels have emerged as key players in nociception. This guide provides a detailed comparison of two potent agonists that target different members of the TRP channel family: ASP7663, a selective TRPA1 agonist, and capsaicin, the well-known TRPV1 agonist. By examining their mechanisms of action, downstream signaling effects, and the experimental data that underpins our understanding, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform their work.
At a Glance: this compound vs. Capsaicin
The following table summarizes the key quantitative data comparing the activity of this compound and capsaicin on their respective targets.
| Parameter | This compound | Capsaicin | Reference |
| Target | TRPA1 | TRPV1 | [1][2] |
| EC50 (Human) | ~0.5 µM (TRPA1) | 0.11 - 1.11 µM (TRPV1) | [3][4] |
| EC50 (Rat) | ~0.5 µM (TRPA1) | 1.11 ± 0.19 µM (Native channel in DRG neurons) | [4][5] |
| EC50 (Mouse) | ~0.5 µM (TRPA1) | - | [4] |
| Effect on Intracellular Ca2+ | Increases intracellular Ca2+ concentration | Increases intracellular Ca2+ concentration | [1][2] |
| Effect on 5-HT Release (QGP-1 cells) | Stimulates 5-HT release | Not reported | [4] |
| Effect on CGRP Release | Implied via TRPA1 activation | Stimulates CGRP release | [6][7][8][9][10] |
Delving into the Molecular Mechanisms: Signaling Pathways
Both this compound and capsaicin exert their effects by activating specific TRP channels on sensory neurons, leading to a cascade of intracellular events. However, the distinct channels they target, TRPA1 and TRPV1 respectively, result in nuanced differences in their overall physiological impact.
This compound: The TRPA1 Activator
This compound is a selective agonist of the TRPA1 channel, a non-selective cation channel primarily expressed on nociceptive sensory neurons.[1][2] Activation of TRPA1 by this compound leads to an influx of cations, predominantly Ca2+ and Na+, into the neuron.[11] This influx depolarizes the cell membrane, which can trigger the generation of action potentials and the propagation of a nerve impulse. The rise in intracellular calcium also initiates downstream signaling cascades, including the release of neurotransmitters and neuropeptides from the sensory nerve terminals.[6] In the context of visceral pain and constipation, this compound has been shown to stimulate the release of 5-hydroxytryptamine (5-HT) from enterochromaffin cells, which also express TRPA1.[12] This suggests a broader role for TRPA1 activation beyond direct neuronal excitation.
Figure 1: Signaling pathway of this compound via TRPA1 activation.
Capsaicin: The Archetypal TRPV1 Agonist
Capsaicin, the pungent compound in chili peppers, is a potent and selective agonist of the TRPV1 channel.[7][13] Similar to TRPA1, TRPV1 is a non-selective cation channel, and its activation by capsaicin allows the influx of Ca2+ and Na+ into sensory neurons.[14] This leads to membrane depolarization and the generation of action potentials, perceived as a sensation of heat and pain. The sustained influx of calcium triggers a robust release of pro-inflammatory neuropeptides, most notably calcitonin gene-related peptide (CGRP) and Substance P.[7][8][10] Prolonged exposure to capsaicin leads to a desensitization of the TRPV1 channel and the sensory neuron, a phenomenon that is harnessed for its analgesic properties.[15]
Figure 2: Signaling pathway of capsaicin via TRPV1 activation.
Experimental Protocols: A Closer Look at the Methods
The characterization of this compound and capsaicin's effects on sensory neurons relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.
Intracellular Calcium Imaging
This assay is fundamental for assessing the activation of TRP channels, as it directly measures the influx of calcium into the cell upon agonist stimulation.
Figure 3: Experimental workflow for intracellular calcium imaging.
Detailed Protocol:
-
Cell Culture: Primary dorsal root ganglion (DRG) neurons are isolated from rodents and cultured on poly-D-lysine and laminin-coated glass coverslips. Alternatively, HEK293 cells stably expressing the human TRPA1 or TRPV1 channel are used.[16]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as 4 µM Fluo-4 AM, for 30-60 minutes at 37°C in a physiological buffer (e.g., Hanks' Balanced Salt Solution).[16] A non-ionic detergent like Pluronic F-127 is often included to aid in dye solubilization.
-
Baseline Measurement: The coverslip is mounted on an inverted fluorescence microscope equipped with a calcium imaging system. A baseline fluorescence signal is recorded for a set period before the application of the agonist.[2]
-
Agonist Application: A solution of this compound or capsaicin at a known concentration is applied to the cells via a perfusion system.
-
Data Acquisition and Analysis: Fluorescence intensity is continuously monitored. The change in fluorescence is calculated as (F - F₀)/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence. Dose-response curves are generated by applying a range of agonist concentrations to determine the EC50 value.[3]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing detailed information about channel activation, desensitization, and ion selectivity.
Detailed Protocol:
-
Cell Preparation: Cultured sensory neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[17]
-
Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 140 KCl, 5 MgCl₂, 4 ATP, 0.3 GTP, 2.5 CaCl₂, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2.[17]
-
Recording: The whole-cell configuration of the patch-clamp technique is established. The neuron is voltage-clamped at a holding potential of -60 mV.[17]
-
Agonist Application: this compound or capsaicin is applied to the neuron via a rapid perfusion system.
-
Data Acquisition and Analysis: The resulting inward currents are recorded using an amplifier and appropriate software. The peak current amplitude, activation and desensitization kinetics, and the current-voltage (I-V) relationship are analyzed.[18]
Conclusion: Distinctive Profiles with Overlapping Consequences
This compound and capsaicin, while both potent activators of sensory neurons, operate through distinct molecular gateways: TRPA1 and TRPV1, respectively. This fundamental difference in their primary target dictates their specific pharmacological profiles. This compound's activation of TRPA1 is implicated in visceral pain and motility, highlighting a role for this channel in interoception. Capsaicin's well-characterized interaction with TRPV1 forms the basis of its dual role as an irritant and an analgesic, with its ability to induce neuronal desensitization being a key therapeutic feature.
For researchers and drug developers, the choice between targeting TRPA1 or TRPV1 will depend on the specific pathological condition and the desired therapeutic outcome. While both pathways converge on calcium influx and neuropeptide release, the upstream activators, downstream signaling nuances, and the potential for desensitization differ significantly. A thorough understanding of these differences, supported by the robust experimental data outlined in this guide, is crucial for the rational design of novel therapeutics for pain and other sensory disorders.
References
- 1. TRPA1 and TRPV1 are required for lidocaine-evoked calcium influx and neuropeptide release but not cytotoxicity in mouse sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Calcium in the Desensitization of Capsaicin Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASP 7663 | TRPA1 | Tocris Bioscience [tocris.com]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of CGRP Receptor: Central and Peripheral Mechanisms and Mediators in an Animal Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of capsaicin on expression patterns of CGRP in trigeminal ganglion and trigeminal nucleus caudalis following experimental tooth movement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcitonin gene-related peptide mediates capsaicin-induced neuroendocrine responses in rat antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcitonin gene-related peptide is released from capsaicin-sensitive nerve fibres and induces vasodilatation of human cerebral arteries concomitant with activation of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NGF Enhances CGRP Release Evoked by Capsaicin from Rat Trigeminal Neurons: Differential Inhibition by SNAP-25-Cleaving Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capsaicin Binds to the Intracellular Domain of the Capsaicin-Activated Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Capsaicin mimics mechanical load-induced intracellular signaling events: Involvement of TRPV1-mediated calcium signaling in induction of skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor Necrosis Factor Enhances the Capsaicin Sensitivity of Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the voltage dependence of capsaicin-activated membrane currents in rat sensory neurones before and after acute desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Validating the TRPA1-Mediated Effects of ASP7663 using the Selective Antagonist HC-030031: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the TRPA1 agonist ASP7663 and the antagonist HC-030031. It offers supporting experimental data and detailed protocols to facilitate the validation of TRPA1-mediated effects in preclinical research.
The transient receptor potential ankyrin 1 (TRPA1) channel is a non-selective cation channel that has emerged as a significant target in drug discovery, particularly for pain and gastrointestinal disorders. This compound is a potent and selective agonist of the TRPA1 channel, while HC-030031 is a widely used selective antagonist. The combined use of these two compounds allows for the precise validation of TRPA1's role in various physiological and pathological processes.
Performance Comparison: this compound vs. HC-030031
This section provides a comparative overview of the in vitro and in vivo pharmacological properties of this compound and HC-030031, focusing on their interaction with the TRPA1 channel.
In Vitro Potency and Efficacy
This compound is an agonist that activates the TRPA1 channel, leading to an influx of cations, primarily Ca2+. In contrast, HC-030031 is an antagonist that blocks the activation of the TRPA1 channel by various stimuli. The potency of these compounds is typically measured by their EC50 (for agonists) and IC50 (for antagonists) values.
| Compound | Assay Type | Species | Agonist | EC50 / IC50 (µM) | Reference |
| This compound | Calcium Influx | Human | - | 0.51 | [1] |
| Calcium Influx | Rat | - | 0.54 | [1] | |
| Calcium Influx | Mouse | - | 0.50 | [1] | |
| 5-HT Release | Human (QGP-1 cells) | - | 72.5 | [1][2] | |
| HC-030031 | Calcium Influx | Human | Cinnamaldehyde | 4.9 | [3][4] |
| Calcium Influx | Human | Allyl isothiocyanate (AITC) | 7.5 | [3][4] | |
| Calcium Influx | Human | Formalin | 5.3 | [5] | |
| Calcium Influx | Human | Acrolein | 1.8 | [6] |
In Vivo Validation of TRPA1-Mediated Effects
The selective antagonistic action of HC-030031 has been instrumental in confirming that the in vivo effects of this compound are indeed mediated by the TRPA1 channel.
| Animal Model | Effect of this compound | Validation with HC-030031 | Outcome | Reference |
| Loperamide-induced constipation in mice | Reduced colonic transit time | Pre-treatment with HC-030031 (100 mg/kg, p.o.) | Abolished the ameliorating effect of this compound | [7] |
| Colorectal distension (CRD)-induced abdominal pain in rats | Reduced number of abdominal contractions | Not explicitly reported for this compound, but HC-030031 is known to attenuate visceral pain | - | [1] |
| Mechanical hypersensitivity in mice | Induced mechanical hypersensitivity | Pre-treatment with HC-030031 (100 mg/kg, p.o.) | Blocked this compound-induced mechanical hypersensitivity | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: TRPA1 signaling pathway activated by this compound and inhibited by HC-030031.
Caption: Experimental workflow for validating this compound's TRPA1-mediated effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Calcium Influx Assay (FLIPR)
This protocol is adapted from studies investigating the effects of TRPA1 modulators on intracellular calcium levels.[3]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPA1 are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
Compound Preparation: Stock solutions of this compound and HC-030031 are prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.
-
Antagonist Pre-incubation: To determine the inhibitory effect of HC-030031, cells are pre-incubated with various concentrations of the antagonist or vehicle for a defined period (e.g., 10-20 minutes) at room temperature.
-
Agonist Stimulation and Measurement: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of this compound. Fluorescence is then monitored in real-time to measure the increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity is used to determine the concentration-response curves for this compound and the inhibitory concentration-response curves for HC-030031. EC50 and IC50 values are calculated using appropriate pharmacological software.
In Vivo Loperamide-Induced Constipation Model in Mice
This protocol is based on the methodology used to assess the pro-motility effects of this compound.[7]
-
Animals: Male mice of a suitable strain are used.
-
Induction of Constipation: Constipation is induced by the administration of loperamide hydrochloride (e.g., 0.3 mg/kg, s.c.).
-
Compound Administration:
-
Validation Study: One group of mice receives HC-030031 (e.g., 100 mg/kg, p.o.) or its vehicle. After a set time (e.g., 30-60 minutes), this group is then administered this compound (e.g., 1 mg/kg, p.o.).
-
Control Groups: Control groups receive vehicle, this compound alone, or loperamide and vehicle.
-
-
Measurement of Colonic Transit: A marker (e.g., a small glass bead) is inserted into the distal colon at a specific time point after drug administration. The time taken for the expulsion of the bead is recorded as the colonic transit time.
-
Data Analysis: The bead expulsion times are compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reversal of the loperamide-induced delay in bead expulsion by this compound, which is then blocked by HC-030031, confirms the TRPA1-mediated effect.
Conclusion
The selective TRPA1 agonist this compound and the antagonist HC-030031 are invaluable pharmacological tools for elucidating the role of the TRPA1 channel in health and disease. The data and protocols presented in this guide demonstrate a clear, TRPA1-dependent mechanism of action for this compound, which can be reliably validated using HC-030031. This approach provides a robust framework for researchers investigating TRPA1-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TrpA1 Antagonist, HC-030031 [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ASP7663 and Other Prokinetic Agents for Constipation
For researchers and drug development professionals navigating the landscape of constipation therapies, understanding the nuances of emerging and established prokinetic agents is crucial. This guide provides an objective comparison of ASP7663, a novel transient receptor potential ankyrin 1 (TRPA1) agonist, with other key classes of prokinetics: 5-HT4 receptor agonists (prucalopride, tegaserod) and secretagogues (lubiprostone, linaclotide). The comparison is supported by preclinical and clinical data, detailed experimental protocols, and visual representations of their mechanisms of action.
Mechanism of Action: A Divergent Approach to Enhancing Motility
The prokinetic agents discussed herein employ distinct molecular pathways to alleviate constipation. This compound represents a novel approach by targeting the TRPA1 channel, while other agents modulate serotonin receptors or intestinal fluid secretion.
This compound: This agent is a selective TRPA1 receptor agonist.[1] TRPA1 channels are highly expressed on enterochromaffin (EC) cells in the gut mucosa.[1] Activation of these channels by this compound leads to the release of 5-hydroxytryptamine (5-HT), which in turn stimulates colonic transit.[1][2] Notably, this prokinetic effect is primarily observed with oral administration, suggesting a mechanism initiated from the mucosal side of the gastrointestinal wall, potentially involving vagal nerve activation.[1][3]
5-HT4 Receptor Agonists (Prucalopride, Tegaserod): These agents are selective agonists for the 5-HT4 receptor. Prucalopride has a high affinity for this receptor, which is found on presynaptic cholinergic enteric neurons.[4] Activation of 5-HT4 receptors enhances the release of acetylcholine, a key neurotransmitter that stimulates colonic peristalsis and propulsive contractions.[4] Tegaserod also functions as a 5-HT4 receptor partial agonist, stimulating gut motility and potentially reducing visceral sensitivity.[5]
Secretagogues (Lubiprostone, Linaclotide): This class of drugs increases intestinal fluid secretion to soften stool and promote transit.
-
Lubiprostone: A bicyclic fatty acid derived from prostaglandin E1, lubiprostone activates type-2 chloride channels (ClC-2) on the apical membrane of intestinal epithelial cells.[6][7] This activation leads to an efflux of chloride ions into the intestinal lumen, followed by the passive movement of sodium and water, thereby increasing luminal fluid.[6][7]
-
Linaclotide: This 14-amino acid peptide is a guanylate cyclase-C (GC-C) agonist.[8][9] By binding to GC-C receptors on the luminal surface of intestinal enterocytes, linaclotide increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[9] Elevated cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen, which increases fluid and accelerates transit.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of this compound and the comparator prokinetic agents.
Preclinical Efficacy: Insights from Animal Models
Preclinical studies in animal models of constipation provide foundational data on the prokinetic and analgesic effects of these agents.
Quantitative Preclinical Data
| Agent | Model | Species | Key Findings | Reference |
| This compound | Loperamide-induced constipation | Mouse | Oral administration significantly improved delayed colonic transit. | [1][3] |
| Colorectal distension (CRD) | Rat | Oral and intravenous administration significantly inhibited abdominal pain response. | [1][3] | |
| Prucalopride | Various | Rat, Guinea Pig | Stimulates giant migrating contractions and enhances colonic motility. | |
| Lubiprostone | Morphine-induced constipation | Rat | Reversed morphine-induced suppression of chloride secretion and accelerated ileocecal transit. | [10] |
| Linaclotide | Charcoal meal transit | Mouse | Significantly accelerated gastrointestinal transit time in wild-type mice. | [9] |
| Colorectal distension | Mouse | Inhibited colonic nociceptors and reduced signaling of noxious colorectal distention to the spinal cord. | [11] | |
| Tegaserod | Acetic acid-induced colorectal hypersensitivity | Rat | Attenuated acute colorectal hypersensitivity. |
Clinical Performance: Efficacy and Safety in Human Trials
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in the target patient population. The following tables summarize key findings from studies on these prokinetic agents.
Clinical Efficacy Data
| Agent | Indication | Key Efficacy Endpoint(s) | Results | Reference |
| Prucalopride | Chronic Idiopathic Constipation (CIC) | Proportion of patients with ≥3 spontaneous complete bowel movements (SCBMs)/week. | 2 mg: 30.9% vs. 12.0% placebo (P<0.001); 4 mg: 28.4% vs. 12.0% placebo (P<0.001). | [12] |
| CIC | Integrated analysis of 6 trials: ≥3 SCBMs/week. | 27.8% vs. 13.2% placebo (P < 0.001). | [4] | |
| Tegaserod | CIC | Responder rate (≥1 increase in CSBMs/week) at weeks 1-4. | 2 mg bid: 41.4% vs. 25.1% placebo (P<0.0001); 6 mg bid: 43.2% vs. 25.1% placebo (P<0.0001). | |
| IBS-C (women) | Global relief of symptoms. | 38.4-46.8% vs. 28.3-38.8% placebo. | [5] | |
| Lubiprostone | CIC | Increase in SBM frequency at week 1. | 4.9 vs. 3.0 placebo (P=0.020). | [13] |
| CIC | Meta-analysis: Responder rate. | Significantly higher than placebo (RR of failure to respond = 0.67). | [14] | |
| Linaclotide | CIC | ≥3 CSBMs/week and an increase of ≥1 CSBM from baseline for ≥9 of 12 weeks. | 145 µg: 16.0-21.2% vs. 3.3-6.0% placebo (P<0.01); 290 µg: 19.4-21.3% vs. 3.3-6.0% placebo (P<0.01). | [15] |
| IBS-C | FDA endpoint responder rate at 26 weeks. | 33.7% vs. 13.9% placebo (P<0.0001). | [16] |
Clinical Safety and Tolerability
| Agent | Common Adverse Events | Serious Adverse Events/Contraindications | Reference |
| Prucalopride | Headache, abdominal pain, nausea, diarrhea. | Generally well-tolerated; no significant cardiovascular effects noted in trials. | [12][17] |
| Tegaserod | Diarrhea, headache. | Withdrawn from the market in 2007 due to concerns about cardiovascular ischemic events; reintroduced with restricted use. | [5] |
| Lubiprostone | Nausea, diarrhea, abdominal pain, headache. | Generally mild to moderate; nausea is the most common reason for discontinuation. | [6] |
| Linaclotide | Diarrhea. | Diarrhea is the most common adverse event and can lead to discontinuation. | [15][16] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of prokinetic agents.
Loperamide-Induced Constipation Model in Mice
This model is widely used to screen for potential anti-constipation drugs.
Protocol Details:
-
Animals: Male C57BL/6 or ICR mice, typically 6-8 weeks old, are commonly used.[18]
-
Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
Constipation Induction: Loperamide hydrochloride is administered, typically subcutaneously or orally, at a dose of 5-10 mg/kg.[18] The timing and duration of loperamide administration can vary between studies. For instance, some protocols involve repeated injections over several days to establish a stable model of constipation.[19][20]
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered, usually orally, at a specified time relative to the loperamide injection.
-
Outcome Measurement:
-
Colonic Transit Time: A non-absorbable marker, such as a charcoal meal (e.g., 5% charcoal in 10% gum arabic), is administered orally. After a set period (e.g., 30-60 minutes), the animals are euthanized, and the distance traveled by the charcoal front in the small intestine or the entire gastrointestinal tract is measured.
-
Fecal Parameters: In some variations of the model, mice are housed in metabolic cages, and the number, wet weight, and dry weight of fecal pellets are measured over a defined period (e.g., 6-24 hours).
-
Colorectal Distension (CRD) Model for Visceral Pain in Rats
This model is a standard method for assessing visceral hypersensitivity and the analgesic effects of test compounds.[21][22]
Protocol Details:
-
Animals: Male Sprague-Dawley or Wistar rats are frequently used.
-
Balloon Catheter Insertion: A flexible balloon catheter (e.g., 5-7 cm in length) is inserted intra-anally into the descending colon and rectum of a lightly anesthetized rat.[22][23] The catheter is secured in place.
-
Distension Procedure: After recovery from anesthesia, the balloon is inflated with air to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a defined duration (e.g., 10-20 seconds).[24] The distensions are typically performed in a graded manner.
-
Behavioral Assessment: The primary endpoint is the visceromotor response (VMR), which is often quantified as the number of abdominal muscle contractions or by an abdominal withdrawal reflex (AWR) score.[22][23] The AWR is typically scored on a scale (e.g., 0-4) based on the intensity of the behavioral response.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered systemically (e.g., orally or intravenously) before the CRD procedure to assess its effect on the pain response.
Comparative Summary and Future Directions
This compound presents a novel mechanism of action for the treatment of constipation, distinguishing it from existing therapies. Its dual action as a prokinetic and a visceral analgesic is a promising feature, particularly for patients with constipation-predominant irritable bowel syndrome (IBS-C) where abdominal pain is a significant symptom.
-
5-HT4 receptor agonists , such as prucalopride, have demonstrated consistent efficacy in increasing bowel movement frequency. Their targeted action on the enteric nervous system provides a direct prokinetic effect.
-
Secretagogues , like lubiprostone and linaclotide, offer an alternative approach by increasing intestinal fluid, which is particularly beneficial for patients with hard stools. Linaclotide also has a demonstrated effect on reducing visceral pain.[11]
The development of this compound and other novel agents highlights the ongoing efforts to address the unmet needs of patients with chronic constipation. Future research should focus on head-to-head clinical trials to directly compare the efficacy and safety of these different classes of prokinetic agents. Furthermore, identifying patient subgroups that are most likely to respond to a particular mechanism of action will be crucial for personalizing the treatment of chronic constipation.
References
- 1. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tegaserod: a review of its use in the management of irritable bowel syndrome with constipation in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linaclotide: A new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Study of Lubiprostone for Opioid-Induced Constipation in Patients with Chronic Noncancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gut.bmj.com [gut.bmj.com]
- 15. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gut.bmj.com [gut.bmj.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Cannabis sativa L. alleviates loperamide-induced constipation by modulating the composition of gut microbiota in mice [frontiersin.org]
- 20. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
ASP7663: A Comparative Analysis of its Selectivity Profile Against Other TRP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of ASP7663, a known transient receptor potential ankyrin 1 (TRPA1) agonist, against other TRP channels. The information is compiled from publicly available experimental data to offer an objective overview for research and drug development applications.
Executive Summary
Selectivity Profile of this compound
The following table summarizes the available quantitative data on the activity of this compound against TRPA1. It is important to note that while the original research by Kojima et al. (2014) mentions a broad selectivity screening against over 60 targets, including other TRP channels, the detailed results of these screenings are located in supplementary materials that are not publicly accessible.
| Target TRP Channel | Species | Assay Type | Measured Activity (EC50) | Reference |
| TRPA1 | Human | Intracellular Ca2+ influx in HEK293 cells | 0.51 µM | [1] |
| TRPA1 | Rat | Intracellular Ca2+ influx in HEK293 cells | 0.54 µM | [1] |
| TRPA1 | Mouse | Intracellular Ca2+ influx in HEK293 cells | 0.50 µM | [1] |
| Other TRP Channels (e.g., TRPV1) | Not Specified | Not Specified | No or only slight affinity reported | [3] |
Note: The lack of specific EC50 or IC50 values for other TRP channels in the table is due to the inaccessibility of the supplementary data from the primary publication. The statement of "no or only slight affinity" is a qualitative description from the available literature.[3]
Experimental Protocols
The most cited method for determining the potency and selectivity of this compound is the intracellular calcium influx assay using a heterologous expression system.
Intracellular Calcium Influx Assay
This assay measures the ability of a compound to activate TRP channels, which are typically cation channels permeable to Ca2+.
Objective: To determine the concentration-dependent activation of TRP channels by this compound.
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected to express the target TRP channel (e.g., human TRPA1).
Materials:
-
HEK293 cells expressing the target TRP channel
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture and Plating: HEK293 cells expressing the target TRP channel are cultured under standard conditions and plated into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye and Pluronic F-127 for a specified time at 37°C.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Fluorescence Measurement: The microplate is placed in a microplate reader. A baseline fluorescence reading is taken before the addition of the compound.
-
Compound Addition: The prepared concentrations of this compound are added to the respective wells.
-
Data Acquisition: The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is used to calculate the response to different concentrations of this compound. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
TRPA1 Signaling Pathway
The activation of the TRPA1 channel by an agonist like this compound leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and increases the intracellular calcium concentration. This increase in intracellular calcium triggers various downstream signaling events.
References
A Preclinical Showdown: ASP7663 Versus Traditional Laxatives in Constipation Models
For researchers and drug development professionals, this guide offers a comparative analysis of the novel TRPA1 agonist, ASP7663, against established laxatives—lubiprostone, linaclotide, and senna—in preclinical models of constipation. This report synthesizes available efficacy data, details experimental methodologies, and visualizes the underlying mechanisms of action to provide a comprehensive overview for evaluating these therapeutic agents.
Comparative Efficacy in Preclinical Constipation Models
The loperamide-induced constipation model is a widely accepted preclinical tool that mimics the decreased gastrointestinal motility seen in constipation. In this model, this compound has demonstrated significant prokinetic effects. The following table summarizes the quantitative efficacy data for this compound and traditional laxatives in this and other relevant preclinical models. It is important to note that while data for this compound and senna are available in the loperamide-induced constipation model, directly comparable preclinical data for lubiprostone and linaclotide in the same model is limited in the public domain. Therefore, data from other relevant preclinical studies are included for a broader comparative context.
| Compound | Preclinical Model | Animal Model | Key Efficacy Parameter | Result |
| This compound | Loperamide-induced constipation | Mouse | Bead Expulsion Time | Oral administration of this compound at 0.3 and 1 mg/kg significantly shortened the prolonged bead expulsion time caused by loperamide. |
| Loperamide-induced constipation | Mouse | Colonic Transit | Oral administration of this compound significantly improved the loperamide-induced delay in colonic transit.[1] | |
| Lubiprostone | Normal | Animal | Small Intestinal Fluid Volume | Significantly increased small intestinal fluid volume.[2] |
| Normal | Animal | Intestinal Fluid Chloride Concentration | Elevated intestinal fluid chloride concentration without altering serum electrolytes.[2] | |
| Linaclotide | Normal | Rat | Gastrointestinal Transit | Doses of 5, 10, and 20 µg/kg significantly increased gastrointestinal transit compared to vehicle. |
| Normal | Mouse (wild-type) | Gastrointestinal Transit (Charcoal Meal) | 100 µg/kg significantly accelerated transit times.[3] | |
| Senna | Loperamide-induced constipation | Healthy Volunteers | Colonic Transit Time | Sennosides (20 mg) abolished the loperamide-induced prolongation of colonic transit, reducing it from 72 ± 12 h to 30 ± 5 h.[4] |
Delving into the Mechanisms: Signaling Pathways
The distinct mechanisms of action of this compound and traditional laxatives underpin their effects on gastrointestinal motility. These pathways are visualized below using the Graphviz DOT language.
This compound: A Novel TRPA1 Agonist
This compound is a selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is highly expressed on enterochromaffin (EC) cells in the gut.[1] Activation of TRPA1 by this compound leads to the release of 5-hydroxytryptamine (5-HT), a key neurotransmitter that promotes gastrointestinal motility.[1]
Traditional Laxatives: Diverse Mechanisms
Traditional laxatives operate through various mechanisms to increase stool frequency and ease of passage.
Lubiprostone: This bicyclic fatty acid is a locally acting chloride channel activator that specifically targets the ClC-2 chloride channels on the apical membrane of intestinal epithelial cells. This activation increases intestinal fluid secretion, which in turn softens the stool and facilitates its passage.[2]
Linaclotide: As a guanylate cyclase-C (GC-C) agonist, linaclotide and its active metabolite bind to and activate GC-C on the luminal surface of the intestinal epithelium. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which then activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in increased chloride and bicarbonate secretion into the intestinal lumen. This increased fluid secretion accelerates intestinal transit.[5][3]
Senna: This stimulant laxative contains sennosides, which are converted by gut bacteria into the active metabolite, rhein anthrone. Rhein anthrone is thought to exert its effect by stimulating colonic motility and altering colonic fluid and electrolyte transport, leading to an accumulation of fluid in the colon and promoting defecation.
Experimental Protocols: Loperamide-Induced Constipation Model
The following outlines a typical experimental workflow for evaluating the efficacy of laxative compounds in a loperamide-induced constipation model in mice.
References
- 1. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 4. Influence of senna, fibre, and fibre + senna on colonic transit in loperamide-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the TRPA1-Mediated Mechanism of ASP7663: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the mechanism of action of ASP7663, a selective TRPA1 agonist, by comparing its effects in wild-type (WT) animals with Transient Receptor Potential Ankyrin 1 (TRPA1) knockout (KO) models. As direct experimental data of this compound in TRPA1 KO models is not publicly available, this guide utilizes data from studies on other TRPA1 agonists to illustrate the expected outcomes and experimental design. This approach offers a robust template for researchers to confirm that the pharmacological effects of this compound are indeed mediated through the TRPA1 channel.
The Role of TRPA1 Knockout Models in Mechanism Validation
TRPA1 knockout animals are an invaluable tool for unequivocally demonstrating the on-target effects of a compound.[1] By comparing the physiological responses to a drug in animals with and without the target receptor, researchers can confirm that the drug's mechanism of action is dependent on that specific receptor. In the context of this compound, a TRPA1 agonist, a significant reduction or complete absence of its known effects in TRPA1 KO animals compared to their WT counterparts would provide definitive evidence of its TRPA1-mediated mechanism.
Comparative Efficacy Data: Expected Outcomes for a TRPA1 Agonist
The following tables summarize expected comparative data when testing a TRPA1 agonist like this compound in WT and TRPA1 KO models for its known indications: visceral pain and constipation. The data presented is hypothetical but based on the established function of TRPA1 and results from studies on other TRPA1 agonists.
Table 1: Comparative Analgesic Effects in a Visceral Pain Model
| Parameter | Wild-Type (WT) | TRPA1 Knockout (KO) | Expected Outcome for this compound |
| Visceral Pain Threshold (mmHg) | Increased | No significant change | A significant increase in pain threshold in WT animals, with a markedly attenuated or absent effect in KO animals. |
| Abdominal Withdrawal Reflex (AWR) Score | Decreased | No significant change | A significant decrease in the AWR score in WT animals, with no significant change in KO animals. |
| Visceromotor Response (VMR) to Colorectal Distension | Reduced | No significant reduction | A dose-dependent reduction in the VMR in WT animals, with a significantly blunted response in KO animals. |
Table 2: Comparative Prokinetic Effects in a Constipation Model
| Parameter | Wild-Type (WT) | TRPA1 Knockout (KO) | Expected Outcome for this compound |
| Whole Gut Transit Time (min) | Decreased | No significant change | A significant decrease in transit time in WT animals, with no significant effect in KO animals. |
| Fecal Pellet Output (number) | Increased | No significant change | An increased number of fecal pellets in WT animals, with no significant change in KO animals. |
| Fecal Water Content (%) | Increased | No significant change | An increased fecal water content in WT animals, with no significant change in KO animals. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Loperamide-Induced Constipation Model in Mice
This model is used to evaluate the prokinetic effects of this compound.
Protocol:
-
Animal Model: Adult male C57BL/6J wild-type and TRPA1 knockout mice.
-
Induction of Constipation: Administer loperamide hydrochloride (e.g., 5-10 mg/kg) subcutaneously or orally to induce constipation.[2][3][4] The dosing regimen can be a single administration or repeated over several days to establish a chronic model.[5][6]
-
Drug Administration: Administer this compound orally at various doses to different groups of constipated mice (both WT and KO). A vehicle control group for each genotype should be included.
-
Assessment of Gastrointestinal Transit:
-
Charcoal Meal Transit: Following this compound administration, a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) is given orally. After a set time (e.g., 30-60 minutes), animals are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured and expressed as a percentage of the total length of the small intestine.[6]
-
-
Fecal Parameters:
-
Mice are housed in individual cages with a collection plate at the bottom.
-
Fecal pellets are collected over a defined period (e.g., 4-6 hours) after this compound administration.
-
The total number of pellets, total wet weight, and dry weight (after drying at 60°C for 24 hours) are measured. Fecal water content is calculated as: ((wet weight - dry weight) / wet weight) x 100%.[6]
-
Colorectal Distension (CRD) Model for Visceral Pain in Rats or Mice
This model is used to assess the analgesic effects of this compound on visceral pain.[7]
Protocol:
-
Animal Model: Adult male Sprague-Dawley wild-type rats and TRPA1 knockout rats (or corresponding mouse strains).
-
Surgical Preparation (for electromyography - EMG): For a more quantitative measure of the visceromotor response, electrodes can be surgically implanted into the external oblique abdominal muscles.[8]
-
Colorectal Distension Procedure:
-
Drug Administration: this compound is administered (e.g., orally or intravenously) prior to the CRD procedure.
-
Pain Response Measurement:
-
Abdominal Withdrawal Reflex (AWR): A semi-quantitative assessment where the behavioral response of the animal to distension is scored (e.g., 0 = no response, 1 = brief head movement, 2 = contraction of abdominal muscles, 3 = lifting of the abdomen, 4 = body arching and lifting of pelvic structures).[9][11]
-
Electromyography (EMG): The electrical activity of the abdominal muscles is recorded as the visceromotor response (VMR). The increase in EMG activity during distension compared to baseline is quantified.[8]
-
Visualizing the Mechanism and Workflow
TRPA1 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the TRPA1 channel by an agonist like this compound.
References
- 1. Unlocking the potential of cardiac TRP channels using knockout mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cannabis sativa L. alleviates loperamide-induced constipation by modulating the composition of gut microbiota in mice [frontiersin.org]
- 7. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to ASP7663 and Non-TRPA1 Targeted Constipation Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ASP7663, a novel Transient Receptor Potential Ankyrin 1 (TRPA1) agonist, against established non-TRPA1 targeted therapies for constipation. The content is based on publicly available preclinical and clinical data, designed to inform research and development professionals about the distinct mechanisms and potential therapeutic positioning of these agents.
Overview of Mechanisms of Action
The management of chronic constipation has evolved from simple osmotic agents to highly targeted pharmacological therapies. This compound introduces a novel mechanism by acting as a TRPA1 agonist , a counterintuitive approach that leverages the channel's specific location and function in the gut to promote motility and reduce visceral pain. This contrasts with existing therapies that target different pathways to alleviate constipation.
This compound: A TRPA1 Agonist
Contrary to the initial hypothesis that a TRPA1 antagonist would be beneficial, this compound is a selective TRPA1 agonist.[1][2][3] Its primary mechanism for treating constipation involves activating TRPA1 channels highly expressed on enterochromaffin (EC) cells in the gastrointestinal mucosa.[1][4]
This activation triggers the release of 5-hydroxytryptamine (5-HT) from EC cells.[1][4] The released 5-HT then stimulates submucosal and myenteric plexus neurons, leading to enhanced colonic motility. Preclinical studies suggest this prokinetic effect is triggered locally from the mucosal side of the gut and is dependent on the vagus nerve.[1][4][5]
Furthermore, this compound demonstrates a dual action by inhibiting visceral pain, as shown in colorectal distension (CRD) models.[1][2] This analgesic effect is thought to be mediated systemically, potentially through the desensitization of TRPA1 channels on sensory nerves.[4]
References
- 1. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
Investigational Gastrointestinal Drugs: A Comparative Analysis of ASP7663 and Other Novel Agents for Constipation and Visceral Pain
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational drug ASP7663 against other emerging and established therapies for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This document details their mechanisms of action, presents available experimental and clinical data, and outlines relevant experimental protocols.
Introduction
The landscape of therapeutic options for functional gastrointestinal disorders characterized by constipation and visceral pain is evolving. While several agents have gained regulatory approval, there remains a significant unmet need for novel mechanisms that can provide more comprehensive symptom relief. This guide focuses on this compound, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) agonist, and compares its preclinical profile with a range of other investigational and recently approved drugs, including 5-HT4 receptor agonists, guanylate cyclase-C (GC-C) agonists, and a sodium/hydrogen exchanger 3 (NHE3) inhibitor.
Mechanism of Action and Signaling Pathways
A diverse array of signaling pathways is targeted by these investigational agents to alleviate constipation and visceral pain.
This compound , an orally active and selective TRPA1 agonist, represents a novel approach.[1] Activation of TRPA1 channels, which are highly expressed on enterochromaffin (EC) cells in the gut, stimulates the release of serotonin (5-HT).[2][3] This, in turn, is believed to enhance gastrointestinal motility.[2][3] The proposed dual action of this compound also includes an analgesic effect on visceral pain, although the precise mechanism for this is still under investigation.[2][3]
In contrast, other drug classes operate through distinct mechanisms:
-
5-HT4 Receptor Agonists (Prucalopride, Tegaserod, Velusetrag, Naronapride): These agents selectively activate 5-HT4 receptors on enteric neurons, which enhances the release of acetylcholine and other prokinetic neurotransmitters.[4] This stimulation leads to increased colonic peristalsis and accelerated intestinal transit.[4]
-
Guanylate Cyclase-C (GC-C) Agonists (Linaclotide, Plecanatide): These drugs bind to and activate GC-C receptors on the luminal surface of intestinal epithelial cells.[5][6] This activation increases intracellular cyclic guanosine monophosphate (cGMP), leading to the secretion of chloride and bicarbonate into the intestinal lumen, which increases intestinal fluid and softens stool.[5][6]
-
Sodium/Hydrogen Exchanger 3 (NHE3) Inhibitor (Tenapanor): Tenapanor acts locally in the gut to inhibit NHE3, reducing sodium absorption from the small intestine and colon. This results in increased water secretion into the intestinal lumen, leading to softer stools and more frequent bowel movements.
-
Ileal Bile Acid Transporter (IBAT) Inhibitor (Elobixibat): By inhibiting the reabsorption of bile acids in the terminal ileum, elobixibat increases the concentration of bile acids in the colon, which stimulates fluid secretion and colonic motility.[4]
-
β3-Adrenergic Receptor Agonist (Vibegron): While primarily investigated for overactive bladder, vibegron's activation of β3-adrenergic receptors has been explored for its potential to reduce visceral pain in IBS.[7][8] However, a Phase 2 trial in women with IBS-D or IBS-M did not show a significant improvement in abdominal pain.[7][9]
-
DPP-4 Inhibitor (Gemigliptin): Primarily a treatment for type 2 diabetes, some studies have noted gastrointestinal side effects, including constipation, though its potential as a primary treatment for constipation has not been established.[10][11]
Below are Graphviz diagrams illustrating the primary signaling pathways for these drug classes.
Caption: this compound activates TRPA1 channels on enterochromaffin cells.
Caption: 5-HT4 agonists stimulate acetylcholine release from enteric neurons.
Caption: GC-C agonists promote intestinal fluid secretion.
Comparative Preclinical and Clinical Data
While clinical trial data for this compound remains largely unpublished, preclinical studies provide insight into its potential efficacy. The following tables summarize available quantitative data for this compound and its comparators.
Table 1: In Vitro Potency of Investigational Drugs
| Drug | Target | Assay | Species | EC50 / IC50 | Citation |
| This compound | TRPA1 | Ca²⁺ Influx | Human | 0.51 µM | [1] |
| Rat | 0.54 µM | [1] | |||
| Mouse | 0.50 µM | [1] | |||
| TRPA1 | 5-HT Release | Human (QGP-1 cells) | 72.5 µM | [1] |
Table 2: Efficacy in Preclinical Models of Constipation and Visceral Pain
| Drug | Model | Species | Key Findings | Citation |
| This compound | Loperamide-induced constipation | Mouse | 1 mg/kg (oral) significantly reduced colonic transit time. | [12] |
| Colorectal distension | Rat | 1 and 3 mg/kg (oral) significantly reduced abdominal contractions. | [1] | |
| Colorectal distension | Mouse | 0.3 mg/kg (oral) reduced the number of abdominal contractions. | [12] |
Table 3: Comparative Efficacy in Phase 3 Clinical Trials (vs. Placebo)
| Drug (Dose) | Indication | Primary Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | p-value | Citation |
| Prucalopride (2 mg) | CIC | ≥3 Spon. Complete Bowel Movements (SCBMs)/week | 30.9% | 12.0% | <0.001 | |
| Linaclotide (290 µg) | IBS-C | ≥30% reduction in abdominal pain & ≥1 increase in CSBMs/week (for ≥6 of 12 weeks) | 54.8% (pain) / 37.0% (relief) | 41.8% (pain) / 18.5% (relief) | <0.001 | |
| Plecanatide (3 mg) | CIC | Durable overall CSBM responder | 21.0% | 10.2% | <0.001 | |
| Tenapanor (50 mg BID) | IBS-C | ≥30% reduction in abdominal pain & ≥1 increase in CSBMs/week (for ≥6 of 12 weeks) | 27.0% | 18.7% | 0.02 | |
| Tegaserod (6 mg BID) | IBS-C | Global relief of symptoms (for ≥2 of 4 weeks) | 43.3% | 35.9% | <0.001 |
Note: Definitions of "responder" and trial durations may vary between studies.
Table 4: Common Adverse Events in Phase 3 Clinical Trials
| Drug | Most Common Adverse Event | Incidence (Drug) | Incidence (Placebo) | Citation |
| Prucalopride | Headache | ~30% | ~18% | |
| Abdominal Pain | ~20% | ~15% | ||
| Linaclotide | Diarrhea | ~20% | ~3% | |
| Plecanatide | Diarrhea | 5-6% | ~1% | |
| Tenapanor | Diarrhea | ~15% | ~2% | |
| Tegaserod | Diarrhea | ~9% | ~4% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the preclinical evaluation of these gastrointestinal drugs.
Loperamide-Induced Constipation Model
This model is widely used to induce constipation in rodents to test the efficacy of prokinetic agents.
Caption: Workflow for the loperamide-induced constipation model.
Protocol Summary:
-
Animal Acclimation: Rodents (typically mice or rats) are acclimated to the housing conditions for at least one week.
-
Baseline Measurements: Fecal parameters (number, weight, water content) and gastrointestinal transit time (e.g., using a charcoal meal) are measured before treatment.
-
Induction of Constipation: Loperamide hydrochloride is administered orally or subcutaneously at a dose typically ranging from 5 to 10 mg/kg.[6]
-
Drug Administration: The investigational drug (e.g., this compound) or vehicle is administered at a specified time relative to loperamide administration.
-
Outcome Assessment: Fecal parameters and gastrointestinal transit are re-evaluated at various time points after drug administration to assess the reversal of constipation.
Colorectal Distension (CRD) Model for Visceral Pain
The CRD model is a standard method for assessing visceral hypersensitivity in rodents.
Protocol Summary:
-
Animal Preparation: A small balloon catheter is inserted into the descending colon and rectum of the animal.
-
Distension: The balloon is inflated to various pressures to elicit a visceromotor response (VMR), which is a contraction of the abdominal muscles.
-
Response Measurement: The VMR is quantified by measuring the electromyographic (EMG) activity of the abdominal muscles or by a visual scoring of the abdominal withdrawal reflex (AWR).[2]
-
Drug Testing: The investigational drug is administered before CRD, and its effect on the pressure-response curve is evaluated to determine its analgesic properties.
In Vitro Calcium Influx Assay
This assay is used to determine the ability of a compound to activate ion channels, such as TRPA1.
Protocol Summary:
-
Cell Culture: HEK293 cells are transiently or stably transfected to express the target ion channel (e.g., human TRPA1).
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The investigational compound (e.g., this compound) is added to the cells.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the calcium-sensitive dye using a plate reader or microscope. The EC50 value is calculated from the dose-response curve.
Serotonin (5-HT) Release Assay from QGP-1 Cells
This assay measures the ability of a compound to stimulate serotonin release from enterochromaffin-like cells.
Protocol Summary:
-
Cell Culture: QGP-1 cells, a human pancreatic carcinoid cell line that endogenously expresses TRPA1 and synthesizes serotonin, are cultured.
-
Compound Incubation: The cells are incubated with the investigational compound (e.g., this compound) for a defined period.
-
Supernatant Collection: The cell supernatant is collected.
-
Serotonin Quantification: The concentration of serotonin in the supernatant is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
Conclusion
This compound, with its novel TRPA1 agonist mechanism, presents a promising approach for the treatment of constipation and visceral pain. Its preclinical data demonstrate prokinetic and analgesic effects. However, the lack of publicly available clinical trial data makes a direct comparison of its efficacy and safety with approved and other late-stage investigational drugs challenging.
The established efficacy of 5-HT4 agonists, GC-C agonists, and the NHE3 inhibitor in large-scale clinical trials sets a high bar for new entrants. Future clinical development of this compound, and other novel mechanisms, will need to demonstrate not only comparable efficacy in improving bowel function and abdominal symptoms but also a favorable safety and tolerability profile. Head-to-head comparative trials will be crucial in defining the ultimate place of these new therapies in the management of chronic idiopathic constipation and irritable bowel syndrome with constipation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are the new drugs for Constipation? [synapse.patsnap.com]
- 5. Pharmacotherapeutic advances for chronic idiopathic constipation in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastroenterologists Recommend 2 New Treatments for Chronic Constipation [verywellhealth.com]
- 7. Efficacy and safety of vibegron for the treatment of irritable bowel syndrome in women: Results of a randomized, double‐blind, placebo‐controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayo.edu [mayo.edu]
- 9. Efficacy and safety of vibegron for the treatment of irritable bowel syndrome in women: Results of a randomized, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of initial combination therapy with gemigliptin and metformin compared with monotherapy with either drug in patients with type 2 diabetes: A double‐blind randomized controlled trial (INICOM study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Initial Combinations of Gemigliptin Plus Metformin Compared with Glimepiride Plus Metformin on Gut Microbiota and Glucose Regulation in Obese Patients with Type 2 Diabetes: The INTESTINE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of ASP7663, a potent and selective agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, with other related ion channels. The data presented herein is supported by experimental protocols to ensure transparency and aid in the critical evaluation of this compound for further research and development.
This compound has emerged as a significant tool in studying the role of TRPA1 in various physiological and pathological processes, including constipation and visceral pain.[1][2] Its utility is underscored by its high selectivity for the TRPA1 channel. This guide delves into the available data to quantify this selectivity and provide a clear comparison with its activity, or lack thereof, on other ion channels.
Performance of this compound: A Quantitative Overview
The selectivity of this compound is a key attribute that distinguishes it as a valuable research compound. While comprehensive screening data against a wide panel of ion channels is not publicly available in a single source, the existing literature and supplier information provide a strong indication of its specificity for TRPA1.
One study noted that this compound "Displays little or no affinity at more than 60 other related receptors, channels and enzymes," highlighting its clean off-target profile. More specific quantitative data comes from a study that investigated potential off-target effects. This research found that this compound could elicit calcium responses in non-transfected HEK293 cells, suggesting an interaction with endogenous channels. However, the potency of this effect was significantly lower than its activity on TRPA1.
Below is a summary of the available quantitative data:
| Target | Species | Assay Type | Measured Activity (EC50/pEC50) | Reference |
| TRPA1 | Human | Calcium Influx | 0.51 µM | [3] |
| TRPA1 | Rat | Calcium Influx | 0.54 µM | [3] |
| TRPA1 | Mouse | Calcium Influx | 0.50 µM | [3] |
| Endogenous Channels (HEK293) | Not Applicable | Calcium Influx | 54.1 µM (pEC50 = 4.27) | [4] |
This table clearly demonstrates the potent and specific activation of TRPA1 by this compound, with EC50 values in the sub-micromolar range. The off-target activity observed in non-transfected HEK293 cells is approximately 100-fold weaker, indicating a significant window of selectivity.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of these findings, it is essential to understand the experimental protocols employed. The following are detailed methodologies for the key experiments cited.
Calcium Imaging Assay for Ion Channel Activity
This protocol is a common method for assessing the activity of ion channels, including TRPA1, that are permeable to calcium or can indirectly modulate intracellular calcium levels.
Objective: To measure the ability of a test compound (e.g., this compound) to activate or inhibit ion channels by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells (or other suitable host cells) transiently or stably expressing the ion channel of interest (e.g., human TRPA1).
-
Non-transfected HEK293 cells for assessing off-target effects.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Test compound (this compound) and control compounds (e.g., known agonist/antagonist).
-
Microplate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293 cells expressing the target ion channel and non-transfected control cells under standard conditions (37°C, 5% CO2).
-
Plate the cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and control compounds in HBSS at the desired concentrations.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells with HBSS to remove excess dye.
-
Place the cell plate into the fluorescence microplate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Add the prepared compound solutions to the wells.
-
Continuously record the fluorescence signal for a set period (e.g., 2-5 minutes) to capture the calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the response magnitude (e.g., peak fluorescence, area under the curve).
-
Plot the response as a function of compound concentration to generate a dose-response curve and determine the EC50 or IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathway of TRPA1 activation.
References
- 1. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1190217-35-6 | TRP/TRPV Channel | MOLNOVA [molnova.com]
- 4. A critical evaluation of TRPA1-mediated locomotor behavior in zebrafish as a screening tool for novel anti-nociceptive drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Visceral Pain Modulators: ASP7663 and Other Key Therapeutic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for ASP7663, a novel transient receptor potential ankyrin 1 (TRPA1) agonist, and other significant classes of visceral pain modulators. Due to the absence of direct head-to-head studies, this comparison is based on an analysis of individual preclinical studies conducted in comparable animal models of visceral pain. The objective is to offer a structured and data-driven perspective on their mechanisms of action, experimental protocols, and reported efficacy.
Mechanism of Action and Signaling Pathways
Understanding the distinct signaling pathways of these visceral pain modulators is crucial for target validation and drug development.
This compound (TRPA1 Agonist)
This compound is a selective agonist of the TRPA1 ion channel.[1][2] Its activation in enterochromaffin cells leads to an influx of calcium ions and subsequent release of serotonin (5-HT), which is believed to contribute to its pro-motility and analgesic effects in the gut.[3][4]
Kappa-Opioid Receptor Agonists (e.g., Fedotozine)
Kappa-opioid receptor (KOR) agonists exert their analgesic effects by activating KORs, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP), and modulation of ion channel activity, ultimately decreasing neuronal excitability and nociceptive signaling.[5][6]
Gabapentinoids (e.g., Pregabalin)
Gabapentinoids, such as pregabalin, bind to the α2δ subunit of voltage-gated calcium channels. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate and substance P in nociceptive pathways.[7][8]
Serotonin Receptor Modulators (e.g., Tegaserod)
Serotonin (5-HT) modulators have diverse mechanisms depending on the receptor subtype they target. Tegaserod, a 5-HT4 receptor partial agonist, is thought to modulate visceral nociception through its action on 5-HT4 receptors on sensory nerves, although the precise downstream signaling cascade leading to analgesia is complex and may involve interactions with other neuronal pathways.[9][10]
Comparative Preclinical Efficacy in Visceral Pain Models
The following tables summarize the available quantitative data from preclinical studies in rat models of visceral pain, primarily utilizing the colorectal distension (CRD) model. This model is a widely accepted method for assessing visceral sensitivity.[11][12]
Table 1: Efficacy of Visceral Pain Modulators in the Rat Colorectal Distension (CRD) Model
| Compound | Drug Class | Animal Model | Visceral Pain Model | Dosing Regimen | Efficacy Endpoint | Results | Reference |
| This compound | TRPA1 Agonist | Rat | Colorectal Distension (CRD) | 1 and 3 mg/kg, oral | Reduction in the number of abdominal contractions | Significantly reduced the number of abdominal contractions at pressures of 30, 45, and 60 mmHg. | [3][4] |
| Fedotozine | Kappa-Opioid Agonist | Rat | Acetic acid-induced colonic irritation followed by CRD | 0.67 mg/kg, s.c. (ED50) | Reversal of increased abdominal contractions | Dose-dependently reversed the facilitation of colonic pain. | [13] |
| Pregabalin | Gabapentinoid | Rat | CRD | 10-200 µmol/kg, oral | Inhibition of viscerosomatic response | Dose-dependently inhibited the viscerosomatic response to noxious CRD. | [14] |
| Tegaserod | 5-HT4 Agonist | Rat | Acetic acid-induced visceral hypersensitivity followed by RD | 0.1, 0.3, and 1.0 mg/kg, i.p. | Inhibition of abdominal withdrawal reflex (AWR) | Significantly inhibited AWR in a dose-dependent manner. | [10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the critical evaluation and comparison of preclinical data.
Experimental Workflow: Colorectal Distension (CRD) Model
The CRD model is a common platform for evaluating visceral nociception. The general workflow is depicted below.
Detailed Methodologies
-
This compound Study Protocol:
-
Animals: Male Wistar rats.
-
Visceral Pain Model: Colorectal distension (CRD) was performed by inserting a balloon catheter into the descending colon and rectum.
-
Procedure: The balloon was inflated to various pressures (30, 45, and 60 mmHg). The visceromotor response was quantified by counting the number of abdominal muscle contractions.
-
Drug Administration: this compound was administered orally at doses of 1 and 3 mg/kg.[3][4]
-
-
Fedotozine Study Protocol:
-
Animals: Conscious rats.
-
Visceral Pain Model: Hypersensitive visceral pain was induced by intracolonic administration of 0.6% acetic acid one hour prior to CRD.
-
Procedure: A colonic distension of 30 mmHg was applied for 10 minutes, and the number of abdominal contractions was counted.
-
Drug Administration: Fedotozine was administered subcutaneously. The reported ED50 was 0.67 mg/kg.[13]
-
-
Pregabalin Study Protocol:
-
Animals: Conscious rats.
-
Visceral Pain Model: Phasic, noxious CRD was performed with 12 distensions at 80 mmHg.
-
Procedure: The viscerosomatic response was monitored via electromyography (EMG) of the abdominal musculature.
-
Drug Administration: Pregabalin was administered orally at doses ranging from 10 to 200 µmol/kg.[14]
-
-
Tegaserod Study Protocol:
-
Animals: Neonatal Sprague-Dawley rats with acetic acid-induced visceral hypersensitivity.
-
Visceral Pain Model: Rectal distension (RD) was performed with a balloon inflated to increasing volumes (0.4, 0.8, and 1.2 mL).
-
Procedure: The abdominal withdrawal reflex (AWR) was scored to assess the visceral pain response.
-
Drug Administration: Tegaserod was administered intraperitoneally at doses of 0.1, 0.3, and 1.0 mg/kg.[10]
-
Summary and Conclusion
This guide provides a comparative framework for evaluating this compound alongside other key classes of visceral pain modulators based on available preclinical data. While direct head-to-head studies are lacking, the compilation of data from similar experimental models offers valuable insights for researchers in the field of visceral pain.
-
This compound demonstrates efficacy in a standard preclinical model of visceral pain through its unique mechanism as a TRPA1 agonist.
-
Kappa-opioid agonists , like fedotozine, have a well-established analgesic effect in visceral pain models, acting through peripheral opioid receptors.[13]
-
Gabapentinoids , such as pregabalin, show dose-dependent inhibition of visceral pain responses by targeting the α2δ subunit of calcium channels.[14]
-
Serotonin modulators , exemplified by tegaserod, can effectively modulate visceral nociception, highlighting the complex role of the serotonergic system in gut-brain communication.[10]
The choice of a therapeutic candidate for further development will depend on a multitude of factors including the specific visceral pain condition being targeted, the desired safety profile, and the potential for oral bioavailability. The data and diagrams presented in this guide are intended to facilitate a more informed and objective comparison of these different therapeutic approaches. Further research, including direct comparative studies, will be crucial to definitively establish the relative efficacy and safety of these promising visceral pain modulators.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of novel TRPA1 receptor agonist this compound in models of drug-induced constipation and visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tegaserod inhibits noxious rectal distention induced responses and limbic system c-Fos expression in rats with visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tegaserod inhibits noxious rectal distention induced responses and limbic system c-Fos expression in rats with visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of pregabalin on visceral pain responses and colonic compliance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guidance for ASP7663
This document provides crucial safety and logistical information for the handling and disposal of ASP7663, a potent and selective TRPA1 agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Given that detailed toxicological data for this compound is not widely available, a conservative approach to handling, based on best practices for potent research compounds, is strongly recommended. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most specific and up-to-date information.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Low-Exposure Tasks | - Primary Gloves: Nitrile or latex gloves (double-gloving recommended). - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. |
| (e.g., handling sealed containers, data analysis in the lab) | |
| Moderate-Exposure Tasks | - Primary Gloves: Nitrile gloves (double-gloving mandatory). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable, fluid-resistant lab coat. - Respiratory Protection: N95 or higher-rated respirator if handling outside of a ventilated enclosure. |
| (e.g., weighing, preparing solutions, cell culture) | |
| High-Exposure/Spill Cleanup | - Primary Gloves: Heavy-duty nitrile or butyl rubber gloves (double-gloving mandatory). - Eye Protection: Full-face shield over chemical splash goggles. - Protective Suit: Disposable, chemical-resistant suit or gown. - Respiratory Protection: Half-mask or full-face respirator with appropriate cartridges. |
Standard Operating Procedure: Weighing and Solubilizing this compound
This protocol outlines the standard procedure for safely weighing and preparing a stock solution of this compound.
I. Preparation and Engineering Controls
-
Work Area: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and lay down absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment: analytical balance, spatulas, weigh boats, microcentrifuge tubes, and the appropriate solvent (e.g., DMSO, Ethanol).[1][2]
II. Donning of Personal Protective Equipment (PPE)
-
Gloves: Don two pairs of nitrile gloves.
-
Lab Coat: Wear a disposable, fluid-resistant lab coat that fastens in the back.
-
Eye Protection: Wear chemical splash goggles.
-
Respiratory Protection: If not using a powder containment hood, an N95 respirator is the minimum requirement.
III. Weighing and Solubilization
-
Tare Balance: Place a weigh boat on the analytical balance and tare the weight.
-
Aliquot Powder: Carefully transfer a small amount of this compound powder to the weigh boat using a clean spatula. Avoid creating airborne dust.
-
Record Weight: Accurately record the weight of the compound.
-
Transfer: Carefully transfer the weighed powder into a labeled microcentrifuge tube.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of solvent to the microcentrifuge tube to achieve the desired stock concentration.
-
Dissolve: Cap the tube securely and vortex until the compound is fully dissolved. A brief sonication may be used if necessary.
IV. Post-Procedure and Waste Disposal
-
Decontaminate: Wipe down all surfaces and equipment with an appropriate deactivating solution or 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, bench paper, pipette tips) in a designated hazardous waste container according to your institution's guidelines.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE in the hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling a research compound like this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
